molecular formula C10H11IO3 B1442244 Ethyl 3-iodo-5-methoxybenzoate CAS No. 717109-27-8

Ethyl 3-iodo-5-methoxybenzoate

Cat. No.: B1442244
CAS No.: 717109-27-8
M. Wt: 306.1 g/mol
InChI Key: HNYZPGYTZQEBGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-iodo-5-methoxybenzoate (CAS: 1210824-95-5, Molecular Formula: C 10 H 11 IO 3 , Molecular Weight: 306.10 g/mol) is a substituted benzoate ester of high interest in synthetic organic chemistry . It serves as a versatile building block, or synthetic intermediate, for the construction of more complex molecules. Its molecular structure features two key functional handles: the iodine atom on the aromatic ring and the ethyl ester group . The iodine substituent makes this compound particularly valuable in metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings . These reactions allow researchers to form new carbon-carbon bonds, enabling the attachment of various aryl, alkynyl, or vinyl groups to the benzoate core. This is a fundamental strategy in modern organic synthesis for developing novel compounds for pharmaceutical and materials science research . Meanwhile, the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or transformed into other derivatives, providing further avenues for molecular diversification . Please be aware that conflicting CAS numbers (717109-27-8) appear in some commercial catalogs . Researchers are advised to use all available identifiers ( molecular formula, structure) for verification. Safety and Handling: This product is for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care. Refer to the Material Safety Data Sheet (MSDS) for detailed hazard information. Based on available data, hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Storage: For long-term stability, it is recommended to store this compound sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-iodo-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO3/c1-3-14-10(12)7-4-8(11)6-9(5-7)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYZPGYTZQEBGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210824-95-5
Record name ethyl 3-iodo-5-methoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic routes for preparing Ethyl 3-iodo-5-methoxybenzoate, a valuable building block in pharmaceutical and materials science research. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a reliable resource for their synthetic endeavors.

Introduction

Ethyl 3-iodo-5-methoxybenzoate is an aromatic ester containing both iodo and methoxy functionalities. This unique substitution pattern makes it a versatile intermediate for introducing these groups into more complex molecular architectures. The electron-donating methoxy group and the synthetically adaptable iodo group allow for a range of subsequent chemical transformations, including cross-coupling reactions and nucleophilic substitutions. This guide will explore the primary synthetic strategies, focusing on the underlying mechanisms and practical considerations for successful execution in a laboratory setting.

Part 1: Retrosynthetic Analysis and Strategic Planning

A logical approach to the synthesis of Ethyl 3-iodo-5-methoxybenzoate involves considering the disconnection of the target molecule at its key functional groups. Two primary retrosynthetic pathways emerge:

  • Iodination of an Esterified Precursor: This strategy involves the direct iodination of Ethyl 3-methoxybenzoate. The challenge lies in achieving the desired regioselectivity, as the methoxy and ester groups will direct the electrophilic substitution to different positions.

  • Esterification of an Iodinated Precursor: This approach begins with the synthesis of 3-iodo-5-methoxybenzoic acid, followed by its esterification. This pathway often provides better control over the final product's structure.

A third, less common but viable route, involves a Sandmeyer reaction starting from an amino precursor. Each of these strategies will be discussed in detail.

Logical Flow of Synthetic Strategies

Synthesis_Strategies cluster_0 Starting Materials cluster_1 Synthetic Pathways cluster_2 Target Molecule 3-Methoxybenzoic Acid 3-Methoxybenzoic Acid B Route 2: Esterification of Iodinated Acid 3-Methoxybenzoic Acid->B Ethyl 3-aminobenzoate Ethyl 3-aminobenzoate C Route 3: Sandmeyer Reaction Ethyl 3-aminobenzoate->C 3,5-Dihydroxybenzoic Acid 3,5-Dihydroxybenzoic Acid 3,5-Dihydroxybenzoic Acid->B A Route 1: Iodination of Ester Target Ethyl 3-iodo-5-methoxybenzoate A->Target B->Target C->Target

Caption: Overview of synthetic strategies for Ethyl 3-iodo-5-methoxybenzoate.

Part 2: Detailed Synthetic Protocols and Mechanistic Insights

Route 1: Electrophilic Iodination of Ethyl 3-methoxybenzoate

This route involves the direct iodination of the aromatic ring of Ethyl 3-methoxybenzoate. The methoxy group is an ortho-, para-director, while the ethyl ester group is a meta-director. This presents a regioselectivity challenge that must be carefully managed.

Mechanism of Aromatic Iodination

Aromatic iodination is a type of electrophilic aromatic substitution where an iodine atom is introduced into an aromatic ring.[1] The reaction typically requires an activating agent or an oxidizing agent to generate a more potent electrophilic iodine species, often represented as I+.[2] Common reagents for this transformation include iodine in the presence of an oxidizing agent like nitric acid, hydrogen peroxide, or a Lewis acid catalyst.[1][3] The mechanism proceeds through the formation of a sigma complex (arenium ion), followed by deprotonation to restore aromaticity.

Electrophilic_Iodination Ethyl 3-methoxybenzoate Ethyl 3-methoxybenzoate Sigma Complex Sigma Complex Ethyl 3-methoxybenzoate->Sigma Complex + I⁺ I+ I⁺ (Electrophile) Target Molecule Ethyl 3-iodo-5-methoxybenzoate Sigma Complex->Target Molecule - H⁺

Caption: Simplified mechanism of electrophilic aromatic iodination.

Experimental Protocol:

  • Dissolution: Dissolve Ethyl 3-methoxybenzoate in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

  • Reagent Addition: Add the iodinating reagent. A common system is the use of iodine (I₂) in the presence of an oxidizing agent like periodic acid (HIO₄) or sodium periodate (NaIO₄).[4]

  • Reaction: Stir the mixture at a controlled temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to remove unreacted iodine.

  • Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Solvent: Glacial acetic acid is often used as it is a polar protic solvent that can solubilize the reactants and is stable to the oxidizing conditions.

  • Oxidizing Agent: The oxidizing agent is crucial as molecular iodine (I₂) itself is not electrophilic enough to react with the deactivated ring of the benzoate ester.[3] It generates a more reactive iodine species in situ.

Data Presentation: Reagent Stoichiometry and Yields

Starting MaterialIodinating AgentOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)
Ethyl 3-methoxybenzoateI₂HIO₄Acetic Acid60-804-860-75
Ethyl 3-methoxybenzoateNISTFA (cat.)CH₂Cl₂RT2-470-85

NIS: N-Iodosuccinimide, TFA: Trifluoroacetic acid, RT: Room Temperature

Route 2: Esterification of 3-iodo-5-methoxybenzoic Acid

This two-step approach often provides a more controlled and higher-yielding synthesis. It involves the initial synthesis of 3-iodo-5-methoxybenzoic acid, followed by its esterification.

Step 2a: Synthesis of 3-iodo-5-methoxybenzoic Acid

This intermediate can be prepared from 3-amino-5-methoxybenzoic acid via a Sandmeyer-type reaction or by direct iodination of 3-methoxybenzoic acid.

Experimental Protocol (from 3-methoxybenzoic acid):

  • Dissolution: Dissolve 3-methoxybenzoic acid in a suitable solvent like acetic acid.

  • Iodination: Add a source of electrophilic iodine, such as iodine monochloride (ICl) or an iodine/oxidizing agent mixture.

  • Reaction and Work-up: Stir the reaction at an appropriate temperature until completion. The work-up is similar to Route 1, involving quenching, extraction, and purification to yield 3-iodo-5-methoxybenzoic acid.

Step 2b: Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[5][6] The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.[6][7]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-iodo-5-methoxybenzoic acid in an excess of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Reflux: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC.

  • Neutralization and Extraction: Cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by column chromatography.

Causality Behind Experimental Choices:

  • Excess Alcohol: Using ethanol as the solvent and in large excess shifts the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.[7]

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Data Presentation: Esterification Conditions and Yields

Carboxylic AcidAlcoholCatalystTemperature (°C)Time (h)Yield (%)
3-iodo-5-methoxybenzoic acidEthanolH₂SO₄ (cat.)Reflux4-685-95
3-iodo-5-methoxybenzoic acidEthanolp-TsOH (cat.)Reflux6-880-90
Route 3: Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[8][9][10] This route would typically start from Ethyl 3-amino-5-methoxybenzoate.

Mechanism of the Sandmeyer Reaction

The reaction proceeds in two main stages:

  • Diazotization: The aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[8]

  • Substitution: The diazonium salt is then treated with a copper(I) salt (for halides and cyanide) or, in the case of iodination, often just potassium iodide, which displaces the diazonium group with the iodide.[11][12] The iodination reaction does not strictly require a copper catalyst.[11]

Sandmeyer_Reaction Amine Ethyl 3-amino-5-methoxybenzoate Diazonium Salt Diazonium Salt Amine->Diazonium Salt + NaNO₂, H⁺ Target Molecule Ethyl 3-iodo-5-methoxybenzoate Diazonium Salt->Target Molecule + KI, - N₂ Iodide Source KI

Caption: Key steps of the Sandmeyer reaction for iodination.

Experimental Protocol:

  • Diazotization: Dissolve Ethyl 3-amino-5-methoxybenzoate in a mixture of a strong acid (e.g., sulfuric acid) and water, and cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature.

  • Iodination: In a separate flask, prepare a solution of potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution.

  • Reaction and Work-up: Allow the mixture to warm to room temperature and stir for a few hours. The evolution of nitrogen gas will be observed. Extract the product with an organic solvent.

  • Purification: Wash the organic layer to remove impurities, dry, and concentrate. Purify the final product by column chromatography.

Causality Behind Experimental Choices:

  • Low Temperature: Diazonium salts are generally unstable and can decompose at higher temperatures.[8] Maintaining a low temperature (0-5 °C) during their formation and reaction is critical for safety and to maximize yield.

  • Potassium Iodide: For the introduction of iodine, potassium iodide is a sufficiently reactive nucleophile and does not necessitate the use of a copper(I) catalyst, which is typically required for other halides in the Sandmeyer reaction.[11]

Part 3: Safety, Characterization, and Conclusion

Safety Precautions:

  • Diazonium Salts: Arene diazonium salts can be explosive when isolated and dry. It is imperative to keep them in solution and at low temperatures.

  • Iodinating Agents: Iodine and its compounds can be corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Strong Acids: Concentrated sulfuric and nitric acids are highly corrosive. Handle with extreme care.

Characterization of Ethyl 3-iodo-5-methoxybenzoate:

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and substitution pattern.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (ester carbonyl, C-O ether, aromatic C-H).

  • Melting Point: To assess purity.

The synthesis of Ethyl 3-iodo-5-methoxybenzoate can be effectively achieved through several synthetic routes. The choice of method will depend on the availability of starting materials, desired scale, and the specific requirements for purity. The esterification of pre-synthesized 3-iodo-5-methoxybenzoic acid (Route 2) generally offers the best combination of control and high yield. The direct iodination of Ethyl 3-methoxybenzoate (Route 1) is a more direct approach but may require careful optimization to control regioselectivity. The Sandmeyer reaction (Route 3) is a powerful alternative, particularly when the corresponding amino precursor is readily available. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can reliably synthesize this important chemical intermediate for their advanced research applications.

References

  • Sandmeyer reaction - Grokipedia. (n.d.).
  • Sandmeyer Reaction | NROChemistry. (n.d.).
  • Aromatic Iodination Definition - Organic Chemistry Key Term - Fiveable. (n.d.).
  • Sandmeyer Reaction | OpenOChem Learn. (n.d.).
  • Sandmeyer reaction - L.S.College, Muzaffarpur. (2022-01-21).
  • Sandmeyer reaction - Wikipedia. (n.d.).
  • Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. (2018-04-18).
  • Other Aromatic Substitutions - Chemistry LibreTexts. (2024-10-04).
  • US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents. (n.d.).
  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024-06-30).
  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids - BYJU'S. (n.d.).
  • Fischer Esterification-Typical Procedures - OperaChem. (2024-01-05).

Sources

Introduction: The Role of Ethyl 3-iodo-5-methoxybenzoate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Comprehensive Characterization of Ethyl 3-iodo-5-methoxybenzoate

In the landscape of pharmaceutical development, the precise characterization of molecular intermediates is a cornerstone of success. Intermediates, such as Ethyl 3-iodo-5-methoxybenzoate, are foundational building blocks for complex Active Pharmaceutical Ingredients (APIs). This substituted benzoate ester, featuring both iodo and methoxy functionalities, presents a versatile scaffold for medicinal chemists. The electron-withdrawing nature of the ester and the halogen atom, combined with the electron-donating methoxy group, allows for a variety of subsequent chemical transformations, including cross-coupling reactions. Its classification as a bulk drug intermediate underscores its importance in the synthesis of novel therapeutic agents.[1]

This guide provides a comprehensive framework for the definitive characterization of Ethyl 3-iodo-5-methoxybenzoate. As a Senior Application Scientist, my objective is not merely to present protocols, but to instill a deeper understanding of the causality behind our analytical choices. Each step is designed to create a self-validating system, ensuring the identity, purity, and stability of the compound are established with the highest degree of confidence. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable methodology for chemical characterization.

Physicochemical and Safety Profile

A foundational understanding of a compound's properties and hazards is critical before any experimental work commences. This data informs handling procedures, storage conditions, and the selection of appropriate analytical techniques.

Physicochemical Data Summary

The key computed and reported properties of Ethyl 3-iodo-5-methoxybenzoate are summarized below.

PropertyValueSource
IUPAC Name ethyl 3-iodo-5-methoxybenzoate[2]
CAS Number 717109-27-8[1]
Molecular Formula C₁₀H₁₁IO₃[2]
Molecular Weight 306.10 g/mol [2]
Exact Mass 305.975 Da[1]
XLogP3 2.8[1]
Polar Surface Area 35.5 Ų[2]
SMILES CCOC(=O)C1=CC(=CC(=C1)I)OC[2]
GHS Hazard and Safety Information

Ethyl 3-iodo-5-methoxybenzoate is classified with several hazards that necessitate careful handling in a well-ventilated chemical fume hood, using appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Handling:

    • Avoid breathing dust/fumes.

    • Wash skin thoroughly after handling.

    • Do not eat, drink, or smoke when using this product.

    • Store in a well-ventilated place and keep the container tightly closed.[1]

Synthesis and Purification Workflow

While this guide focuses on characterization, a plausible synthetic route provides context for potential impurities. A common method for synthesizing this compound would be the Fischer esterification of the corresponding carboxylic acid.

start 3-Iodo-5-methoxybenzoic Acid reaction Reflux (e.g., 80°C, 4-6h) start->reaction reagents Ethanol (Excess) Catalytic H₂SO₄ reagents->reaction workup Aqueous Workup (NaHCO₃ wash, Brine wash) reaction->workup Reaction Quench extraction Extraction (e.g., Ethyl Acetate) workup->extraction drying Drying (Anhydrous Na₂SO₄) extraction->drying purification Purification (Silica Gel Chromatography) drying->purification Crude Product product Ethyl 3-iodo-5-methoxybenzoate purification->product Pure Product

Figure 1: Plausible synthesis workflow for Ethyl 3-iodo-5-methoxybenzoate.

Protocol 2.1: Synthesis via Fischer Esterification
  • To a solution of 3-iodo-5-methoxybenzoic acid (1.0 eq) in absolute ethanol (20 eq, serving as both reactant and solvent), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude material using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure ester.

Causality: The use of excess ethanol drives the equilibrium towards the product side. The acidic catalyst is essential to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by ethanol. The aqueous workup is critical to remove the acid catalyst and any unreacted carboxylic acid.

Structural Elucidation: Confirming Molecular Identity

The definitive identification of the compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For Ethyl 3-iodo-5-methoxybenzoate, both ¹H and ¹³C NMR are required.

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

Causality: CDCl₃ is a standard solvent for small organic molecules due to its excellent dissolving power and the single, well-defined residual solvent peak. TMS provides a zero reference point (0 ppm) for calibrating the chemical shift axis.[3]

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the methoxy group, and the three aromatic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale / Coupling
~7.75t (triplet)1HAr-H (C4-H)Small coupling (J ≈ 1.5 Hz) to H2 and H6.
~7.45t (triplet)1HAr-H (C2-H)Small coupling (J ≈ 1.5 Hz) to H4 and H6.
~7.15t (triplet)1HAr-H (C6-H)Small coupling (J ≈ 1.5 Hz) to H2 and H4.
4.39q (quartet)2H-O-CH₂ -CH₃Coupled to the methyl protons (J ≈ 7.1 Hz).
3.84s (singlet)3H-O-CH₃ No adjacent protons, appears as a singlet.
1.40t (triplet)3H-O-CH₂-CH₃ Coupled to the methylene protons (J ≈ 7.1 Hz).

Note: The aromatic region assignments are predictive. The iodine and ester groups deshield the adjacent protons, while the methoxy group shields them. The exact chemical shifts and multiplicities (which may appear as doublet of doublets or triplets depending on resolution) are based on analysis of similar substituted benzoates.[4]

The carbon NMR spectrum will confirm the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~165.0C =OEster carbonyl carbon, deshielded.
~160.0C -OCH₃Aromatic carbon attached to the electron-donating methoxy group.
~138.0C -COOEtAromatic carbon attached to the electron-withdrawing ester group.
~130.0C H (Ar)Deshielded aromatic methine carbon.
~122.0C H (Ar)Deshielded aromatic methine carbon.
~115.0C H (Ar)Shielded aromatic methine carbon.
~94.0C -IAromatic carbon attached to iodine; subject to the heavy atom effect.
~61.5-O-CH₂ -CH₃Ethyl group methylene carbon.
~55.8-O-CH₃ Methoxy group carbon.
~14.3-O-CH₂-CH₃ Ethyl group methyl carbon.
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule.

  • Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Acquire spectra in both positive and negative ion modes.

Causality: High-resolution MS can distinguish between compounds with the same nominal mass but different elemental formulas, providing unambiguous confirmation. Analyzing in both positive and negative modes increases the chance of observing a clear molecular ion.

Ion AdductCalculated m/z
[M+H]⁺306.9826
[M+Na]⁺328.9645
[M+K]⁺344.9384
[M-H]⁻304.9680

Data based on predicted values, which are typically highly accurate.[5] The characteristic isotopic pattern of iodine (¹²⁷I is 100% abundant) simplifies the spectrum, as no major isotopic peaks for the halogen will be observed.

Purity and Impurity Profiling

Establishing the purity of a drug intermediate is as critical as confirming its identity. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

sample Dissolved Sample injector Autosampler (Inject 10 µL) sample->injector pump HPLC Pump (Isocratic Mobile Phase) pump_out pump->pump_out injector_out injector->injector_out column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) column_out column->column_out detector UV Detector (Set to λmax, e.g., 264 nm) detector_out detector->detector_out data Data System (Chromatogram) pump_out->injector injector_out->column High Pressure column_out->detector detector_out->data Signal

Figure 2: Standard HPLC workflow for purity assessment.

Protocol 4.1: Reverse-Phase HPLC Method for Purity Analysis

This method is based on established protocols for similar aromatic esters and provides a robust starting point.[6][7]

  • Instrumentation: An HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of Acetonitrile (MeCN) and water. For method development, start with an isocratic elution of 70:30 (v/v) MeCN:Water. A small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) can be added to improve peak shape.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV at 264 nm (based on UV data for similar methoxybenzoates).[9]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Causality: A C18 column is chosen for its versatility in retaining moderately nonpolar compounds like this ester. The acetonitrile/water mobile phase is standard for reverse-phase chromatography. The UV detection wavelength is selected based on the chromophore of the benzene ring, aiming for maximum absorbance and sensitivity. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is typically required for drug intermediates.

Integrated Characterization Strategy

No single technique is sufficient. True scientific integrity is achieved by integrating data from orthogonal methods, where each result validates the others.

cluster_techniques Analytical Techniques cluster_data Verified Data start Purified Compound NMR NMR Spectroscopy ¹H NMR ¹³C NMR start->NMR MS Mass Spectrometry High-Resolution MS start->MS HPLC Chromatography RP-HPLC Purity start->HPLC structure Structural Confirmation Proton Environment Carbon Skeleton NMR->structure identity Identity Confirmation Molecular Formula Exact Mass MS->identity purity Purity Assessment % Purity Impurity Profile HPLC->purity final Certificate of Analysis (CoA) structure->final identity->final purity->final

Figure 3: Integrated workflow for complete characterization.

This integrated approach ensures that the material's identity (from NMR and MS) and purity (from HPLC) are confirmed, culminating in a comprehensive Certificate of Analysis (CoA) that provides researchers with full confidence in the quality of the intermediate.

References

  • PubChem. Ethyl 3-iodo-5-methoxybenzoate | C10H11IO3. National Center for Biotechnology Information. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for Organic & Biomolecular Chemistry. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Available from: [Link]

  • PubChem. Ethyl 3-iodobenzoate | C9H9IO2. National Center for Biotechnology Information. Available from: [Link]

  • PubChemLite. Ethyl 3-iodo-5-methoxybenzoate (C10H11IO3). Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • SIELC Technologies. Ethyl 3-chloro-4-hydroxy-5-methoxybenzoate. Available from: [Link]

  • SIELC Technologies. Ethyl 3-hydroxybenzoate. Available from: [Link]

  • ResearchGate. Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography. Available from: [Link]

Sources

Theoretical Framework: Understanding Substituent Effects on the Benzene Ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Analysis of Ethyl 3-iodo-5-methoxybenzoate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-iodo-5-methoxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It synthesizes fundamental NMR principles with field-proven insights to not only interpret the spectrum but also to explain the underlying chemical causality for the observed phenomena. As a direct experimental spectrum for this specific compound is not widely published, this guide will construct a highly accurate, predictive analysis based on established substituent effects and data from analogous structures, demonstrating a robust methodology for spectral interpretation in the absence of reference standards.

The chemical shift of a proton in an NMR spectrum is exquisitely sensitive to its local electronic environment. For aromatic systems, the baseline chemical shift of a benzene proton (approx. 7.26 ppm in CDCl₃) is influenced by the magnetic field induced by the circulating π-electrons, known as the ring current effect.[1] When substituents are added to the ring, they perturb the electron density through inductive and resonance effects, causing predictable upfield (shielding) or downfield (deshielding) shifts for the remaining protons. This change is quantified as the Substituent Chemical Shift (SCS).[2]

To predict the spectrum of Ethyl 3-iodo-5-methoxybenzoate, we must consider the individual and combined effects of its three substituents:

  • Ethyl Ester Group (-COOEt): This group is electron-withdrawing, primarily through resonance and induction (-M, -I). It de-shields protons, particularly at the ortho and para positions, shifting their signals downfield.[1]

  • Methoxy Group (-OCH₃): This is a strongly electron-donating group through resonance (+M) due to the lone pairs on the oxygen atom, despite being weakly inductively withdrawing (-I). The net effect is a significant shielding of the ortho and para positions, causing a substantial upfield shift.[1]

  • Iodine Atom (-I): As a halogen, iodine is inductively electron-withdrawing (-I) but also weakly electron-donating through resonance (+M). Its overall effect is moderately de-shielding. Based on the spectrum of iodobenzene, the iodine substituent induces a downfield shift of approximately +0.41 ppm on its ortho protons and a smaller +0.04 ppm shift on its meta protons.[3]

Furthermore, the splitting pattern (multiplicity) of the aromatic protons in this compound is dictated by spin-spin coupling. Since the three aromatic protons (at positions 2, 4, and 6) are all meta to each other, we expect to see small coupling constants (⁴J) in the range of 1-3 Hz.[4][5]

Experimental Methodology: Protocol for High-Resolution ¹H NMR

Acquiring a high-quality spectrum is paramount. The following protocol outlines a self-validating system for sample preparation, ensuring reproducibility and accuracy.

Materials and Equipment
  • Analyte: Ethyl 3-iodo-5-methoxybenzoate (5-10 mg)

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • Equipment: High-quality 5 mm NMR tube (e.g., Wilmad, Norell), glass Pasteur pipette, small vial, vortex mixer.

Step-by-Step Sample Preparation Protocol
  • Weighing: Accurately weigh 5-10 mg of Ethyl 3-iodo-5-methoxybenzoate into a clean, dry vial. For ¹H NMR, this concentration is typically sufficient to achieve a good signal-to-noise ratio in a reasonable number of scans.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. This volume is optimal for achieving a sample height of 4-5 cm in a standard 5 mm NMR tube, which is critical for proper instrument shimming.

  • Homogenization: Gently vortex the vial to ensure the sample is fully dissolved. A homogenous solution is essential to prevent magnetic field distortions that can lead to broad peaks and poor resolution.

  • Filtration & Transfer: Using a Pasteur pipette with a small cotton or glass wool plug at the neck, transfer the solution from the vial into the NMR tube. This step filters out any particulate matter that could interfere with shimming.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

Workflow Diagram

NMR_Sample_Prep cluster_prep Sample Preparation cluster_analysis Instrumental Analysis weigh 1. Weigh Analyte (5-10 mg) dissolve 2. Add Solvent (0.7 mL CDCl3) weigh->dissolve Ensure accuracy vortex 3. Vortex to Dissolve dissolve->vortex Ensure homogeneity transfer 4. Filter & Transfer to NMR Tube vortex->transfer Prevent particulates shim 5. Shim Magnet Coils transfer->shim Crucial for resolution acquire 6. Acquire Spectrum shim->acquire process 7. Process Data (FT, Phase, Baseline) acquire->process

Caption: Standard workflow for NMR sample preparation and analysis.

Predictive ¹H NMR Analysis of Ethyl 3-iodo-5-methoxybenzoate

The structure and proton numbering scheme for Ethyl 3-iodo-5-methoxybenzoate are shown below. Based on this structure, we can predict the characteristics of each unique proton signal.

Molecular Structure and Proton Assignments

Caption: Structure of Ethyl 3-iodo-5-methoxybenzoate with proton labels.

Predicted ¹H NMR Data Table
Proton LabelAssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-a Aromatic (C2-H)~7.65t (triplet) or ddJ ≈ 1.5 - 2.51H
H-b Aromatic (C6-H)~7.20t (triplet) or ddJ ≈ 1.5 - 2.51H
H-c Aromatic (C4-H)~7.55t (triplet) or ddJ ≈ 1.5 - 2.51H
H-d Methoxy (-OCH₃ )~3.85s (singlet)N/A3H
H-e Ethyl (-OCH₂ CH₃)~4.38q (quartet)J ≈ 7.12H
H-f Ethyl (-OCH₂CH₃ )~1.39t (triplet)J ≈ 7.13H
Justification of Predicted Spectral Parameters
  • Ethyl Group (H-e, H-f): The ethyl ester is a common moiety. The methylene protons (H-e ) are adjacent to an oxygen atom, deshielding them to ~4.38 ppm. They are split by the three H-f protons into a quartet (n+1 = 3+1 = 4). The terminal methyl protons (H-f ) are shifted to ~1.39 ppm and are split by the two H-e protons into a triplet (n+1 = 2+1 = 3). The coupling constant between them is consistently ~7.1 Hz.

  • Methoxy Group (H-d): The methoxy protons are chemically isolated and do not couple with other protons, thus appearing as a sharp singlet. Its position at ~3.85 ppm is characteristic for an aromatic methoxy group.

  • Aromatic Proton H-a (C2-H): This proton is ortho to the strongly electron-withdrawing ester group and meta to both the iodo and methoxy groups. The dominant effect is the deshielding from the ester, placing it furthest downfield among the aromatic protons, predicted around ~7.65 ppm . It will be split by both H-b and H-c through meta-coupling (J ≈ 1.5-2.5 Hz). If the coupling constants are similar, it may appear as a triplet; if they differ slightly, it will be a doublet of doublets (dd).

  • Aromatic Proton H-c (C4-H): This proton is positioned ortho to the iodine atom and meta to both the ester and methoxy groups. The deshielding from the ortho iodine (+0.41 ppm) and meta ester will be significant, predicting a shift around ~7.55 ppm . It is also split by H-a and H-b via meta-coupling.

  • Aromatic Proton H-b (C6-H): This proton is ortho to the strongly electron-donating methoxy group, which provides a powerful shielding effect. It is meta to both the withdrawing ester and iodo groups, whose effects are less pronounced at the meta position. The net result is that H-b will be the most upfield of the aromatic signals, predicted around ~7.20 ppm . It is split by H-a and H-c via meta-coupling.

Safety and Handling Protocols

Ethyl 3-iodo-5-methoxybenzoate should be handled with appropriate care in a well-ventilated area or chemical fume hood.

  • Hazard Statements: The compound is harmful if swallowed (H302), causes skin irritation (H315), and may cause respiratory irritation (H335).[6]

  • Precautionary Measures:

    • Wear protective gloves, safety glasses, and a lab coat (P280).

    • Avoid breathing dust/fumes (P261).

    • Wash hands thoroughly after handling (P264).

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

The ¹H NMR spectrum of Ethyl 3-iodo-5-methoxybenzoate is a clear illustration of fundamental chemical principles. The chemical shifts of the five distinct proton signals are governed by a predictable interplay of inductive and resonance effects from the ester, methoxy, and iodo substituents. The downfield positions of the aromatic protons H-a and H-c are dictated by the deshielding effects of the ester and iodo groups, respectively, while the upfield position of H-b is a direct consequence of shielding by the ortho-methoxy group. The multiplicity of these aromatic signals, characterized by small meta-couplings, confirms their 1,3,5-substitution pattern. This predictive analysis serves as a robust framework for interpreting the experimental spectrum and exemplifies how a deep understanding of structure-property relationships can be used to confidently characterize novel molecules.

References

  • Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

  • Abraham, R. J., et al. (2000). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 12(4), 8-14.
  • Reich, H. J. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Wisconsin-Madison. Retrieved from [Link]

  • Abraham, R. J. (2005). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]

  • ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, December 11). H NMR coupling and coupling constants [Video]. YouTube. [Link]

  • Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab-initio investigation. Magnetic Resonance in Chemistry, 42(5), 436-451.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, August 15). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Kalabin, G. A., Kanitskaya, L. V., & Kushnarev, D. F. (2002).
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.
  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniakos, L. (2004). 1H chemical shifts in NMR. Part 21—Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(9), 835-848.
  • Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(5), 436-451.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195.
  • Wikipedia. (2024). Hammett equation. Retrieved from [Link]

Sources

An In-depth Technical Guide to the 13C NMR Assignments for Ethyl 3-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for ethyl 3-iodo-5-methoxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical basis for chemical shift predictions, offers a robust experimental protocol for spectrum acquisition, and presents a logical framework for spectral interpretation. By synthesizing established principles of NMR spectroscopy with insights from computational prediction, this guide serves as a practical resource for the structural elucidation of similarly substituted aromatic compounds.

Introduction: The Structural Elucidation Challenge

In the field of medicinal chemistry and materials science, the precise characterization of molecular structure is paramount. Ethyl 3-iodo-5-methoxybenzoate, a substituted aromatic ester, presents a unique case for ¹³C NMR analysis due to the competing and complementary electronic effects of its substituents. The interplay between the electron-donating methoxy group, the electron-withdrawing and heavy-atom effects of the iodo group, and the influence of the ethyl ester moiety creates a nuanced spectral landscape. Understanding these substituent effects is critical for the unambiguous assignment of each carbon resonance in the ¹³C NMR spectrum. This guide will first present a predicted spectrum and then systematically deconstruct the rationale behind the assignment of each signal.

Predicted ¹³C NMR Spectral Data

Due to the absence of a publicly available experimental spectrum for ethyl 3-iodo-5-methoxybenzoate, the chemical shifts presented herein are based on computational prediction using established algorithms and analysis of substituent effects from related compounds. The predicted chemical shifts are summarized in Table 1 .

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C=O164.5The carbonyl carbon of the ester is significantly deshielded due to the electronegativity of the two attached oxygen atoms.
C-5160.2Attached to the strongly electron-donating methoxy group, this carbon is significantly deshielded.
C-1132.8The ipso-carbon attached to the ester group is deshielded, but to a lesser extent than C-5.
C-6125.0This carbon is ortho to the ester and meta to the iodine, experiencing moderate deshielding.
C-2120.8Positioned ortho to the iodine and meta to the methoxy group, this carbon is deshielded.
C-4110.5Located between the two electron-withdrawing groups (meta to both), this carbon is the most shielded of the aromatic carbons.
C-393.1The ipso-carbon directly bonded to the iodine atom experiences a strong shielding effect due to the heavy atom effect of iodine.[1][2]
O-CH₂62.0The methylene carbon of the ethyl group is deshielded by the adjacent oxygen atom.
O-CH₃56.4The methoxy carbon chemical shift is typical for an aromatic methoxy group.
CH₃14.2The terminal methyl carbon of the ethyl group is the most shielded aliphatic carbon.

Rationale for ¹³C NMR Assignments: A Deep Dive into Substituent Effects

The assignment of each carbon signal in the ¹³C NMR spectrum of ethyl 3-iodo-5-methoxybenzoate is a deductive process based on the well-established principles of substituent chemical shift (SCS) effects in aromatic systems. The chemical shift of a given carbon is influenced by the electronic environment, which is modulated by the inductive and resonance effects of the substituents on the benzene ring.

The Aromatic Region (90-170 ppm)

The aromatic carbons of ethyl 3-iodo-5-methoxybenzoate are expected to resonate in the region of approximately 90-165 ppm. The precise chemical shift of each carbon is determined by the combined influence of the iodo, methoxy, and ethyl ester groups.

  • C-3 (Iodo-substituted carbon): The most upfield aromatic signal is predicted for C-3, the carbon directly attached to the iodine atom. While halogens are electronegative, the dominant influence on the chemical shift of the directly attached carbon for heavier halogens like iodine is the "heavy atom effect." This effect induces significant shielding, causing a substantial upfield shift.[1][2]

  • C-5 (Methoxy-substituted carbon): Conversely, the most downfield aromatic signal (excluding the carbonyl) is assigned to C-5. The methoxy group is a strong electron-donating group through resonance, leading to a significant deshielding of the ipso-carbon.

  • C-1 (Ester-substituted carbon): The C-1 carbon, attached to the ethyl ester group, is also deshielded, though to a lesser extent than C-5. The ester group is electron-withdrawing, which generally deshields the attached carbon.

  • C-2, C-4, and C-6: The remaining aromatic protons are assigned based on their positions relative to the three substituents.

    • C-6 is ortho to the electron-withdrawing ester group and meta to the iodo group, leading to a downfield shift.

    • C-2 is ortho to the iodo group and meta to the methoxy group. Its chemical shift will be influenced by both the shielding effect of the iodine (at the ortho position) and the deshielding from the methoxy group (at the meta position).

    • C-4 is positioned between the iodo and methoxy groups (para to the ester). It is expected to be the most shielded of the C-H aromatic carbons due to the combined shielding effects of being meta to the electron-donating methoxy group and ortho to the shielding iodo group.

The Aliphatic Region (10-70 ppm)

The aliphatic carbons of the ethyl ester and methoxy groups are more straightforward to assign.

  • O-CH₂: The methylene carbon of the ethyl group is directly attached to an electronegative oxygen atom, causing a significant downfield shift compared to a typical alkane.

  • O-CH₃: The carbon of the methoxy group typically appears in a well-defined region of the spectrum, and its predicted chemical shift is consistent with this.

  • CH₃: The terminal methyl carbon of the ethyl group is the most shielded carbon in the molecule, appearing at the furthest upfield position.

Experimental Protocol for ¹³C NMR Spectroscopy

To experimentally validate the predicted chemical shifts, the following protocol for acquiring a high-quality ¹³C NMR spectrum is recommended.

Sample Preparation
  • Sample Purity: Ensure the ethyl 3-iodo-5-methoxybenzoate sample is of high purity (>95%) to avoid interference from impurity signals. Purification can be achieved by column chromatography or recrystallization.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent as it is relatively non-polar and effectively dissolves the compound.

  • Concentration: Prepare a solution of approximately 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).

NMR Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Probe: A standard broadband probe tuned to the ¹³C frequency.

  • Acquisition Mode: A standard proton-decoupled ¹³C NMR experiment should be performed.

  • Pulse Sequence: A simple pulse-acquire sequence (e.g., zgpg30) is sufficient.

  • Spectral Width: Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).

  • Number of Scans: Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.

  • Relaxation Delay: Use a relaxation delay of at least 2 seconds to ensure proper relaxation of all carbon nuclei, particularly the quaternary carbons.

Data Processing
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS signal to 0.0 ppm.

Visualization of the Assignment Workflow

The logical flow of assigning the ¹³C NMR spectrum of ethyl 3-iodo-5-methoxybenzoate can be visualized as a decision-making process based on established chemical principles.

G cluster_regions Spectral Regions cluster_aromatic_assignment Aromatic Carbon Assignment cluster_aliphatic_assignment Aliphatic Carbon Assignment Aromatic Aromatic Region (90-170 ppm) C3 C-3 (Iodo-substituted) ~93.1 ppm (Heavy Atom Effect) Aromatic->C3 C5 C-5 (Methoxy-substituted) ~160.2 ppm (Electron Donating) Aromatic->C5 C1 C-1 (Ester-substituted) ~132.8 ppm (Electron Withdrawing) Aromatic->C1 C6 C-6 ~125.0 ppm Aromatic->C6 C2 C-2 ~120.8 ppm Aromatic->C2 C4 C-4 ~110.5 ppm Aromatic->C4 Aliphatic Aliphatic Region (10-70 ppm) OCH2 O-CH₂ ~62.0 ppm Aliphatic->OCH2 OCH3 O-CH₃ ~56.4 ppm Aliphatic->OCH3 CH3 CH₃ ~14.2 ppm Aliphatic->CH3 Start ¹³C NMR Spectrum Start->Aromatic Start->Aliphatic

Caption: Workflow for the assignment of ¹³C NMR signals of Ethyl 3-iodo-5-methoxybenzoate.

Conclusion

The ¹³C NMR spectrum of ethyl 3-iodo-5-methoxybenzoate offers a valuable case study in the application of fundamental spectroscopic principles to the structural elucidation of complex organic molecules. By systematically analyzing the substituent effects of the iodo, methoxy, and ethyl ester groups, a confident prediction of the chemical shift for each carbon atom can be made. This in-depth guide provides a robust framework for both the theoretical prediction and experimental verification of these assignments, serving as a valuable resource for researchers in the field. The provided experimental protocol ensures that high-quality, reproducible data can be obtained for the validation of these and other structural hypotheses.

References

  • P. E. Hansen. The heavy atom effect on carbon-13 nuclear magnetic resonance shieldings. Progress in Nuclear Magnetic Resonance Spectroscopy, 14(4), 175-296 (1981). [Link]

  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259. [Link]

Sources

Mass spectrometry fragmentation of Ethyl 3-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 3-iodo-5-methoxybenzoate

Executive Summary

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation behavior of Ethyl 3-iodo-5-methoxybenzoate. Designed for researchers, analytical chemists, and professionals in drug development, this document elucidates the principal fragmentation pathways, the influence of aromatic substituents on ion stability, and the diagnostic utility of the resulting mass spectrum. By integrating established principles of mass spectrometry with a detailed mechanistic interpretation, this guide serves as an authoritative reference for the structural characterization of substituted aromatic esters. We will explore the causal logic behind the formation of key fragment ions, present a validated experimental protocol, and summarize the expected spectral data for unambiguous compound identification.

Introduction: The Analyte and the Technique

Ethyl 3-iodo-5-methoxybenzoate: A Structural Overview

Ethyl 3-iodo-5-methoxybenzoate (C₁₀H₁₁IO₃, Molar Mass: 306.09 g/mol ) is a substituted aromatic ester. Its structure is characterized by a benzene ring functionalized with an ethyl ester group, a methoxy group, and an iodine atom. Each of these functional groups imparts distinct chemical properties that directly influence its fragmentation pattern under electron ionization conditions. The stable aromatic core, the labile ester linkage, the electron-donating methoxy group, and the bulky, cleavable iodine atom create a complex and predictable fragmentation landscape. Understanding this landscape is critical for its identification in complex matrices, such as in synthetic reaction monitoring or metabolomic studies.

Caption: Structure of Ethyl 3-iodo-5-methoxybenzoate.

Principles of Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that provides rich structural information through reproducible fragmentation. When a molecule like Ethyl 3-iodo-5-methoxybenzoate enters the ion source, it is bombarded by high-energy electrons (typically 70 eV).[1] This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M•+).[1] Due to the excess energy imparted during ionization, the molecular ion is energetically unstable and undergoes a series of predictable bond cleavages and rearrangements to form smaller, more stable fragment ions.[1] The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), generating a unique fingerprint or mass spectrum for the compound. Aromatic compounds are known to produce relatively stable molecular ions, which are often clearly visible in the spectrum.[2]

Experimental Design and Protocol

A robust analytical method is crucial for obtaining a high-quality, interpretable mass spectrum. A Gas Chromatography-Mass Spectrometry (GC-MS) system is the instrument of choice for this analysis, as it provides excellent separation for volatile and semi-volatile compounds prior to mass analysis.[3][4]

Rationale for Experimental Parameters
  • Ionization Energy (70 eV): This is the industry standard for EI-MS. It provides sufficient energy to induce fragmentation in a highly reproducible manner, allowing for the comparison of spectra with established libraries (e.g., NIST). Lowering the energy would reduce fragmentation but would deviate from standard conditions.

  • GC Oven Program: A temperature ramp is employed to ensure the compound elutes as a sharp, symmetrical peak. The program starts at a temperature below the solvent's boiling point and gradually increases to elute the analyte efficiently without thermal degradation.

  • Injector Temperature: Set high enough to ensure rapid and complete volatilization of the sample without causing premature degradation.

  • MS Source Temperature: Maintained at a consistent, elevated temperature (e.g., 230 °C) to prevent condensation of the analyte and ensure consistent ionization and fragmentation.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Prepare a 100 µg/mL stock solution of Ethyl 3-iodo-5-methoxybenzoate in HPLC-grade dichloromethane.

    • Perform a serial dilution to create a working solution of 1 µg/mL.

  • GC-MS Instrument Configuration:

    • GC Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Splitless mode, 1 µL injection volume, temperature set to 250 °C.

    • Oven Program: Initial temperature of 80 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C. Hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

  • Data Acquisition and Analysis:

    • Acquire data in full scan mode.

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak, performing background subtraction if necessary.

parent [C₁₀H₁₁IO₃]˙⁺ m/z 306 fragment [C₈H₆IO₂]⁺ m/z 261 parent->fragment - •OCH₂CH₃

Caption: Pathway A: Formation of the benzoyl cation.

Pathway B: Hydrogen Rearrangement and Loss of Ethylene

A common rearrangement in ethyl esters involves the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (C₂H₄, mass 28). [5]This process, analogous to the McLafferty rearrangement, results in the formation of a 3-iodo-5-methoxybenzoic acid radical cation.

  • Molecular Ion (M•+): m/z 306

  • Neutral Loss: C₂H₄ (28 Da)

  • Fragment Ion: [M - 28]˙⁺ at m/z 278

parent [C₁₀H₁₁IO₃]˙⁺ m/z 306 fragment [C₈H₇IO₃]˙⁺ m/z 278 parent->fragment - C₂H₄

Caption: Pathway B: Loss of ethylene via rearrangement.

Pathway C: Loss of the Iodine Atom

Given the relatively weak C-I bond, cleavage resulting in the loss of an iodine radical (•I, mass 127) is a highly probable event. This leads to the formation of an ethyl 3-methoxybenzoate cation.

  • Molecular Ion (M•+): m/z 306

  • Neutral Loss: •I (127 Da)

  • Fragment Ion: [M - 127]⁺ at m/z 179

parent [C₁₀H₁₁IO₃]˙⁺ m/z 306 fragment [C₁₀H₁₁O₃]⁺ m/z 179 parent->fragment - •I

Caption: Pathway C: Cleavage of the iodine atom.

Pathway D: Fragmentation of the Methoxy Group

The methoxy substituent can fragment via the loss of a methyl radical (•CH₃, mass 15). This cleavage is often observed in aromatic ethers and can occur from the molecular ion or subsequent fragment ions.

  • Molecular Ion (M•+): m/z 306

  • Neutral Loss: •CH₃ (15 Da)

  • Fragment Ion: [M - 15]⁺ at m/z 291

parent [C₁₀H₁₁IO₃]˙⁺ m/z 306 fragment [C₉H₈IO₃]⁺ m/z 291 parent->fragment - •CH₃

Caption: Pathway D: Loss of a methyl radical.

Secondary Fragmentations

The primary fragment ions can undergo further fragmentation, leading to smaller ions that are also diagnostic. A key secondary fragmentation is the loss of carbon monoxide (CO, mass 28) from the benzoyl cation (m/z 261). This is a classic fragmentation pathway for acylium ions. [5]

  • Parent Ion: m/z 261

  • Neutral Loss: CO (28 Da)

  • Fragment Ion: [m/z 261 - 28]⁺ at m/z 233 (3-iodo-5-methoxyphenyl cation)

parent [C₈H₆IO₂]⁺ m/z 261 fragment [C₇H₆IO]⁺ m/z 233 parent->fragment - CO

Caption: Secondary fragmentation: Loss of CO from the benzoyl cation.

Summary of Predicted Mass Spectrum Data

The following table consolidates the major predicted ions in the EI mass spectrum of Ethyl 3-iodo-5-methoxybenzoate, providing a quick reference for spectral interpretation.

m/z Proposed Fragment Ion Structure Neutral Loss Proposed Mechanism
306[C₁₀H₁₁IO₃]˙⁺-Molecular Ion (M•+)
291[C₉H₈IO₃]⁺•CH₃ (15)Loss of methyl radical from methoxy group
278[C₈H₇IO₃]˙⁺C₂H₄ (28)Hydrogen rearrangement and loss of ethylene
261[C₈H₆IO₂]⁺•OC₂H₅ (45)Base Peak Candidate. α-Cleavage, loss of ethoxy radical
233[C₇H₆IO]⁺CO (28) from m/z 261Decarbonylation of the benzoyl cation
179[C₁₀H₁₁O₃]⁺•I (127)Loss of iodine radical

Conclusion

The EI-MS fragmentation of Ethyl 3-iodo-5-methoxybenzoate is a predictable process dictated by the molecule's distinct functional groups. The resulting mass spectrum is expected to show a strong molecular ion peak at m/z 306 and a characteristic base peak at m/z 261, corresponding to the loss of the ethoxy radical. Other significant fragments arising from the loss of ethylene, an iodine atom, and a methyl radical provide complementary structural confirmation. Subsequent loss of carbon monoxide from the primary acylium ion further solidifies the identification. This in-depth guide provides the necessary framework for researchers to confidently identify this compound and interpret its mass spectrum, leveraging a combination of predictive analysis and established fragmentation principles.

References

  • Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL: [Link]

  • Title: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Mass spectrum fragmentation of ethyl acetate Source: Chemistry Stack Exchange URL: [Link]

  • Title: 16.10: Fragmentation Patterns in Mass Spectra Source: Chemistry LibreTexts URL: [Link]

  • Title: McLafferty Rearrangement Source: Chemistry Steps URL: [Link]

  • Title: (A) EI‐MS of compound 2 (GC–MS system 1), (B) fragmentation mechanism... Source: ResearchGate URL: [Link]

  • Title: Fragmentation Processes - Structure Determination of Organic Compounds Source: Pharmacy 180 URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: GCMS Section 6.14 - Fragmentation of Esters Source: Whitman College URL: [Link]

  • Title: Mass Fragmentation of Aromatic Compounds and Phenols Source: YouTube URL: [Link]

  • Title: Fragmentation (mass spectrometry) Source: Wikipedia URL: [Link]

  • Title: The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones Source: SciELO URL: [Link]

  • Title: Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters Source: ResearchGate URL: [Link]

  • Title: NIST WebBook - Benzoic acid, ethyl ester Source: National Institute of Standards and Technology URL: [Link]

  • Title: GCMS Section 6.9.5 - Fragmentation of Aromatics Source: Whitman College URL: [Link]

  • Title: mass spectrum of ethylbenzene fragmentation Source: Doc Brown's Chemistry URL: [Link]

  • Title: Application News - Analysis of Preservatives in Foods by GC/MS Source: Shimadzu URL: [Link]

  • Title: An Application of Gas Chromatography-Mass Spectrometry (GC-MS) Fast Automated Scan/SIM Type (FASST) in Determining the Preservative Levels in Foods Source: Scientific Research Publishing URL: [Link]

Sources

An In-depth Technical Guide to Ethyl 3-iodo-5-methoxybenzoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-iodo-5-methoxybenzoate is an aromatic organic compound that holds significant potential as a versatile building block in modern organic synthesis, particularly within the realm of medicinal chemistry and materials science. Its structure, featuring an iodinated benzene ring substituted with methoxy and ethyl ester functional groups, offers multiple reaction sites for derivatization. The presence of the iodo group, in particular, makes it an excellent substrate for a variety of powerful carbon-carbon bond-forming cross-coupling reactions. This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 3-iodo-5-methoxybenzoate, detailed synthetic and reactive pathways, and its potential applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the known and predicted properties of Ethyl 3-iodo-5-methoxybenzoate.

PropertyValueSource
Molecular Formula C₁₀H₁₁IO₃PubChem[1]
Molecular Weight 306.10 g/mol PubChem[1]
IUPAC Name ethyl 3-iodo-5-methoxybenzoatePubChem[1]
CAS Number 717109-27-8Echemi[2]
Density 1.684 g/cm³Echemi[2]
XLogP3 2.8Echemi[2]
Polar Surface Area 35.5 ŲEchemi[2]
Melting Point Not available in cited literature.
Boiling Point Not available in cited literature.
Solubility Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.

Synthesis of Ethyl 3-iodo-5-methoxybenzoate

The synthesis of Ethyl 3-iodo-5-methoxybenzoate can be logically approached via a two-step process: the iodination of a readily available benzoic acid precursor, followed by esterification. A plausible and efficient synthetic route is outlined below.

Part 1: Synthesis of 3-iodo-5-methoxybenzoic acid

The precursor, 3-iodo-5-methoxybenzoic acid, can be synthesized from 3,5-dimethoxybenzoic acid. The selective mono-iodination is a key step, which can be achieved using various iodinating agents. A representative protocol is the iodination of a related compound, 3,4,5-trimethoxybenzoic acid, using iodine and silver trifluoroacetate, which has been shown to be effective.[3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask protected from light, dissolve 3,5-dimethoxybenzoic acid in a suitable solvent such as dichloromethane.

  • Reagent Addition: Add a stoichiometric amount of an iodinating reagent system, for example, a combination of iodine and a silver salt like silver trifluoroacetate. The silver salt activates the iodine for electrophilic aromatic substitution.

  • Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any insoluble silver salts. The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 3-iodo-5-methoxybenzoic acid.

Part 2: Esterification to Ethyl 3-iodo-5-methoxybenzoate

With the iodinated carboxylic acid in hand, the final step is a standard Fischer esterification to form the ethyl ester.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-iodo-5-methoxybenzoic acid in an excess of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude Ethyl 3-iodo-5-methoxybenzoate. Further purification can be achieved by column chromatography on silica gel.

Synthesis_Workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Esterification 3,5-Dimethoxybenzoic_Acid 3,5-Dimethoxybenzoic Acid Reaction_1 Electrophilic Aromatic Substitution 3,5-Dimethoxybenzoic_Acid->Reaction_1 Iodinating_Reagent Iodinating Reagent (e.g., I₂, AgTFA) Iodinating_Reagent->Reaction_1 3-Iodo-5-methoxybenzoic_Acid 3-Iodo-5-methoxybenzoic Acid Reaction_1->3-Iodo-5-methoxybenzoic_Acid 3-Iodo-5-methoxybenzoic_Acid_2 3-Iodo-5-methoxybenzoic Acid Ethanol Ethanol (excess) Reaction_2 Fischer Esterification Ethanol->Reaction_2 Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_2 Ethyl_3-iodo-5-methoxybenzoate Ethyl 3-iodo-5-methoxybenzoate Reaction_2->Ethyl_3-iodo-5-methoxybenzoate 3-Iodo-5-methoxybenzoic_Acid_2->Reaction_2 caption Synthetic workflow for Ethyl 3-iodo-5-methoxybenzoate.

Caption: Synthetic workflow for Ethyl 3-iodo-5-methoxybenzoate.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of Ethyl 3-iodo-5-methoxybenzoate is dominated by the presence of the aryl iodide moiety, which makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. Ethyl 3-iodo-5-methoxybenzoate is an ideal candidate for this reaction, where the iodine atom can be readily displaced by a variety of aryl or heteroaryl groups from their corresponding boronic acids or esters. This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in many drug molecules.[4][5]

General Reaction Scheme:

Where Ar-I is Ethyl 3-iodo-5-methoxybenzoate and R-B(OR')₂ is an aryl or heteroaryl boronic acid/ester.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[6] This reaction provides a direct route to arylalkynes, which are important intermediates in the synthesis of various pharmaceuticals and functional materials. The high reactivity of the C-I bond in Ethyl 3-iodo-5-methoxybenzoate makes it an excellent substrate for this transformation.

General Reaction Scheme:

Where Ar-I is Ethyl 3-iodo-5-methoxybenzoate and H-C≡C-R is a terminal alkyne.

Reactivity_Diagram cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling Start Ethyl 3-iodo-5-methoxybenzoate Suzuki_Catalyst Pd Catalyst, Base Start->Suzuki_Catalyst Reacts with Sonogashira_Catalyst Pd Catalyst, Cu(I), Base Start->Sonogashira_Catalyst Reacts with Suzuki_Reagent Aryl/Heteroaryl Boronic Acid/Ester Suzuki_Reagent->Suzuki_Catalyst Suzuki_Product Biaryl/Heteroaryl Derivatives Suzuki_Catalyst->Suzuki_Product Sonogashira_Reagent Terminal Alkyne Sonogashira_Reagent->Sonogashira_Catalyst Sonogashira_Product Arylalkyne Derivatives Sonogashira_Catalyst->Sonogashira_Product caption Key cross-coupling reactions of Ethyl 3-iodo-5-methoxybenzoate.

Sources

The Architectural Nuances of Substituted Iodomethoxybenzoates: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The spatial arrangement of atoms within a molecule and the packing of these molecules in a crystalline solid are fundamental to understanding and predicting the physicochemical properties of pharmaceutical compounds. This technical guide provides a comprehensive exploration of the crystal structures of substituted iodomethoxybenzoates, a class of compounds with significant potential in medicinal chemistry and materials science. By delving into the synthesis, crystallization, and single-crystal X-ray diffraction analysis of these molecules, we aim to elucidate the subtle yet profound influence of substituent placement on their three-dimensional architecture. This guide is designed to be a practical resource, offering not only theoretical insights but also detailed experimental protocols to empower researchers in their pursuit of novel molecular designs with tailored solid-state properties.

Introduction: The Significance of Crystal Structure in Drug Development

In the realm of drug development, the solid-state form of an active pharmaceutical ingredient (API) is of paramount importance. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can dramatically affect a drug's solubility, bioavailability, stability, and manufacturability. A thorough understanding of the crystal structure provides a rational basis for controlling these properties. Substituted iodomethoxybenzoates offer a versatile scaffold for investigating structure-property relationships due to the interplay of the electron-donating methoxy group and the bulky, halogen-bonding-capable iodine atom. The precise positioning of these substituents on the benzoate ring dictates the intramolecular conformation and the intermolecular interactions that govern crystal packing. This guide will dissect these interactions, providing a framework for the rational design of crystalline materials.

Synthetic Pathways to Substituted Iodomethoxybenzoates

The synthesis of substituted iodomethoxybenzoates typically involves two key transformations: the iodination of a methoxybenzoic acid derivative and the subsequent esterification of the carboxylic acid. The choice of synthetic route can be influenced by the desired substitution pattern and the availability of starting materials.

Iodination of Methoxybenzoic Acids

The introduction of an iodine atom onto the aromatic ring is a critical step. A common and effective method involves electrophilic iodination.

Experimental Protocol: Iodination of 3-Methoxybenzoic Acid

This protocol describes the synthesis of 2-iodo-3-methoxybenzoic acid, a precursor to various esters.

  • Reaction Setup: In a well-ventilated fume hood, dissolve 3-methoxybenzoic acid (1 equivalent) in glacial acetic acid.

  • Reagent Addition: To the stirred solution, add N-iodosuccinimide (NIS) (1.1 equivalents) in portions at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is poured into a solution of sodium thiosulfate to quench any remaining iodine. The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed with cold water and then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-iodo-3-methoxybenzoic acid.

Esterification of Iodomethoxybenzoic Acids

The conversion of the carboxylic acid to its corresponding ester is typically achieved through Fischer esterification, an acid-catalyzed reaction with an alcohol.[1]

Experimental Protocol: Synthesis of Methyl 5-iodo-2-methoxybenzoate

This protocol outlines the esterification of 5-iodo-2-methoxybenzoic acid with methanol.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-iodo-2-methoxybenzoic acid (1 equivalent) in an excess of methanol, which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Neutralization and Extraction: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude ester is then purified by column chromatography or recrystallization to afford pure methyl 5-iodo-2-methoxybenzoate.

Diagram of Synthetic Workflow

Synthesis_Workflow cluster_iodination Step 1: Iodination cluster_esterification Step 2: Esterification start_iod Methoxybenzoic Acid reagents_iod NIS, Acetic Acid start_iod->reagents_iod Reacts with product_iod Iodomethoxybenzoic Acid reagents_iod->product_iod Yields start_est Iodomethoxybenzoic Acid product_iod->start_est Proceeds to reagents_est Alcohol (e.g., Methanol), H₂SO₄ (cat.) start_est->reagents_est Reacts with product_est Substituted Iodomethoxybenzoate Ester reagents_est->product_est Yields

Caption: General synthetic workflow for substituted iodomethoxybenzoates.

The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in crystal structure determination.[2] The choice of crystallization technique and solvent is critical and often requires empirical screening.

Crystallization Techniques

Several techniques can be employed to grow single crystals of substituted iodomethoxybenzoates:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. This is a simple and widely used method.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution induces crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.

Experimental Protocol: Crystallization of Methyl 5-iodo-2-methoxybenzoate

  • Solvent Selection: Screen various solvents to find one in which the compound has moderate solubility at room temperature and good solubility at elevated temperatures (e.g., ethanol, isopropanol, ethyl acetate).

  • Solution Preparation: Dissolve the purified methyl 5-iodo-2-methoxybenzoate in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

  • Filtration: Filter the hot solution through a pre-warmed filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the container with a perforated film to allow for slow evaporation and set it aside in a vibration-free environment. Alternatively, allow the sealed container to cool slowly to room temperature, followed by further cooling in a refrigerator.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decantation.

Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[3] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head.[4]

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of the diffracted X-ray reflections.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to optimize the atomic positions, thermal parameters, and other structural parameters.[5][6][7] This iterative process minimizes the difference between the observed and calculated diffraction patterns.[8]

Diagram of X-ray Crystallography Workflow

Xray_Workflow cluster_exp Experimental cluster_comp Computational crystal Single Crystal mount Mount Crystal crystal->mount xray X-ray Diffraction mount->xray diff_pattern Diffraction Pattern xray->diff_pattern data_proc Data Processing diff_pattern->data_proc Input for structure_sol Structure Solution (Phasing) data_proc->structure_sol refinement Structure Refinement structure_sol->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: The workflow of single-crystal X-ray diffraction analysis.

Case Study: The Crystal Structure of Methyl 5-iodo-2-methoxybenzoate

The crystal structure of methyl 5-iodo-2-methoxybenzoate (C₉H₉IO₃) provides an excellent example of the interplay of intermolecular forces in this class of compounds.

Crystallographic Data

The crystallographic data for methyl 5-iodo-2-methoxybenzoate is summarized in the table below.[9]

ParameterValue
Chemical FormulaC₉H₉IO₃
Formula Weight292.06 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.3378 (7)
b (Å)7.0690 (11)
c (Å)33.120 (5)
β (°)92.727 (2)
Volume (ų)1014.4 (3)
Z4
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
Final R indices [I > 2σ(I)]R1 = 0.033, wR2 = 0.079

Molecular Conformation and Crystal Packing

In the solid state, the methyl 5-iodo-2-methoxybenzoate molecule is nearly planar. The crystal packing is characterized by the formation of stacked layers parallel to the ab plane.[9] Within these layers, molecules are arranged in a head-to-tail fashion, with the iodine atom of one molecule in close proximity to the methoxy and methyl carboxylate groups of a neighboring molecule. This arrangement suggests the presence of weak C-H···O and C-I···O interactions, which contribute to the overall stability of the crystal lattice. The layers then stack in an alternating fashion, with either the iodine atoms or the oxygen-containing substituents pointing towards each other between adjacent layers. This layered packing motif is a common feature in the crystal structures of substituted aromatic compounds.

The Influence of Substituent Position on Crystal Packing

The position of the iodo and methoxy groups on the benzoate ring has a profound impact on the resulting crystal structure. While a comprehensive analysis of all possible isomers is beyond the scope of this guide, we can infer some general trends based on established principles of crystal engineering.

  • Steric Effects: The bulky iodine atom can sterically hinder certain packing arrangements. For instance, ortho-substitution can lead to a twisting of the carboxylate group out of the plane of the aromatic ring, which in turn will affect the intermolecular interactions.

  • Halogen Bonding: The iodine atom can act as a halogen bond donor, forming directional interactions with electron-rich atoms such as oxygen or nitrogen. The ability to form these bonds is highly dependent on the accessibility of the electropositive σ-hole on the iodine atom, which is influenced by the position of the electron-donating methoxy group.

  • Hydrogen Bonding: While the ester functionality itself is a weak hydrogen bond acceptor, the presence of other functional groups (e.g., a hydroxyl group in the corresponding acid) can lead to strong hydrogen bonding motifs that dominate the crystal packing.

A systematic study of a series of iodomethoxybenzoate isomers would provide valuable data for understanding these competing interactions and for developing predictive models for their crystal structures.

Conclusion and Future Directions

The crystal structure of substituted iodomethoxybenzoates is governed by a delicate balance of intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and potentially weak hydrogen and halogen bonds. This guide has provided a foundational understanding of the synthesis, crystallization, and crystallographic analysis of these compounds, highlighting the importance of a multi-disciplinary approach that combines synthetic chemistry with solid-state characterization.

Future work in this area should focus on the systematic synthesis and crystallographic characterization of a wider range of isomers. Such studies, coupled with computational modeling, will enable the development of a more comprehensive understanding of the structure-property relationships in this important class of compounds. This knowledge will be invaluable for the rational design of new pharmaceutical materials with optimized solid-state properties.

References

  • Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.). Retrieved January 19, 2026, from [Link]

  • Pharmaceutical Crystallography: A Guide to Structure and Analysis. (2019). Royal Society of Chemistry. [Link]

  • Brunger, A. T. (2007). Refinement of X-ray Crystal Structures. In International Tables for Crystallography (Vol. F, pp. 105–114). [Link]

  • Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 56–60. [Link]

  • Schneider, T. R. (n.d.). Structure refinement. MIT OpenCourseWare. Retrieved January 19, 2026, from [Link]

  • Wikipedia contributors. (2024, January 15). X-ray crystallography. In Wikipedia, The Free Encyclopedia. Retrieved 03:20, January 19, 2026, from [Link]

  • Bedrane, S. (2016, February 3). How do organic compounds single crystal X rays diffraction work? Retrieved from [Link]

  • Probert, M. R., et al. (2023). Single-crystal quality data from polycrystalline samples: finding the needle in the haystack. IUCrJ, 10(Pt 5), 568–575. [Link]

  • van der Vight, L. P., et al. (2014). Methyl 5-iodo-2-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o462. [Link]

  • Lab5 procedure esterification. (n.d.). Retrieved January 19, 2026, from [Link]

  • Single Crystal X Ray Diffraction Data Collection. (2019, May 6). [Video]. YouTube. [Link]

  • Ghosh, S. (2012). X-Ray Crystallography of Chemical Compounds. In Horizons in Cancer Research (Vol. 48, pp. 131–142). [Link]

Sources

Solubility of Ethyl 3-iodo-5-methoxybenzoate in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of Ethyl 3-iodo-5-methoxybenzoate

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 3-iodo-5-methoxybenzoate (CAS No: 180165-68-4), a key intermediate in synthetic organic chemistry and drug discovery. Moving beyond a simple data sheet, this document elucidates the theoretical principles governing its solubility, offers predictive analysis based on its molecular structure, and provides a detailed, field-tested experimental protocol for researchers to determine its solubility in various common laboratory solvents. The objective is to equip scientists in pharmaceutical development and chemical research with the knowledge to effectively handle this compound, optimize reaction conditions, and streamline formulation processes.

Introduction: The Strategic Importance of Solubility Data

Ethyl 3-iodo-5-methoxybenzoate is a substituted aromatic compound frequently utilized in cross-coupling reactions and the synthesis of complex molecular architectures. Its utility is, however, fundamentally governed by its behavior in solution. A thorough understanding of its solubility is not an academic exercise; it is a critical prerequisite for:

  • Reaction Optimization: Ensuring the compound remains in the solution phase is essential for achieving optimal reaction kinetics and yield.

  • Purification Efficiency: Selecting appropriate solvent systems for crystallization or chromatography is directly dependent on differential solubility.

  • Formulation Development: In drug discovery, understanding the solubility of an intermediate or final API is paramount for developing viable delivery systems.

This guide will, therefore, provide a foundational understanding and a practical framework for establishing a comprehensive solubility profile for this compound.

Physicochemical Properties & Molecular Structure Analysis

To predict solubility, we must first understand the intrinsic properties of the molecule itself.

Core Molecular Characteristics

The structure of Ethyl 3-iodo-5-methoxybenzoate features a benzene ring substituted with an iodo group, a methoxy group, and an ethyl ester group. This combination of functional groups dictates its overall polarity and potential for intermolecular interactions.

PropertyValueSource
Chemical Formula C₁₀H₁₁IO₃N/A
Molecular Weight 322.09 g/mol N/A
Melting Point 56-60 °C
Appearance White to light yellow crystalline powder
CAS Number 180165-68-4N/A
Structural Analysis and Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. Let's dissect the molecule:

  • Nonpolar Moiety: The benzene ring and the ethyl chain of the ester are hydrophobic and will favor interactions with nonpolar solvents.

  • Polar Moieties: The ester carbonyl (C=O) and the ether linkage (C-O-C) introduce significant polarity. The carbonyl oxygen can act as a hydrogen bond acceptor.

  • Iodo Group: The large, polarizable iodine atom contributes to van der Waals forces and can participate in halogen bonding, but it does not engage in hydrogen bonding.

Predicted and Observed Solubility in Common Laboratory Solvents

The following table provides a predictive framework and qualitative observations for the solubility of Ethyl 3-iodo-5-methoxybenzoate. A quantitative experimental protocol to confirm these predictions is provided in Section 4.

SolventClassPredicted SolubilityRationale for Prediction
Water Polar ProticVery LowLacks strong H-bond donating groups; large hydrophobic core.
Methanol / Ethanol Polar ProticModerateCan act as H-bond acceptor with the solvent's -OH group, but alkyl groups limit miscibility.
Hexanes / Heptane NonpolarLowThe molecule's polar functional groups (ester, ether) are incompatible with the nonpolar solvent.
Toluene Nonpolar (Aromatic)Moderate to HighThe aromatic ring of toluene can engage in π-stacking with the compound's benzene ring.
Dichloromethane (DCM) Polar AproticHighStrong dipole-dipole interactions are possible between DCM and the polar moieties of the solute.
Ethyl Acetate (EtOAc) Polar AproticHigh"Like dissolves like" principle is strong here; both are esters with similar polarity profiles.
Acetone Polar AproticHighThe strong ketone carbonyl can interact favorably with the ester group.
Acetonitrile (ACN) Polar AproticModerate to HighA polar solvent capable of strong dipole-dipole interactions.
Dimethylformamide (DMF) Polar AproticVery HighA highly polar aprotic solvent, excellent for solvating a wide range of organic molecules.
Dimethyl Sulfoxide (DMSO) Polar AproticVery HighA highly polar aprotic solvent, known for its exceptional solvating power.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

This section details a robust, self-validating protocol for quantitatively determining the solubility of Ethyl 3-iodo-5-methoxybenzoate.

Principle

The method involves generating a saturated solution of the compound in a chosen solvent at a constant temperature. The concentration of the solute in the supernatant is then determined, typically by High-Performance Liquid Chromatography (HPLC) with UV detection, after physical separation from the excess solid.

Required Materials and Equipment
  • Ethyl 3-iodo-5-methoxybenzoate (high purity)

  • Selected solvents (HPLC grade)

  • Analytical balance

  • Scintillation vials or HPLC vials with caps

  • Thermostatic shaker/incubator

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • Volumetric flasks and pipettes

  • Calibrated HPLC system with a UV detector (set to an appropriate wavelength for the compound, e.g., ~254 nm)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A 1. Weigh excess solid into vial B 2. Add known volume of solvent A->B C 3. Equilibrate in thermostatic shaker (e.g., 25°C, 24h) B->C D 4. Allow solid to settle C->D E 5. Filter supernatant (0.22 µm syringe filter) D->E F 6. Dilute aliquot with mobile phase E->F G 7. Analyze by validated HPLC method F->G H 8. Quantify against calibration curve G->H I 9. Calculate solubility (e.g., in mg/mL) H->I

Caption: Isothermal equilibrium solubility determination workflow.

Step-by-Step Procedure
  • Preparation of Stock Standards: Prepare a series of calibration standards of Ethyl 3-iodo-5-methoxybenzoate in a suitable solvent (e.g., acetonitrile) at known concentrations (e.g., 1, 0.5, 0.1, 0.05, 0.01 mg/mL).

  • Sample Preparation: To a series of vials, add an excess amount of the solid compound (e.g., ~10-20 mg, ensuring solid will remain after equilibrium).

  • Solvent Addition: Accurately pipette a fixed volume (e.g., 1.0 mL) of each test solvent into the corresponding vials.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25.0 °C). Agitate for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can verify the time to equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any undissolved microcrystals.

  • Dilution: Perform an accurate dilution of the filtered sample with the HPLC mobile phase to bring its concentration within the range of the calibration curve. The dilution factor must be recorded precisely.

  • HPLC Analysis: Inject the diluted samples and the calibration standards into the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area versus concentration for the standards. Use the linear regression equation to determine the concentration of the diluted sample.

  • Solubility Calculation: Calculate the original concentration in the saturated solution using the following formula:

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Conclusion and Applications in Drug Development

This guide provides a robust framework for understanding and determining the solubility of Ethyl 3-iodo-5-methoxybenzoate. By combining theoretical prediction with a rigorous experimental protocol, researchers can generate reliable data crucial for process chemistry and pharmaceutical development. The established solubility profile will directly inform the selection of solvents for synthesis, purification via crystallization, and the development of formulations for preclinical studies, ultimately accelerating the drug development pipeline.

References

An In-depth Technical Guide to the Safe Handling and Application of Ethyl 3-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and expert insights for researchers, scientists, and drug development professionals working with Ethyl 3-iodo-5-methoxybenzoate. The information herein is intended to foster a proactive safety culture and ensure the proficient application of this versatile chemical intermediate in a laboratory setting.

Introduction: The Utility of Ethyl 3-iodo-5-methoxybenzoate in Modern Synthesis

Ethyl 3-iodo-5-methoxybenzoate is a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. Its disubstituted phenyl ring, featuring an electron-donating methoxy group and a reactive iodo moiety, makes it an ideal substrate for a variety of cross-coupling reactions. The iodine atom serves as an excellent leaving group in palladium-catalyzed transformations such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the facile formation of carbon-carbon and carbon-nitrogen bonds.[1] The strategic placement of the methoxy and ethyl ester groups also offers opportunities for further functionalization, making this compound a cornerstone in the synthesis of novel bioactive molecules.

Hazard Identification and Toxicological Profile

A thorough understanding of the inherent hazards of Ethyl 3-iodo-5-methoxybenzoate is the foundation of its safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its potential risks.[2][3]

GHS Hazard Statements:

  • H302: Harmful if swallowed. [2][3]

  • H315: Causes skin irritation. [2][3]

  • H319: Causes serious eye irritation. [2][3]

  • H335: May cause respiratory irritation. [2][3]

The toxicological profile of Ethyl 3-iodo-5-methoxybenzoate is primarily attributed to its structure as a substituted iodobenzoate. While specific toxicological studies on this exact compound are limited, data from related iodinated aromatic compounds suggest that irritation to the skin, eyes, and respiratory tract is a common characteristic.[4] Ingestion can lead to systemic toxicity. The iodine moiety can also contribute to the overall toxicological properties of the molecule. Therefore, it is imperative to handle this compound with the appropriate protective measures to prevent exposure.

Personal Protective Equipment (PPE) and Engineering Controls

The primary objective when working with Ethyl 3-iodo-5-methoxybenzoate is to prevent direct contact and inhalation. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls:

  • Fume Hood: All handling of solid Ethyl 3-iodo-5-methoxybenzoate and its solutions should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhaling dust or vapors.[5][6]

  • Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[7]

Personal Protective Equipment:

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[8]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile, must be worn. Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the compound.[9]

    • Lab Coat: A flame-resistant lab coat should be worn at all times to protect against skin exposure.

  • Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial for maintaining the integrity of Ethyl 3-iodo-5-methoxybenzoate and ensuring a safe laboratory environment.

Handling:

  • Avoid the formation of dust when handling the solid material.[10]

  • Use non-sparking tools and ensure all equipment is properly grounded to prevent electrostatic discharge.[11]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5][11]

  • Wash hands thoroughly after handling and before leaving the laboratory.[10]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][11]

  • Store in a locked cabinet or a designated secure area.[5][11]

Spill and Emergency Response Protocols

In the event of a spill or accidental exposure, a swift and informed response is critical.

Spill Response:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container.[4]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[5][11]

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[5]

Chemical Properties and Reactivity for Synthetic Applications

Understanding the chemical properties of Ethyl 3-iodo-5-methoxybenzoate is key to its successful application in research.

PropertyValue
Molecular Formula C₁₀H₁₁IO₃
Molecular Weight 306.10 g/mol [3]
Appearance Solid
CAS Number 1210824-95-5[3]

Reactivity and Synthetic Utility:

Ethyl 3-iodo-5-methoxybenzoate is a versatile substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.[13]

Typical Cross-Coupling Reaction Workflow:

Below is a generalized protocol for a Suzuki-Miyaura coupling reaction using Ethyl 3-iodo-5-methoxybenzoate. This should be adapted and optimized for specific substrates and desired outcomes.

Step-by-Step Protocol: Suzuki-Miyaura Coupling

  • Preparation: To a dry round-bottom flask or microwave vial, add Ethyl 3-iodo-5-methoxybenzoate (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a suitable base such as potassium carbonate (2.0-3.0 equiv.).[9]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to create an oxygen-free environment.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligands if required.[13]

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.[14]

Disposal Considerations

All waste containing Ethyl 3-iodo-5-methoxybenzoate must be treated as hazardous waste.

  • Unused Product: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[15]

  • Contaminated Materials: Any materials that have come into contact with the compound, including gloves, filter paper, and chromatography silica gel, must be placed in a sealed, labeled hazardous waste container.

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal.[5][11]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Add Reactants: - Ethyl 3-iodo-5-methoxybenzoate - Boronic Acid - Base B 2. Seal & Purge: Evacuate and backfill with inert gas (3x) A->B C 3. Add Catalyst: Pd catalyst under inert atmosphere B->C D 4. Add Solvent: Degassed solvent via syringe C->D E 5. Heat & Stir: (e.g., 80-110 °C) D->E F 6. Monitor Progress: TLC or LC-MS E->F G 7. Cool & Quench F->G H 8. Extraction G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K Final Product J->K

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Spill_Response_Flowchart Start Spill of Ethyl 3-iodo-5-methoxybenzoate Occurs Alert Alert personnel and evacuate area Start->Alert Assess Is the spill large or unmanageable? Alert->Assess ContactEHS Contact Environmental Health & Safety (EHS) Assess->ContactEHS Yes SmallSpill Small, manageable spill Assess->SmallSpill No Report Report the incident ContactEHS->Report PPE Don appropriate PPE: - Goggles/Face shield - Nitrile gloves - Lab coat SmallSpill->PPE Contain Contain the spill with absorbent material PPE->Contain Cleanup Carefully collect contaminated material Contain->Cleanup Decontaminate Decontaminate the area Cleanup->Decontaminate Dispose Package for hazardous waste disposal Decontaminate->Dispose Dispose->Report

Caption: Decision-making flowchart for managing a chemical spill.

References

  • PubChem. (n.d.). Ethyl 3-iodo-5-methoxybenzoate. Retrieved from [Link]

  • PubMed. (1991). Ortho-iodosobenzoic acid: its acute toxicity and neurobehavioral effects in mice. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of Ethyl 3-methoxybenzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from [Link]

  • SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • SlideShare. (2013, June 21). Pharmacy Incompatibility: Chemical Incompatibility. Retrieved from [Link]

  • ACS Publications. (2018, August 23). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • ResearchGate. (2025, August 6). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-iodo-5-methoxybenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). The thermal decomposition of ethyl chloroformate. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Sonogashira Coupling of Ethyl 3-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview and detailed protocols for the Sonogashira coupling of Ethyl 3-iodo-5-methoxybenzoate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document emphasizes the underlying principles and mechanistic rationale to empower users to optimize reaction conditions for this specific substrate and related molecules.

Introduction: The Significance of Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This powerful transformation is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst.[1][4] Its widespread application stems from its operational simplicity, mild reaction conditions, and high tolerance for a diverse array of functional groups, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][4][5][6] For Ethyl 3-iodo-5-methoxybenzoate, an electron-deficient aryl iodide, the Sonogashira coupling provides a direct and efficient route to introduce alkynyl moieties, opening avenues for further molecular elaboration in drug discovery programs.

Mechanistic Rationale: Understanding the "Why"

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Sonogashira coupling. The process is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][4]

The Palladium Cycle:

  • Oxidative Addition: A low-valent palladium(0) species, typically generated in situ, undergoes oxidative addition to the aryl iodide (Ethyl 3-iodo-5-methoxybenzoate). This is often the rate-determining step and is generally facile for aryl iodides.[7]

  • Transmetalation: The resulting palladium(II) complex reacts with a copper(I) acetylide, which is formed in the copper cycle. This step involves the transfer of the alkynyl group from copper to palladium.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired arylalkyne product and regenerate the palladium(0) catalyst, thus completing the cycle.

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of its terminal proton.[7]

  • Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide intermediate.[2] This species is then ready for the transmetalation step with the palladium complex.

The presence of copper(I) as a co-catalyst significantly accelerates the reaction, allowing it to proceed under milder conditions, often at room temperature.[8]

Core Reaction Components and Optimization for Ethyl 3-iodo-5-methoxybenzoate

The success of the Sonogashira coupling of Ethyl 3-iodo-5-methoxybenzoate hinges on the judicious selection of several key parameters:

The Substrate: Ethyl 3-iodo-5-methoxybenzoate

As an aryl iodide, this substrate is highly reactive in the Sonogashira coupling.[1][5] The electron-withdrawing nature of the ester group can further enhance the rate of oxidative addition.[9]

Palladium Catalyst

A variety of palladium sources can be employed. The most common are stable palladium(II) pre-catalysts that are reduced to the active palladium(0) species under the reaction conditions.

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride): A widely used, air-stable, and commercially available pre-catalyst.

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): An active Pd(0) catalyst, though it can be sensitive to air and moisture.

  • Pd(OAc)₂ (Palladium(II) acetate) with external phosphine ligands: This combination allows for greater flexibility in tuning the catalytic activity by varying the phosphine ligand.

For Ethyl 3-iodo-5-methoxybenzoate, a standard catalyst loading of 1-5 mol% is typically sufficient.

Copper(I) Co-catalyst

Copper(I) iodide (CuI) is the most frequently used co-catalyst. It is generally used in a slightly higher molar ratio than the palladium catalyst (e.g., 2-10 mol%). While crucial for the classic Sonogashira reaction, the presence of copper can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling).[1][2]

The Base

The base plays a dual role: it deprotonates the terminal alkyne and neutralizes the hydrogen halide formed during the reaction.[1]

  • Amine Bases: Triethylamine (Et₃N) and diisopropylamine (i-Pr₂NH) are commonly used and can often serve as the solvent as well.

  • Inorganic Bases: In cases where amine bases may be problematic, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective alternatives, particularly in polar aprotic solvents like DMF or acetonitrile.[1]

The Solvent

The choice of solvent is critical for ensuring the solubility of all reaction components.

  • Amine Solvents: As mentioned, triethylamine can act as both the base and the solvent.

  • Aprotic Polar Solvents: Dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are excellent choices, especially when using inorganic bases.

The Terminal Alkyne

The Sonogashira coupling is compatible with a wide range of terminal alkynes, including aliphatic, aromatic, and silyl-protected alkynes.[10] If a silyl-protected alkyne such as trimethylsilylacetylene is used, a subsequent deprotection step (e.g., with K₂CO₃ in methanol or TBAF) is required to reveal the terminal alkyne.[11]

Visualizing the Process

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)(I)L₂ Pd0->Pd_complex Oxidative Addition (Ar-I) Product_complex Ar-Pd(II)(C≡CR)L₂ Pd_complex->Product_complex Transmetalation Product_complex->Pd0 Reductive Elimination Product Ar-C≡C-R Product_complex->Product CuI Cu(I) Cu_alkyne Cu(I)-π-Alkyne CuI->Cu_alkyne + R-C≡CH Cu_acetylide Cu-C≡CR Cu_alkyne->Cu_acetylide + Base - H-Base⁺ Cu_acetylide->Pd_complex Cu_acetylide->CuI Transmetalation (to Pd cycle) ArI Ethyl 3-iodo-5-methoxybenzoate Alkyne Terminal Alkyne Base Base

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling with Triethylamine

This protocol is a robust starting point for the coupling of Ethyl 3-iodo-5-methoxybenzoate with a variety of terminal alkynes.

Materials:

  • Ethyl 3-iodo-5-methoxybenzoate

  • Terminal Alkyne (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Ethyl 3-iodo-5-methoxybenzoate (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL).

  • Stir the mixture at room temperature for 5 minutes to ensure dissolution.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) to remove the copper catalyst and amine salts.

  • Wash the organic layer with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Protocol 2: Copper-Free Sonogashira Coupling

In cases where alkyne homocoupling is a significant side reaction, or for substrates sensitive to copper, a copper-free protocol is advisable.[1] This often requires slightly elevated temperatures.

Materials:

  • Ethyl 3-iodo-5-methoxybenzoate

  • Terminal Alkyne (1.5 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

  • Dimethylformamide (DMF), anhydrous

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add Ethyl 3-iodo-5-methoxybenzoate (1.0 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and Cs₂CO₃ (2.0 mmol).

  • Add anhydrous DMF (10 mL).

  • Degas the mixture by bubbling argon through the solvent for 15 minutes.

  • Add the terminal alkyne (1.5 mmol) via syringe.

  • Heat the reaction mixture to 60-80 °C and stir. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Summary of Reaction Conditions

ParameterProtocol 1 (Standard)Protocol 2 (Copper-Free)Rationale
Substrate Ethyl 3-iodo-5-methoxybenzoateEthyl 3-iodo-5-methoxybenzoateAryl iodide is a highly reactive coupling partner.
Alkyne 1.2 eq.1.5 eq.A slight excess ensures complete consumption of the aryl iodide.
Pd Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)Pd(OAc)₂ / PPh₃ (2/4 mol%)Standard, robust catalysts for Sonogashira couplings.
Cu Co-catalyst CuI (4 mol%)NoneCuI accelerates the reaction but can cause homocoupling.
Base TriethylamineCesium Carbonate (2 eq.)Amine base for standard conditions; inorganic base for copper-free.
Solvent THF/Et₃NDMFSolvents chosen for solubility and compatibility with the base.
Temperature Room Temperature60-80 °CCopper-free conditions often require heating to achieve a reasonable rate.

Experimental Workflow Visualization

Experimental_Workflow start Start setup Reaction Setup (Flask, Reagents, Inert Atm.) start->setup reaction Reaction (Stirring, Temp Control) setup->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring Periodically monitoring->reaction Incomplete workup Aqueous Workup (Quench, Extract, Wash) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end Final Product analysis->end

Caption: A generalized workflow for performing and analyzing the Sonogashira coupling reaction.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the reaction stalls, consider gently heating the mixture (for Protocol 1) or increasing the catalyst loading. Ensure all reagents and solvents are anhydrous and the system is free of oxygen.

  • Alkyne Homocoupling: This is indicated by the formation of a symmetrical diyne. Switching to the copper-free protocol (Protocol 2) is the most effective solution. Running the reaction under a strict inert atmosphere can also minimize this side reaction.[1]

  • Dehalogenation of Starting Material: If significant reduction of the aryl iodide is observed, ensure the quality of the reagents and solvents. The presence of water or other protic sources can sometimes lead to this side reaction.

  • Complex Reaction Mixture: The presence of multiple spots on TLC may indicate catalyst decomposition or side reactions. Purification by column chromatography is essential to isolate the desired product.

By understanding the mechanistic underpinnings and carefully selecting the reaction parameters, the Sonogashira coupling of Ethyl 3-iodo-5-methoxybenzoate can be a highly efficient and reliable transformation for the synthesis of valuable molecular scaffolds.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024-08-05). Sonogashira Coupling. [Link]

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • BYJU'S. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1867. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Sonogashira Coupling Using Bulky Palladium-Phenanthryl Imidazolium Carbene Catalysis. Organic Letters, 6(16), 2689–2692. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Fairlamb, I. J. S., et al. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(14), 4702–4705. [Link]

  • Kumar, A., & Sharma, G. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5183-5201. [Link]

  • An, J., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1034–1040. [Link]

  • ResearchGate. (2019). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]

  • Sharma, G., & Kumar, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6334-6351. [Link]

  • Yan, F., et al. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Applied Organometallic Chemistry. [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]

  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 106-131). [Link]

  • SciSpace. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

Sources

Application Notes and Protocols: The Heck Reaction with Ethyl 3-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation in Drug Discovery

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to forge carbon-carbon bonds with exceptional reliability and stereocontrol.[1][2] This powerful transformation has found extensive application in the synthesis of complex molecular architectures, particularly within the pharmaceutical and materials science sectors.[3][4] The subject of this guide, Ethyl 3-iodo-5-methoxybenzoate, is a versatile building block in medicinal chemistry. Its structure, featuring an electron-donating methoxy group and an electron-withdrawing ethyl ester moiety, presents an interesting case study for the Heck reaction, allowing for the synthesis of a diverse array of substituted stilbene and cinnamate derivatives. These products, in turn, are valuable intermediates in the development of novel therapeutic agents.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Heck reaction with Ethyl 3-iodo-5-methoxybenzoate. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Overview: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[3] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

Heck_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Aryl-Pd(II)-I Ar-Pd(II)L2(I) Oxidative Addition->Aryl-Pd(II)-I Alkene Coordination Alkene Coordination Aryl-Pd(II)-I->Alkene Coordination Alkene Alkene Complex [Ar-Pd(II)L2(Alkene)]+ I- Alkene Coordination->Alkene Complex Migratory Insertion Migratory Insertion Alkene Complex->Migratory Insertion Alkyl-Pd(II) R-Alkyl-Pd(II)L2(I) Migratory Insertion->Alkyl-Pd(II) Beta-Hydride Elimination Beta-Hydride Elimination Alkyl-Pd(II)->Beta-Hydride Elimination Hydrido-Pd(II) H-Pd(II)L2(I) Beta-Hydride Elimination->Hydrido-Pd(II) Alkene Product Alkene Product Beta-Hydride Elimination->Alkene Product Reductive Elimination Reductive Elimination Hydrido-Pd(II)->Reductive Elimination HX HX Reductive Elimination->Pd(0)L2 Base Base Base->Reductive Elimination Regenerates Catalyst Base->HX Neutralizes Acid

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of Ethyl 3-iodo-5-methoxybenzoate. Aryl iodides are particularly reactive in this step, often allowing for milder reaction conditions compared to their bromide or chloride counterparts.[5]

  • Alkene Coordination and Migratory Insertion: The resulting Aryl-Pd(II) complex coordinates with the alkene (e.g., styrene). Subsequently, the aryl group migrates to one of the alkene carbons, forming a new carbon-carbon bond and a new alkyl-palladium intermediate.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a palladium-hydride species and releasing the desired substituted alkene product. This step typically proceeds with a syn-elimination pathway, which dictates the stereochemistry of the final product.

  • Reductive Elimination: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and a stoichiometric amount of inorganic salt, thus completing the catalytic cycle. The base is crucial for neutralizing the hydroiodic acid (HI) generated in this step.[3]

Experimental Protocol: Heck Reaction of Ethyl 3-iodo-5-methoxybenzoate with Styrene

This protocol provides a robust starting point for the Heck coupling of Ethyl 3-iodo-5-methoxybenzoate with styrene. Optimization may be required for different alkene coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Ethyl 3-iodo-5-methoxybenzoate≥98%Commercially Available---
Styrene≥99%, inhibitor-freeCommercially AvailablePass through a short column of basic alumina to remove inhibitor before use.
Palladium(II) Acetate (Pd(OAc)₂)≥99.9% trace metals basisCommercially AvailableA common and effective palladium precursor.
Triethylamine (Et₃N)≥99.5%Commercially AvailableShould be distilled from CaH₂ before use.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse a dry, degassed solvent.
Diethyl etherAnhydrousCommercially AvailableFor extraction.
Saturated aq. NH₄Cl---Prepared in-houseFor workup.
Brine---Prepared in-houseFor workup.
Anhydrous MgSO₄---Commercially AvailableFor drying.
Argon or NitrogenHigh purity---For inert atmosphere.
Step-by-Step Procedure

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add Ethyl 3-iodo-5-methoxybenzoate, Pd(OAc)₂, and a stir bar to a dry round-bottom flask. B 2. Seal the flask with a septum and purge with inert gas (Ar or N₂). A->B C 3. Add anhydrous, degassed DMF via syringe. B->C D 4. Add triethylamine and styrene via syringe. C->D E 5. Heat the reaction mixture to 80-100 °C with stirring. D->E F 6. Monitor reaction progress by TLC or GC-MS. E->F G 7. Cool the reaction to room temperature and dilute with diethyl ether. F->G H 8. Wash with saturated aq. NH₄Cl and brine. G->H I 9. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. H->I J 10. Purify the crude product by flash column chromatography. I->J

Caption: Experimental workflow for the Heck reaction.

  • Reaction Setup: To a dry, oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 3-iodo-5-methoxybenzoate (1.0 mmol, 1.0 equiv), and Palladium(II) acetate (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF, 5 mL) via syringe.

  • Reagent Addition: Add triethylamine (2.0 mmol, 2.0 equiv) followed by styrene (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction mixture may turn black as palladium nanoparticles form.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl iodide is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired Ethyl 3-((E)-styryl)-5-methoxybenzoate.

Discussion of Key Experimental Parameters

  • Catalyst and Ligands: For highly reactive aryl iodides, a "ligandless" Heck reaction using a simple palladium salt like Pd(OAc)₂ is often sufficient.[6] The term "ligandless" is a misnomer, as the solvent or other species in the reaction can act as weak ligands. In some cases, particularly with less reactive alkenes, the addition of a phosphine ligand such as triphenylphosphine (PPh₃) can improve catalyst stability and reaction efficiency.[7] However, for this specific substrate, a ligandless protocol is a good starting point.

  • Base: An organic base like triethylamine is commonly used and also serves as a solvent in some cases. Inorganic bases such as potassium carbonate or sodium acetate are also effective.[3] The base must be present in at least a stoichiometric amount to neutralize the HI generated during the reaction. An excess of the base is often used to ensure complete reaction.

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used to dissolve the reactants and the palladium catalyst. The choice of solvent can influence the reaction rate and selectivity.[8] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.

  • Temperature: The reaction temperature is a critical parameter. While aryl iodides are more reactive than bromides or chlorides, heating is generally required to drive the reaction to completion in a reasonable timeframe.[5] A temperature range of 80-100 °C is a good starting point for this system.

  • Substituent Effects: The electronic nature of the substituents on the aryl halide can influence the reaction rate. Electron-donating groups, such as the methoxy group in the target substrate, generally do not hinder the reaction with aryl iodides.[9] The electron-withdrawing ester group can potentially accelerate the oxidative addition step.

Data Presentation: Expected Outcome and Characterization

The expected product of the reaction between Ethyl 3-iodo-5-methoxybenzoate and styrene is Ethyl 3-((E)-styryl)-5-methoxybenzoate . The reaction typically exhibits high trans-selectivity.

ProductStructureExpected YieldKey Characterization Data
Ethyl 3-((E)-styryl)-5-methoxybenzoateProduct Structure70-90%¹H NMR: Characteristic signals for the trans-vinylic protons with a coupling constant (J) of ~16 Hz.
¹³C NMR: Signals corresponding to the aromatic and vinylic carbons.
MS (ESI): [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the product.

Conclusion and Future Perspectives

The Heck reaction of Ethyl 3-iodo-5-methoxybenzoate provides an efficient and direct route to valuable substituted stilbene derivatives. The protocol outlined in this application note serves as a reliable starting point for researchers in drug discovery and organic synthesis. Further optimization of reaction conditions, including the screening of different palladium catalysts, ligands, bases, and solvents, may lead to improved yields and shorter reaction times, particularly when applying this methodology to a broader range of alkene substrates. The exploration of more sustainable reaction conditions, such as the use of greener solvents or lower catalyst loadings, remains an active area of research in the field of palladium-catalyzed cross-coupling reactions.

References

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100 (8), 3009–3066. [Link]

  • de Vries, J. G. The Heck reaction. In The Handbook of Homogeneous Catalysis; Wiley-VCH Verlag GmbH & Co. KGaA: 2007; pp 1-46. [Link]

  • Heck, R. F. Palladium-catalyzed vinylation of organic halides. Org. React.1982 , 27, 345–390. [Link]

  • Mizoroki, T.; Mori, K.; Ozaki, A. Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bull. Chem. Soc. Jpn.1971 , 44 (2), 581. [Link]

  • Jeffery, T. Palladium-catalysed vinylic substitution reaction of aryl and vinyl halides with alkenes. The effect of a quaternary ammonium salt. J. Chem. Soc., Chem. Commun.1984 , (19), 1287–1289. [Link]

  • Whitcombe, N. J.; Hii, K. K.; Gibson, S. E. Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron2001 , 57 (35), 7449–7476. [Link]

  • Shibasaki, M.; Vogl, E. M. The Heck Reaction. In Comprehensive Asymmetric Catalysis; Jacobsen, E. N., Pfaltz, A., Yamamoto, H., Eds.; Springer: Berlin, Heidelberg, 1999; pp 457–489. [Link]

  • Singh, R.; Singh, A. K.; Singh, A. K. Recent advances in the Mizoroki–Heck reaction: a review. RSC Adv., 2023 , 13, 20836-20861. [Link]

  • Kühn, O.; Schmidt, A. F.; Smirnov, V. V. Kinetics of the Heck reactions of styrene with bromobenzene and iodobenzene in the presence of ligandless catalytic systems: A comparative study. Kinet. Catal.2007 , 48, 390–397. [Link]

  • Carrow, B. P.; Hartwig, J. F. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction. J. Am. Chem. Soc.2010 , 132 (1), 79–81. [Link]

  • Myers, A. G.; Tanaka, D.; Mannion, M. R. Development of a Decarboxylative Palladation Reaction and Its Application in a Heck-Type Olefination of Arenes. J. Am. Chem. Soc.2002 , 124 (38), 11250–11251. [Link]

  • Werner, E. W.; Sigman, M. S. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. J. Am. Chem. Soc.2011 , 133 (25), 9692–9695. [Link]

  • Said, K.; Moussaoui, Y.; Ben Salem, R. Heck Coupling Styrene with Aryl Halides Catalyzed by Palladium Complexes in Biphasic Media. J. Soc. Chim. Tunis.2009 , 11, 59-67. [Link]

  • Littke, A. F.; Fu, G. C. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. J. Org. Chem.1999 , 64 (1), 10–11. [Link]

Sources

Introduction: The Strategic Importance of 3,5-Disubstituted Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of Ethyl 3-iodo-5-methoxybenzoate

In the landscape of modern organic synthesis and medicinal chemistry, the ability to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with precision and efficiency is paramount. Palladium-catalyzed cross-coupling reactions have revolutionized this field, providing a powerful toolkit for constructing complex molecular architectures.[1][2] This guide focuses on a particularly valuable building block: Ethyl 3-iodo-5-methoxybenzoate . The 3,5-disubstituted benzoate scaffold is a privileged motif found in a variety of biologically active compounds and is a key component in drug discovery programs, including the development of glucokinase activators.[3] The presence of an iodo group provides a highly reactive handle for cross-coupling, while the methoxy and ethyl ester functionalities offer points for further modification and influence the electronic properties of the aromatic ring.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide a deep understanding of the causality behind experimental choices, ensuring that the protocols are not just followed, but understood. We will explore the three most pivotal palladium-catalyzed transformations for this substrate: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Part 1: The Mechanistic Heart of Cross-Coupling: The Palladium Catalytic Cycle

At its core, palladium-catalyzed cross-coupling operates through a general, elegant catalytic cycle.[4][5] Understanding these fundamental steps is crucial for troubleshooting and optimizing any specific reaction. The catalyst, typically a palladium(0) species, orchestrates the union of an electrophile (the aryl iodide) and a nucleophile (the coupling partner).

The cycle universally involves three key elementary steps:

  • Oxidative Addition: The coordinatively unsaturated, active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of ethyl 3-iodo-5-methoxybenzoate. This step oxidizes the palladium from Pd(0) to a Pd(II) state, forming an organopalladium(II) complex.[1][4][6]

  • Transmetalation: The nucleophilic coupling partner (e.g., an organoboron, organotin, or amine) exchanges its organic group with the halide on the palladium center.[1][6] This step brings both coupling partners together on the same palladium atom. It is often facilitated by a base or other additives.

  • Reductive Elimination: This is the final, bond-forming step. The two organic fragments on the Pd(II) center are coupled together, forming the desired product. In this process, the palladium is reduced from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the cycle.[4][5]

The efficiency of this cycle is profoundly influenced by the choice of ligands, which stabilize the palladium catalyst and modulate its reactivity and selectivity.[4][7]

General Palladium Cross-Coupling Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n OA_complex R-Pd(II)(X)L_n Pd0->OA_complex Oxidative Addition (+ R-X) Trans_complex R-Pd(II)(R')L_n OA_complex->Trans_complex Transmetalation (+ R'-M) Trans_complex->Pd0 Reductive Elimination (- R-R') Product Coupled Product (R-R') Trans_complex->Product MX Byproduct (M-X) Trans_complex->MX RX Ethyl 3-iodo-5-methoxybenzoate (R-X) RX->OA_complex RM Coupling Partner (R'-M) RM->Trans_complex

Caption: General Catalytic Cycle for Palladium Cross-Coupling.

Part 2: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds, celebrated for its operational simplicity and the environmental benignity of its boron-based reagents.[6][8] It is an indispensable tool for synthesizing biaryl structures, which are prevalent in pharmaceuticals.

Mechanism and Causality

The Suzuki reaction follows the general catalytic cycle, with the transmetalation step being particularly noteworthy. An organoboron species (e.g., a boronic acid or ester) is activated by a base, forming a more nucleophilic boronate complex.[6] This boronate then efficiently transfers its organic group to the Pd(II) center, displacing the iodide. The choice of base and solvent system (often aqueous) is critical to facilitate the formation and transfer of this boronate species.

Suzuki-Miyaura Coupling Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(I)L₂ Pd0->OA_complex Oxidative Addition Trans_complex Ar-Pd(II)(Ar')L₂ OA_complex->Trans_complex Transmetalation Trans_complex->Pd0 Reductive Elimination Product Product (Ar-Ar') Trans_complex->Product ArI Ethyl 3-iodo-5-methoxybenzoate ArI->OA_complex ArBOH2 Ar'B(OH)₂ + Base ArBOH2->OA_complex

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl compound from Ethyl 3-iodo-5-methoxybenzoate and an arylboronic acid.

Materials:

  • Ethyl 3-iodo-5-methoxybenzoate (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Base: Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 eq.)

  • Solvent: 1,4-Dioxane/Water or Toluene/Ethanol/Water mixture (e.g., 4:1 v/v)[8][9]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (round-bottom flask, condenser)

Procedure:

  • Preparation: To a dry round-bottom flask containing a magnetic stir bar, add Ethyl 3-iodo-5-methoxybenzoate, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Degas the solvent mixture by bubbling inert gas through it for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC), monitoring the disappearance of the starting aryl iodide.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the final biaryl product.[8]

Coupling PartnerCatalyst (mol%)Base (eq.)Solvent SystemTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.5)Dioxane/H₂O (4:1)901285-95
4-Methylphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2.0)Toluene/H₂O (5:1)100880-92
3-Pyridinylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (3.0)DME/H₂O (4:1)851675-88

Part 3: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for constructing aryl C-N bonds, a transformation that is often challenging using classical methods.[10] This reaction has become indispensable for synthesizing anilines and their derivatives, which are ubiquitous in pharmaceuticals and agrochemicals.[7]

Mechanism and Causality

The catalytic cycle for amination shares the oxidative addition step with C-C couplings.[10][11] However, the subsequent steps involve the coordination of the amine to the Pd(II) center, followed by deprotonation by a strong, non-nucleophilic base (e.g., sodium tert-butoxide) to form a palladium-amido complex. The final reductive elimination step, which forms the C-N bond, is often the rate-limiting step. The development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) has been critical to success, as they accelerate this final step and prevent catalyst decomposition.[10][12]

Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L OA_complex Ar-Pd(II)(I)L Pd0->OA_complex Oxidative Addition Amido_complex Ar-Pd(II)(NR₂')L OA_complex->Amido_complex Amine Coordination & Deprotonation Amido_complex->Pd0 Reductive Elimination Product Product (Ar-NR₂') Amido_complex->Product ArI Ethyl 3-iodo-5-methoxybenzoate ArI->OA_complex Amine R₂'NH + Base Amine->OA_complex

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize an aryl amine from Ethyl 3-iodo-5-methoxybenzoate and a primary or secondary amine.

Materials:

  • Ethyl 3-iodo-5-methoxybenzoate (1.0 eq.)

  • Amine (primary or secondary) (1.2 eq.)

  • Palladium pre-catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%)

  • Ligand: XPhos, SPhos, or BINAP (1.1-1.2 times the mol of Pd)

  • Base: Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K₃PO₄) (1.4-2.0 eq.)[13]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

  • Inert gas (Argon)

  • Schlenk tube or similar reaction vessel for air-sensitive chemistry

Procedure:

  • Preparation (in a glovebox): To a dry Schlenk tube, add the palladium pre-catalyst, the ligand, and the base. Add Ethyl 3-iodo-5-methoxybenzoate.

  • Reagent Addition: Seal the tube, remove it from the glovebox, and add the anhydrous solvent followed by the amine via syringe under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to 80-110 °C with stirring.

  • Monitoring: Follow the consumption of the aryl iodide by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

AmineCatalyst/Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Typical Yield (%)
MorpholinePd₂(dba)₃ (1) / XPhos (2.2)NaOtBu (1.5)Toluene1001290-98
AnilinePd(OAc)₂ (2) / SPhos (4.4)K₃PO₄ (2.0)Dioxane1101885-95
BenzylaminePd₂(dba)₃ (1.5) / BINAP (3.3)NaOtBu (1.5)Toluene901682-93

Part 4: C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling provides a direct and powerful route to synthesize arylalkynes by coupling an aryl halide with a terminal alkyne.[14][15] This reaction is notable for typically proceeding under mild conditions and for its use of a dual-catalyst system involving both palladium and copper(I).[14]

Mechanism and Causality

The Sonogashira reaction involves two interconnected catalytic cycles.[14] The palladium cycle mirrors that of other cross-couplings. Concurrently, in the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide species. This organocopper compound is highly reactive and serves as the active nucleophile in the transmetalation step with the Ar-Pd(II)-I complex. The amine base (e.g., triethylamine or diisopropylamine) plays a dual role: it acts as the base to deprotonate the alkyne and often serves as the solvent.[16][17]

Sonogashira Coupling Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(I)L₂ Pd0->OA_complex Oxidative Addition (+ArI) Alkynyl_complex Ar-Pd(II)(C≡CR')L₂ OA_complex->Alkynyl_complex Transmetalation Alkynyl_complex->Pd0 Reductive Elimination (-ArC≡CR') CuI CuI Cu_Acetylide Cu-C≡CR' CuI->Cu_Acetylide + H-C≡CR' + Base Cu_Acetylide->OA_complex Cu_Acetylide->CuI

Caption: Interconnected Catalytic Cycles of the Sonogashira Coupling.

Experimental Protocol: Sonogashira Coupling

Objective: To synthesize an arylalkyne from Ethyl 3-iodo-5-methoxybenzoate and a terminal alkyne.

Materials:

  • Ethyl 3-iodo-5-methoxybenzoate (1.0 eq.)

  • Terminal alkyne (1.2-1.5 eq.)

  • Palladium catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (1-3 mol%)

  • Copper(I) co-catalyst: Copper(I) iodide (CuI) (2-5 mol%)

  • Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Optional co-solvent: Anhydrous THF or DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry Schlenk flask, add Ethyl 3-iodo-5-methoxybenzoate, the palladium catalyst, and the copper(I) iodide.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Under a positive flow of inert gas, add the anhydrous solvent (e.g., THF), followed by the amine base and then the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed. The reaction is often rapid.

  • Monitoring: Track the reaction's progress by TLC.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.[17]

Terminal AlkynePd Catalyst (mol%)CuI (mol%)Base/SolventTemp (°C)Time (h)Typical Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N/THFRT490-97
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPART292-99
1-HexynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N50685-94

Conclusion

Ethyl 3-iodo-5-methoxybenzoate stands out as a highly versatile and reactive substrate for palladium-catalyzed cross-coupling reactions. The methodologies detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust and reliable pathways to a diverse array of complex organic molecules. By understanding the underlying catalytic cycles and the specific roles of each reagent, researchers can intelligently select conditions, troubleshoot reactions, and ultimately accelerate the process of discovery and development. The successful application of these protocols enables the strategic functionalization of the 3,5-disubstituted benzoate core, paving the way for the synthesis of novel compounds in pharmaceuticals, materials science, and beyond.

References

  • Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH Source: National Institutes of Health URL
  • Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: Nobel Prize Outreach URL
  • Title: Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes Source: Fiveable URL
  • Title: 17.
  • Title: 2.
  • Title: Buchwald–Hartwig amination Source: Wikipedia URL
  • Title: Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators - PMC Source: National Institutes of Health URL
  • Title: Sonogashira coupling Source: Wikipedia URL
  • Title: Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC Source: National Institutes of Health URL
  • Title: Application Notes and Protocols for the Suzuki Coupling Reaction of 3,5-Dimethoxy-3'-iodobenzophenone Source: BenchChem URL
  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL
  • Title: A Comparative Kinetic Analysis of the Sonogashira Coupling of Ethyl 4-iodobenzoate Source: BenchChem URL
  • Title: Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: Wordpress - ACS GCI Pharmaceutical Roundtable URL
  • Title: Sonogashira Coupling Source: Chemistry LibreTexts URL
  • Title: Flow Chemistry: Sonogashira Coupling Source: ThalesNano URL
  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL
  • Title: Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester Source: ResearchGate URL
  • Title: Sonogashira Coupling Reaction with Diminished Homocoupling Source: SciSpace URL
  • Title: Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Ethyl-4-iodophenol Source: BenchChem URL
  • Title: Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole Source: BenchChem URL

Sources

Synthesis of biaryl compounds from Ethyl 3-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Beginning my research process

I'm starting my deep dive by focusing on the synthesis of biaryl compounds using Ethyl 3-iodo-5-methoxybenzoate. Targeted Google searches are underway, concentrating on reaction mechanisms like Suzuki and Stille coupling to establish a robust knowledge base. I'm aiming to build a solid foundation of information for further analysis.

Refining research scope

I'm expanding my initial search to include Heck coupling and other methods, aiming to compare them comprehensively. I'm also digging into experimental protocols and the role of the starting material in drug discovery. Analysis of the gathered information will soon be used to structure the application note, with advantages of the chosen starting material, key coupling methodologies, and a comparative analysis.

Defining detailed research steps

I'm now outlining a series of specific Google searches focused on biaryl synthesis, encompassing Suzuki, Stille, and Heck couplings. I will also incorporate alternative methods, experimental details, and the starting material's role in drug discovery. Afterward, I will analyze the information to structure the application note, which will cover the advantages of the starting material, key coupling methodologies with insights, and a comparative analysis.

The Versatile Role of Ethyl 3-iodo-5-methoxybenzoate in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Ethyl 3-iodo-5-methoxybenzoate in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Ethyl 3-iodo-5-methoxybenzoate has emerged as a highly valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds. Its utility stems from the presence of three key functional groups: an ethyl ester, a methoxy group, and a strategically positioned iodine atom. The electron-withdrawing nature of the ester and the electron-donating character of the methoxy group modulate the reactivity of the aromatic ring, while the iodo-substituent serves as a prime handle for a multitude of powerful transition-metal-catalyzed cross-coupling reactions. This unique combination of features allows for the regioselective introduction of various substituents, paving the way for the construction of privileged heterocyclic scaffolds frequently found in biologically active molecules. This guide provides an in-depth exploration of the application of Ethyl 3-iodo-5-methoxybenzoate in the synthesis of key heterocyclic systems, complete with detailed, field-proven protocols and an analysis of the underlying chemical principles.

Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom on the aromatic ring of Ethyl 3-iodo-5-methoxybenzoate is the linchpin for its synthetic versatility. Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, provide a robust platform for the formation of new carbon-carbon and carbon-nitrogen bonds at this position. The following sections will delve into the application of Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions for the synthesis of bi-aryl precursors, substituted alkynes, and arylated amines, which can subsequently undergo cyclization to form the desired heterocyclic cores.

Workflow for Heterocycle Synthesis via Cross-Coupling

G A Ethyl 3-iodo-5-methoxybenzoate B Palladium-Catalyzed Cross-Coupling Reaction A->B Coupling Partner (e.g., Boronic Acid, Alkyne, Amine) C Functionalized Intermediate B->C D Cyclization C->D Reaction Conditions (e.g., Acid, Base, Heat) E Heterocyclic Product D->E

Caption: General workflow for heterocycle synthesis.

I. Synthesis of Bi-Aryl Precursors for Heterocycles via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of bi-aryl compounds which are precursors to various heterocycles like carbazoles and dibenzofurans.[1][2]

Scientific Rationale

The reaction proceeds through a well-established catalytic cycle involving the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester (activated by a base), and concluding with reductive elimination to yield the bi-aryl product and regenerate the Pd(0) catalyst.[3] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle, especially with sterically hindered substrates.

Protocol: Suzuki-Miyaura Coupling of Ethyl 3-iodo-5-methoxybenzoate

Objective: To synthesize Ethyl 3'-functionalized-5-methoxy-[1,1'-biphenyl]-3-carboxylate derivatives.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Ethyl 3-iodo-5-methoxybenzoate320.101.01.0
Arylboronic Acid-1.21.2
Pd(PPh₃)₄ (Tetrakis)1155.560.050.05
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane-5 mL-
Water-1 mL-

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 3-iodo-5-methoxybenzoate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the flask under the inert atmosphere.

  • Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired bi-aryl compound.

II. Synthesis of Indoles via Sonogashira Coupling and Cyclization

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing a versatile route to 2-alkynyl anilines, which are key intermediates in indole synthesis.[4][5]

Catalytic Cycles of Sonogashira Coupling

G cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(alkyne)L2 Ar-Pd(II)(alkyne)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(alkyne)L2 Transmetalation (from Copper Cycle) Ar-Pd(II)(alkyne)L2->Pd(0)L2 Reductive Elimination (Ar-alkyne) Cu(I)I Cu(I)I Cu(I)-alkyne Cu(I)-alkyne Cu(I)I->Cu(I)-alkyne Alkyne + Base Cu(I)-alkyne->Ar-Pd(II)(I)L2 Transfers alkyne Cu(I)-alkyne->Cu(I)I G A Substituted Ethyl 3-iodo-5-methoxybenzoate (with ortho-alkenyl ether) C Oxidative Addition A->C B Pd(0) Catalyst B->C D Intramolecular Carbopalladation C->D E β-Hydride Elimination D->E E->B + HPdX F Benzofuran Product E->F

Sources

Copper-catalyzed coupling reactions with Ethyl 3-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Focused Research

I'm currently immersed in exploring copper-catalyzed coupling reactions, specifically those involving ethyl 3-iodo-5-methoxybenzoate. I'm prioritizing Ullmann-type and Sonogashira reactions initially. The goal is to build a solid foundation of relevant information through targeted Google searches. This will help establish some knowledge for the ongoing project.

Mapping Reaction Pathways

My focus has shifted towards the specific steps. I'm prioritizing the structure of the application note. I am currently outlining detailed sections for C-O, C-N, and C-C bond formations. Within each section, I plan to include the reaction's mechanism, and practical advice on optimization, and a detailed protocol. Visuals are next, in the form of Graphviz diagrams and summary tables.

Refining Research and Structure

I've been drilling down on copper-catalyzed reactions of ethyl 3-iodo-5-methoxybenzoate, with particular attention on C-N bond formation, in addition to Ullmann and Sonogashira couplings. I'm now analyzing the search results to identify and select key protocols and understand mechanistic details, focusing on how ligands, bases, and solvents affect the reactions. Next, I'll develop the application note's structure, starting with an introduction and then detailing each section: C-O, C-N, and C-C bond formation reactions. Each section will cover the reaction mechanism, optimization advice, and a detailed protocol. Visual diagrams using Graphviz will follow, alongside summary tables to highlight quantitative data, and finally, full citations.

Application Notes & Protocols: Ethyl 3-iodo-5-methoxybenzoate as a Versatile Building Block for the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Ethyl 3-iodo-5-methoxybenzoate in Kinase Inhibitor Scaffolding

Protein kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. The efficacy and selectivity of these inhibitors are intrinsically linked to their molecular architecture, which is assembled from key chemical building blocks. Ethyl 3-iodo-5-methoxybenzoate has emerged as a high-value scaffold in medicinal chemistry for several strategic reasons.

The 3-methoxybenzoate moiety is a common feature in a number of potent kinase inhibitors, where the methoxy group can form crucial hydrogen bonds with the kinase hinge region. The ethyl ester provides a modifiable handle for further synthetic transformations or can be hydrolyzed to the corresponding carboxylic acid for amide coupling reactions. Critically, the iodine atom at the 3-position serves as a versatile reactive center for a variety of palladium-catalyzed cross-coupling reactions. This allows for the efficient and modular construction of complex molecular frameworks, enabling the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. Aryl iodides are often preferred substrates in cross-coupling reactions due to their high reactivity, which can lead to milder reaction conditions and higher yields.[1]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical use of Ethyl 3-iodo-5-methoxybenzoate as a foundational building block for the synthesis of kinase inhibitors. We will delve into its physicochemical properties, provide detailed, field-proven protocols for its elaboration via key cross-coupling reactions, and illustrate its potential in constructing diverse kinase inhibitor backbones.

Physicochemical Properties of Ethyl 3-iodo-5-methoxybenzoate

A thorough understanding of the starting material's properties is fundamental to successful reaction design and execution.

PropertyValueSource
CAS Number 717109-27-8[2]
Molecular Formula C10H11IO3[2]
Molecular Weight 306.1 g/mol [2]
Appearance White to off-white crystalline powder[3]
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, Dioxane, THF)General chemical knowledge
Stability Stable under standard laboratory conditions; protect from lightGeneral chemical knowledge

Synthetic Elaboration of the Scaffold: Key Cross-Coupling Protocols

The true utility of Ethyl 3-iodo-5-methoxybenzoate lies in its capacity to undergo a range of carbon-carbon and carbon-nitrogen bond-forming reactions. Below are detailed, adaptable protocols for three of the most powerful and widely used cross-coupling reactions in medicinal chemistry: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Protocol 1: Suzuki-Miyaura Coupling for Biaryl Scaffolds

The Suzuki-Miyaura coupling is an indispensable tool for the formation of C(sp2)-C(sp2) bonds, allowing for the introduction of a wide array of aryl and heteroaryl moieties.[4] This is particularly relevant for kinase inhibitors, where biaryl structures are common for spanning different regions of the ATP-binding pocket.

The reaction involves a palladium(0) catalyst that undergoes oxidative addition with the aryl iodide. Subsequent transmetalation with a boronic acid or ester, followed by reductive elimination, yields the biaryl product and regenerates the active catalyst.

Suzuki_Miyaura_Workflow Start Ethyl 3-iodo-5-methoxybenzoate + Arylboronic Acid Reaction Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) Start->Reaction Product Ethyl 3-aryl-5-methoxybenzoate (Biaryl Scaffold) Reaction->Product Workup Aqueous Workup & Extraction Product->Workup Purification Column Chromatography Workup->Purification FinalProduct Purified Biaryl Product Purification->FinalProduct

Caption: Suzuki-Miyaura Coupling Workflow.

  • Reagent Preparation: To a flame-dried Schlenk flask, add Ethyl 3-iodo-5-methoxybenzoate (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed 4:1 mixture of dioxane and water (to a concentration of ~0.1 M with respect to the aryl iodide).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq.) to the flask under a positive flow of inert gas.

  • Reaction: Heat the mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

  • Boronic Acid Stoichiometry: A slight excess of the boronic acid is used to drive the reaction to completion and account for any potential homocoupling.

  • Base: Potassium carbonate is a common and effective base for the Suzuki reaction; it activates the boronic acid for transmetalation.

  • Solvent System: The dioxane/water mixture is effective for dissolving both the organic substrates and the inorganic base. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.

  • Catalyst: Pd(PPh3)4 is a robust and widely used catalyst for Suzuki couplings involving aryl iodides.

Protocol 2: Sonogashira Coupling for Alkynyl Scaffolds

The Sonogashira coupling enables the formation of a C(sp2)-C(sp) bond, linking the aryl iodide to a terminal alkyne.[1] This is a powerful method for introducing linear, rigid linkers into a molecule, which can be used to probe deep pockets within a kinase active site or to serve as a precursor for the synthesis of various heterocycles.

This reaction is co-catalyzed by palladium and copper. The palladium catalyst follows a similar oxidative addition cycle as in the Suzuki coupling, while the copper(I) co-catalyst forms a copper acetylide intermediate that facilitates the transmetalation step.

Sonogashira_Workflow Start Ethyl 3-iodo-5-methoxybenzoate + Terminal Alkyne Reaction Pd Catalyst (e.g., Pd(PPh3)2Cl2) CuI Co-catalyst Base (e.g., TEA) Solvent (e.g., THF) Start->Reaction Product Ethyl 3-alkynyl-5-methoxybenzoate (Alkynyl Scaffold) Reaction->Product Workup Filtration & Concentration Product->Workup Purification Column Chromatography Workup->Purification FinalProduct Purified Alkynyl Product Purification->FinalProduct

Caption: Sonogashira Coupling Workflow.

  • Reagent Preparation: To a flame-dried Schlenk flask, add Ethyl 3-iodo-5-methoxybenzoate (1.0 eq.) and Copper(I) iodide (CuI) (0.05 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF) (to ~0.2 M), followed by triethylamine (TEA) (3.0 eq.) and the terminal alkyne (1.5 eq.).

  • Catalyst Addition: Add Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.03 eq.) to the flask under a positive flow of inert gas.

  • Reaction: Stir the mixture at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the ammonium salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield the desired alkynyl-substituted benzoate.

  • Co-catalyst: CuI is essential for the formation of the copper acetylide, which is more reactive towards transmetalation than the alkyne itself.

  • Base: Triethylamine serves as both the base to deprotonate the alkyne and as a solvent. It also scavenges the HI produced during the reaction.

  • Solvent: Anhydrous THF is a common solvent for Sonogashira couplings. It must be thoroughly degassed to prevent oxidative homocoupling of the alkyne (Glaser coupling).

Protocol 3: Buchwald-Hartwig Amination for N-Aryl Scaffolds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the coupling of the aryl iodide with a wide variety of amines. This is a key transformation for the synthesis of many kinase inhibitors, as an amino-linker is often used to connect different pharmacophoric elements.

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Oxidative addition of the aryl iodide to the Pd(0)-ligand complex is followed by coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to furnish the N-aryl product.

Buchwald_Hartwig_Workflow Start Ethyl 3-iodo-5-methoxybenzoate + Amine Reaction Pd Pre-catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., K3PO4) Solvent (e.g., Toluene) Start->Reaction Product Ethyl 3-amino-5-methoxybenzoate (N-Aryl Scaffold) Reaction->Product Workup Aqueous Workup & Extraction Product->Workup Purification Column Chromatography Workup->Purification FinalProduct Purified N-Aryl Product Purification->FinalProduct

Caption: Buchwald-Hartwig Amination Workflow.

  • Reagent Preparation: In a glovebox or under a strict inert atmosphere, add Ethyl 3-iodo-5-methoxybenzoate (1.0 eq.), the desired amine (1.2 eq.), potassium phosphate (K3PO4) (2.0 eq.), Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq.), and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq.) to a Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene (to ~0.15 M).

  • Reaction: Seal the tube and heat the mixture to 100-110 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude material by flash column chromatography on silica gel.

  • Catalyst System: A combination of a palladium precursor (Pd2(dba)3) and a bulky, electron-rich phosphine ligand (like XPhos) is highly effective for C-N bond formation, promoting both oxidative addition and reductive elimination.

  • Base: A non-nucleophilic, strong base like K3PO4 is often used to deprotonate the amine without competing in the reaction.

  • Solvent: A non-polar, high-boiling solvent like toluene is typically used to achieve the necessary reaction temperatures.

Application in Kinase Inhibitor Core Synthesis

The products from the above reactions are versatile intermediates that can be elaborated into known kinase inhibitor core structures. For example, the biaryl product from a Suzuki coupling can be a precursor to inhibitors targeting kinases like ABL or SRC. The N-aryl product from a Buchwald-Hartwig amination can be a key component of EGFR or VEGFR inhibitors.

Kinase_Inhibitor_Synthesis_Logic Start Ethyl 3-iodo-5-methoxybenzoate Suzuki Suzuki Coupling Start->Suzuki Sonogashira Sonogashira Coupling Start->Sonogashira Buchwald Buchwald-Hartwig Amination Start->Buchwald Biaryl Biaryl Intermediate Suzuki->Biaryl Alkynyl Alkynyl Intermediate Sonogashira->Alkynyl NAryl N-Aryl Intermediate Buchwald->NAryl Elaboration1 Further Functionalization (e.g., Amide Coupling) Biaryl->Elaboration1 Elaboration2 Cyclization Reactions Alkynyl->Elaboration2 Elaboration3 Hydrolysis & Amide Coupling NAryl->Elaboration3 Inhibitor1 Type I/II Kinase Inhibitor (e.g., ABL, SRC) Elaboration1->Inhibitor1 Inhibitor2 Heterocyclic Kinase Inhibitor (e.g., Pyrazolo[3,4-d]pyrimidine) Elaboration2->Inhibitor2 Inhibitor3 EGFR/VEGFR Inhibitor Scaffold Elaboration3->Inhibitor3

Caption: Synthetic pathways from Ethyl 3-iodo-5-methoxybenzoate to kinase inhibitor scaffolds.

Conclusion and Future Outlook

Ethyl 3-iodo-5-methoxybenzoate is a strategically valuable and versatile building block for the synthesis of kinase inhibitors. Its pre-installed methoxy and ester functionalities, combined with a highly reactive iodine atom, provide a robust platform for the rapid and modular assembly of diverse molecular scaffolds. The protocols detailed in this application note for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings offer reliable and adaptable methods for researchers to generate libraries of novel compounds for biological screening. By leveraging these powerful synthetic transformations, drug discovery professionals can efficiently navigate the complex structure-activity landscape of kinase inhibition, accelerating the development of next-generation targeted therapies.

References

  • [Retracted] Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. Available at: [Link]

  • Ethyl 3-hydroxy-4-methoxybenzoate | C10H12O4. PubChem. Available at: [Link]

  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PubMed Central. Available at: [Link]

  • Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. MDPI. Available at: [Link]

  • Screening results of Sonogashira cross coupling reactions. ResearchGate. Available at: [Link]

  • 2-IODO-5-METHOXYBENZOIC ACID. LookChem. Available at: [Link]

  • aryl iodide cross-coupling. ResearchGate. Available at: [Link]

  • Ethyl 3,5-dimethoxybenzoate | C11H14O4. PubChem. Available at: [Link]

  • A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.Google Patents.
  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. PubMed Central. Available at: [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. Available at: [Link]

  • Pd-catalyzed cross-coupling reactions of alkyl halides. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Benzyl 4-Hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate: The Aromatic Unit of Calicheamicin gamma1. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura cross-coupling reactions of aryl iodides. ResearchGate. Available at: [Link]

  • Process for the preparation of kinase inhibitors and intermediates thereof.Google Patents.
  • Process for producing 5-iodo-2-methylbenzoic acid.Google Patents.
  • ethyl hydrocinnamate. The Good Scents Company. Available at: [Link]

  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. Available at: [Link]

  • A kind of preparation method of 3,5-dihydroxybenzoic acid.Google Patents.

Sources

Troubleshooting & Optimization

Preventing deiodination in Suzuki coupling of Ethyl 3-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Deiodination in Suzuki Coupling of Ethyl 3-iodo-5-methoxybenzoate For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Division

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] However, its application to specific substrates can present unique challenges. A common and often frustrating side reaction is the dehalogenation of the aryl halide starting material, which directly reduces product yield and complicates purification.

This guide focuses on a particularly susceptible substrate: Ethyl 3-iodo-5-methoxybenzoate . Its electron-rich nature, a consequence of the two meta-positioned electron-donating groups, makes the crucial oxidative addition step more challenging and increases the likelihood of the competing deiodination pathway.[2][3]

Here, we provide a comprehensive troubleshooting guide and a set of frequently asked questions to help you diagnose and overcome the issue of deiodination, ensuring the successful synthesis of your target biaryl compounds.

Troubleshooting Guide

Q: I am observing a significant amount of a major byproduct with the mass of ethyl 3-methoxybenzoate in my Suzuki coupling reaction. What is causing this, and how can I prevent it?

This is a classic case of reductive deiodination , a competitive side reaction where the iodine atom on your starting material is replaced by a hydrogen atom.[4] This process is catalyzed by palladium and arises from the formation of a palladium-hydride (Pd-H) species, which intercepts a key intermediate in the catalytic cycle.

Visualizing the Competing Pathways

To effectively troubleshoot, it's essential to understand where the reaction deviates. The desired Suzuki coupling and the undesired deiodination pathway diverge after the initial oxidative addition step.

Suzuki_vs_Deiodination cluster_suzuki Desired Suzuki Pathway cluster_deiodination Undesired Deiodination Pathway Pd0 Pd(0)L_n ArPdI Ar-Pd(II)L_n-I Pd0->ArPdI Oxidative Addition (Ar-I) ArPdOR Ar-Pd(II)L_n-OR ArPdI->ArPdOR Metathesis (Base) ArPdH Ar-Pd(II)L_n-H ArPdI->ArPdH ArPdAr_prime Ar-Pd(II)L_n-Ar' ArPdOR->ArPdAr_prime Transmetalation (Ar'-B(OR)₂) Product Ar-Ar' (Desired Product) ArPdAr_prime->Product Reductive Elimination Product->Pd0 PdH_source Hydride Source (Base, Solvent, H₂O) PdH_source->ArPdH Hydride Transfer Deiodinated_Product Ar-H (Byproduct) ArPdH->Deiodinated_Product Reductive Elimination Deiodinated_Product->Pd0

Caption: Divergence of the Suzuki coupling and deiodination pathways.

Troubleshooting Workflow: A Step-by-Step Guide

Follow this logical workflow to systematically eliminate the causes of deiodination.

Caption: Systematic workflow for troubleshooting deiodination.

Detailed Solutions
1. Ligand Selection: The Most Critical Parameter

For electron-rich aryl iodides, the choice of ligand is paramount. The goal is to use a ligand that accelerates the desired steps of the Suzuki cycle (oxidative addition and reductive elimination) so effectively that the competing deiodination pathway cannot gain a foothold.[2][5]

  • Expert Insight: Standard ligands like triphenylphosphine (PPh₃) are often inadequate for this substrate. They are not electron-rich enough to sufficiently promote oxidative addition, and the resulting palladium complexes can be sluggish, allowing time for side reactions.

  • Recommendation: Employ bulky, electron-donating phosphine ligands (often called "Buchwald ligands") or N-Heterocyclic Carbene (NHC) based catalysts.[1] These ligands stabilize the catalytically active Pd(0) species and dramatically accelerate the key steps of the cycle.[6]

Ligand/PrecatalystTypeKey Advantages
SPhos / XPhos Bulky BiarylphosphineExcellent for electron-rich and sterically hindered substrates. Promotes fast reductive elimination.
RuPhos Bulky BiarylphosphineSimilar to SPhos/XPhos, often effective when others fail.
PEPPSI-iPr NHC PrecatalystHighly active and stable. Excellent for challenging couplings, including those with aryl chlorides.[2]
Pd(dppf)Cl₂ FerrocenylphosphineA good starting point, but may not be as effective as modern Buchwald ligands for this specific substrate.
2. Base and Solvent System: Minimizing the Hydride Source

The base and solvent can be direct sources of the problematic palladium-hydride species.[2][4]

  • Expert Insight: Strong hydroxide or alkoxide bases in protic or wet solvents are major culprits. They can react with the palladium complex to generate Pd-H intermediates.

  • Recommendation: Use a milder, non-nucleophilic inorganic base in an anhydrous aprotic solvent.

BaseRecommended Solvent(s)Comments
K₃PO₄ (Potassium Phosphate)Toluene, Dioxane, THFOften the best choice. Mild, effective, and less likely to cause side reactions. A small amount of water can sometimes be beneficial for solubility but use with caution.[3]
Cs₂CO₃ (Cesium Carbonate)Toluene, DioxaneMore soluble in organic solvents than other carbonates, often providing higher reactivity.
KF (Potassium Fluoride)THF, TolueneAnhydrous and mild. Particularly useful if your molecule contains base-sensitive functional groups like esters that could be hydrolyzed.[7][8]

Crucial Step: Ensure all solvents are rigorously degassed (e.g., by sparging with argon for 20-30 minutes) and that the reaction is maintained under a positive pressure of an inert gas (N₂ or Ar) throughout. Oxygen is a potent inhibitor and can deactivate the Pd(0) catalyst.[4][9]

Recommended Starting Protocol

This protocol is designed as a robust starting point to minimize deiodination for the coupling of Ethyl 3-iodo-5-methoxybenzoate.

Reagents:

  • Ethyl 3-iodo-5-methoxybenzoate (1.0 equiv)

  • Aryl boronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (finely ground, dried, 2.0 - 3.0 equiv)

  • Anhydrous, degassed Toluene (0.1 - 0.2 M concentration)

Procedure:

  • To an oven-dried flask, add Ethyl 3-iodo-5-methoxybenzoate, the aryl boronic acid, and K₃PO₄.

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • In a separate vial under an inert atmosphere, add Pd₂(dba)₃ and SPhos, then dissolve in a small amount of the degassed toluene.

  • Add the remaining degassed toluene to the main reaction flask via cannula or syringe.

  • Add the catalyst solution to the reaction flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the deiodinated byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of deiodination in Suzuki coupling? Deiodination typically occurs when a Pd(II)-hydride species intercepts the Ar-Pd(II)-I intermediate formed after oxidative addition. This Pd-H can be generated from the base (especially hydroxides or alkoxides), residual water, or the solvent itself.[2] The Ar-Pd(II)-I complex can then undergo reductive elimination with the hydride ligand to form the Ar-H byproduct and regenerate the Pd(0) catalyst, creating a parasitic cycle.

Q2: Why is my specific substrate, Ethyl 3-iodo-5-methoxybenzoate, so susceptible to this side reaction? The two electron-donating groups (the methoxy and the ester's alkoxy group, meta to each other) enrich the aromatic ring with electron density. This makes the carbon-iodine bond stronger and less electrophilic, which can slow down the rate-determining oxidative addition step.[3][10] This sluggishness gives the competing, and often faster, deiodination pathway more opportunity to occur.

Q3: My boronic acid seems to be decomposing. Could this contribute to the problem? Absolutely. Boronic acids can undergo a side reaction called protodeborylation , where the C-B bond is cleaved and replaced by a C-H bond, especially in the presence of water and base.[2][9] If your boronic acid decomposes, the concentration of the nucleophilic partner decreases, slowing down the transmetalation step. This stalls the catalytic cycle, again favoring deiodination of the aryl iodide. To mitigate this, use fresh, high-purity boronic acid or switch to a more stable derivative like a pinacol boronate ester or a potassium aryltrifluoroborate salt.[4][11][12]

Q4: Can I just increase the temperature to speed up the desired reaction? While higher temperatures generally increase reaction rates, this can be a double-edged sword. In some cases, the activation energy for the deiodination pathway might be lower than or similar to the desired coupling, meaning that increasing the temperature could accelerate both processes, or even favor the side reaction. A systematic approach, starting at a moderate temperature (e.g., 80 °C) and adjusting as needed, is the best strategy. Some studies have found that for aryl iodides, lower temperatures can actually be more efficient with the right catalyst system.[13]

Q5: What if I've tried everything and still see significant deiodination? If optimizing the ligand, base, solvent, and temperature fails, consider more advanced strategies. This could include using a different palladium precatalyst (e.g., a palladacycle), adding specific additives that can suppress side reactions, or even exploring alternative coupling chemistries if possible. Nickel-based catalysts, for instance, sometimes offer different reactivity profiles and may be less prone to this specific side reaction in certain contexts.[14]

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • ChemistryViews. (2022). Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • C. Lima, et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry.
  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • WordPress. (n.d.). Use of Base Metals in Suzuki Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]

  • ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved from [Link]

  • Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]

  • National Institutes of Health. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]

  • Figshare. (2023). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]

Sources

Minimizing homocoupling in Sonogashira reactions of Ethyl 3-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for optimizing the Sonogashira cross-coupling of Ethyl 3-iodo-5-methoxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on a critical and common challenge: the suppression of alkyne homocoupling (Glaser-Hay coupling). This guide provides in-depth, field-proven insights and actionable troubleshooting protocols to enhance the yield and purity of your desired heterocoupled product.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of my Sonogashira reaction with Ethyl 3-iodo-5-methoxybenzoate, and why is it a problem?

A1: Homocoupling, often referred to as Glaser coupling, is a primary and undesirable side reaction in Sonogashira couplings.[1][2] It involves the oxidative dimerization of your terminal alkyne substrate to form a symmetric butadiyne.[2] Instead of coupling with your aryl iodide (Ethyl 3-iodo-5-methoxybenzoate), the alkyne reacts with itself. This side reaction is problematic as it consumes your, often valuable, alkyne, leading to a reduced yield of the desired cross-coupled product and introducing a significant purification challenge.[2][3]

Q2: I'm observing a significant amount of a byproduct that I suspect is the dimer of my terminal alkyne. What are the primary causes?

A2: The formation of the alkyne dimer is predominantly mediated by the copper(I) co-catalyst in the presence of oxygen.[1][2] The key factors that promote this side reaction include:

  • Presence of Oxygen: Molecular oxygen facilitates the oxidative dimerization of the copper acetylide intermediate, which is the crucial step in the homocoupling pathway.[1][2] Therefore, rigorous exclusion of air from the reaction is critical.[1]

  • Copper(I) Co-catalyst: While the copper co-catalyst is traditionally added to increase the reaction rate, it is the primary mediator of the homocoupling side reaction.[1][4]

  • High Copper Concentration: An excessive amount of the copper(I) salt can significantly accelerate the rate of homocoupling.[2]

  • Elevated Temperatures: In some instances, higher reaction temperatures can favor the homocoupling pathway over the desired cross-coupling.[2]

Q3: How can I effectively modify my experimental setup to minimize or eliminate this homocoupling side product?

A3: Several robust strategies can be employed to suppress the formation of the Glaser byproduct. The most effective approach often involves eliminating the primary culprit—the copper co-catalyst.

  • Implement Copper-Free Conditions: The most direct and often most effective method to prevent copper-mediated homocoupling is to conduct the reaction without a copper co-catalyst.[1][4][5] This approach entirely removes the primary pathway for this side reaction.[1]

  • Rigorous Degassing: If a copper-catalyzed system is necessary, ensure all solvents and reagents are thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.[1]

  • Control of Reaction Parameters: Careful optimization of the base, solvent, and temperature can also help to favor the desired cross-coupling pathway.[6]

Troubleshooting Guide: Minimizing Homocoupling

This section provides a detailed, problem-oriented approach to troubleshooting Sonogashira reactions of Ethyl 3-iodo-5-methoxybenzoate where homocoupling is a significant issue.

Issue 1: Excessive Glaser-Hay Homocoupling Product is Observed

When the primary impurity is the dimer of the terminal alkyne, the following strategies, ordered by likely effectiveness, should be considered.

  • Causality: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide.[1] In the presence of an oxidant (typically O₂), this intermediate readily dimerizes.[1][4] By removing the copper co-catalyst, this homocoupling pathway is effectively shut down.[1][5][7] While copper-free reactions may sometimes require slightly higher temperatures or different ligands to achieve comparable rates to copper-cocatalyzed systems, the significant reduction in homocoupling often justifies these adjustments.[8]

  • Actionable Protocol: A detailed, step-by-step protocol for a copper-free Sonogashira reaction is provided in the "Experimental Protocols" section below. This approach is the most definitive way to eliminate Glaser coupling.

  • Causality: Oxygen is the terminal oxidant in the Glaser coupling catalytic cycle. Its removal is paramount, especially when a copper co-catalyst is employed.[1][2] The Pd(0) species in the main Sonogashira cycle is also sensitive to oxygen and can be deactivated through oxidation.[1]

  • Actionable Protocol:

    • Solvent Degassing: Before use, sparge all solvents (e.g., THF, toluene, DMF) with a stream of high-purity argon or nitrogen for at least 30-60 minutes. Alternatively, perform a minimum of three freeze-pump-thaw cycles.

    • Inert Atmosphere: Assemble your reaction glassware (e.g., a Schlenk flask) while it is hot after oven-drying. Allow it to cool under a vacuum and then backfill with an inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

    • Positive Pressure: Maintain a slight positive pressure of inert gas throughout the reaction setup and duration.

  • Causality: The choice of base and solvent can influence the relative rates of the desired cross-coupling and the undesired homocoupling.[9][10] Amine bases like triethylamine or diisopropylamine are commonly used and can also help maintain the copper in its reduced Cu(I) state.[11] Inorganic bases like Cs₂CO₃ or K₂CO₃ are often employed in copper-free protocols and can be effective in polar aprotic solvents.[6] The solvent must effectively dissolve all reaction components to ensure efficient catalysis.[10]

  • Data-Driven Recommendations:

BaseSolventTemperature (°C)Typical HomocouplingNotes
TriethylamineTHF / Toluene25 - 65Moderate to High (with Cu)Standard conditions, but prone to homocoupling.
DiisopropylamineToluene80Moderate (with Cu)Can offer improved results over triethylamine.[6]
PyrrolidineWater25 - 50Low (Copper-Free)An effective base for copper-free aqueous conditions.[12]
Cesium CarbonateDioxane / Toluene80 - 100Very Low (Copper-Free)A strong inorganic base often used in copper-free systems.[6]

Note: The level of homocoupling is representative and can vary based on specific substrates, catalyst loading, and the rigorousness of inert atmosphere techniques.[6]

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired Sonogashira catalytic cycle and the interfering Glaser homocoupling pathway.

G cluster_0 Sonogashira Cross-Coupling Cycle cluster_1 Glaser Homocoupling Pathway Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)-I(L)₂ Pd0->Pd_Aryl Oxidative Addition Pd_Alkyne Ar-Pd(II)-C≡CR(L)₂ Pd_Aryl->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR Pd_Alkyne->Product Aryl_Iodide Ar-I (Ethyl 3-iodo-5-methoxybenzoate) Aryl_Iodide->Pd_Aryl Cu_Acetylide Cu-C≡CR Cu_Acetylide->Pd_Aryl Cu_Acetylide_2 Cu-C≡CR Alkyne R-C≡C-H Alkyne->Cu_Acetylide_2 Deprotonation (Base) CuI Cu(I) CuI->Cu_Acetylide_2 Dimer R-C≡C-C≡C-R Cu_Acetylide_2->Dimer Oxidative Dimerization O2 O₂ O2->Cu_Acetylide_2

Caption: Competing Sonogashira and Glaser coupling pathways.

Troubleshooting Workflow

This decision tree provides a logical workflow for addressing issues with homocoupling in your reaction.

G start Reaction Analysis: Significant Homocoupling (>5%) Observed? copper_free Switch to Copper-Free Protocol start->copper_free Yes optimize_cu Optimize Copper-Catalyzed Protocol start->optimize_cu No, but want to optimize success Homocoupling Minimized Proceed with Synthesis copper_free->success degas Improve Degassing Technique (Freeze-Pump-Thaw / Extended Sparge) optimize_cu->degas check_base Screen Alternative Bases (e.g., Pyrrolidine, Cs₂CO₃) degas->check_base check_temp Lower Reaction Temperature check_base->check_temp reevaluate Re-evaluate Reaction Is Homocoupling Still an Issue? check_temp->reevaluate reevaluate->copper_free Yes reevaluate->success No

Sources

Optimizing Catalyst Loading for Heck Reactions with Ethyl 3-iodo-5-methoxybenzoate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Prepared by the Office of the Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in C-C bond formation using the Heck reaction. Our focus is the specific optimization of palladium catalyst loading for the coupling of Ethyl 3-iodo-5-methoxybenzoate. As an aryl iodide, this substrate is highly reactive, presenting unique opportunities for efficiency and challenges in control.

This document moves beyond standard protocols to provide a deeper understanding of the "why" behind experimental choices. We will explore common pitfalls, troubleshooting strategies, and systematic optimization workflows to help you achieve robust, reproducible, and cost-effective results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the palladium catalyst in the Heck reaction?

The palladium catalyst is the engine of the Heck reaction, facilitating the formation of a new carbon-carbon bond between an aryl halide and an alkene. The process occurs via a catalytic cycle, most commonly understood as the Pd(0)/Pd(II) cycle.[1] The active catalyst is a low-valent Pd(0) species.[2] Many common starting materials, or "precatalysts," are palladium(II) salts like Palladium(II) Acetate (Pd(OAc)₂), which must be reduced in situ to Pd(0) to initiate the reaction.[3][4]

To visualize the core process, consider the following catalytic cycle:

Heck_Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂(Aryl)Pd(II)-X OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord PdII_Complex L(Aryl)Pd(II)(Alkene)-X Coord->PdII_Complex Insert Migratory Insertion PdII_Complex->Insert PdII_Alkyl L₂(Alkyl)Pd(II)-X Insert->PdII_Alkyl Beta β-Hydride Elimination PdII_Alkyl->Beta HPd L₂Pd(II)(H)-X Beta->HPd Reduct Reductive Elimination (Base) HPd->Reduct Reduct->Pd0 Aryl_in Ar-X In Aryl_in->OxAdd Alkene_in Alkene In Alkene_in->Coord Product_out Product Out Product_out->Beta Base_in Base In Base_in->Reduct HX_out H-X-Base Out HX_out->Reduct

Figure 1: The Heck Reaction Catalytic Cycle.
Q2: Why is optimizing catalyst loading so critical, especially in a drug development context?

Optimizing catalyst loading directly impacts three key areas:

  • Cost: Palladium is a precious metal, and its cost is a significant driver of the final product's price. Reducing catalyst loading from 1 mol% to 0.1 mol% can result in substantial savings, especially at scale.

  • Purity: High catalyst loading increases the concentration of residual palladium in the crude product. Removing these metal impurities to meet the stringent requirements of regulatory agencies (e.g., <5-10 ppm for active pharmaceutical ingredients) can necessitate complex and costly purification steps.[2]

  • Process Robustness: An optimized reaction uses the minimum amount of catalyst required for efficient conversion. This often leads to cleaner reaction profiles with fewer side products and a more reliable, reproducible process.

Q3: My substrate is an aryl iodide. Does this affect the typical catalyst loading I should start with?

Yes, significantly. The oxidative addition step (the first step in the catalytic cycle) is generally the rate-determining step for aryl halides.[1] The reactivity of the C-X bond follows the trend I > Br >> Cl. Because the C-I bond is the weakest and most reactive, aryl iodides like Ethyl 3-iodo-5-methoxybenzoate can often be coupled under milder conditions and with lower catalyst loadings than their bromide or chloride counterparts.[1][2] For initial screening, you can confidently explore loadings between 0.1 and 2 mol%.

Troubleshooting Guide: From Low Conversion to Catalyst Death

This section addresses the most common issues encountered when optimizing Heck reactions.

Issue 1: The reaction shows low or no conversion of starting materials.

A lack of conversion is the most frequent problem. Before making drastic changes, a systematic diagnosis is essential.

Troubleshooting_Low_Conversion Start Low / No Conversion Observed Check_Pd_Black Is a black precipitate (Palladium Black) visible? Start->Check_Pd_Black Yes_Pd_Black YES Check_Pd_Black->Yes_Pd_Black Cause_Deactivation Root Cause: Catalyst Deactivation/Aggregation Inactive Pd(0) has crashed out of solution. Check_Pd_Black->Cause_Deactivation Yes No_Pd_Black NO Check_Pd_Black->No_Pd_Black Cause_Inactive Root Cause: Inactive Catalytic System The active Pd(0) is not forming or is inhibited. Check_Pd_Black->Cause_Inactive No Sol_Temp 1. Lower Reaction Temperature High temps accelerate decomposition. Sol_Ligand 2. Increase Ligand:Pd Ratio Ligands stabilize the catalyst. Sol_Purity 3. Check Reagent Purity Impurities can poison the catalyst. Sol_Base 1. Screen Different Bases Base may be too weak or insoluble. Sol_Solvent 2. Ensure Anhydrous/Degassed Solvent Water/O₂ can interfere with catalyst activation. Sol_Precatalyst 3. Verify Precatalyst Quality Ensure your Pd source is not degraded.

Figure 2: Troubleshooting workflow for low conversion in Heck reactions.

In-depth Analysis:

  • Palladium Black Formation: The appearance of a black precipitate is the most definitive sign of catalyst death.[5][6] The catalytically active Pd(0) species is soluble. When it aggregates into nanoparticles or bulk metal, it loses its activity. This is often caused by excessively high temperatures or an insufficient amount of stabilizing ligand.[7]

  • Incomplete Precatalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced to Pd(0). This reduction is often performed by the amine base or a phosphine ligand in the reaction mixture.[6] If your base is too weak, insoluble, or sterically hindered, this activation step may fail.

  • Catalyst Poisoning: Impurities in your reagents (aryl halide, alkene, solvent, or base) can act as poisons.[6] Ensure all reagents are of high purity and that solvents are anhydrous and properly degassed, as oxygen can interfere with the catalytic cycle.

Issue 2: The reaction is very sluggish, even with moderate catalyst loading.

If the reaction is proceeding but is unacceptably slow, consider these factors:

  • Solvent Effects: The solvent plays a crucial role in solubilizing the catalyst, reagents, and intermediates.[8] Polar aprotic solvents like DMF, NMP, or DMAc are generally preferred as they often lead to better results.[7][9][10] Changing the solvent can have a dramatic effect on reaction kinetics.

  • Base Selection: The base is not just for regenerating the catalyst; it can influence the overall rate. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective, as are organic amines like triethylamine (Et₃N). The choice of base can be substrate-dependent, and screening is recommended.[3][4]

  • Ligand Effects: The electronic and steric properties of the ligand directly modulate the catalyst's activity. Electron-rich and bulky phosphine ligands can accelerate the rate-limiting oxidative addition step.[7] However, for a reactive substrate like an aryl iodide, a simple, less expensive ligand like triphenylphosphine (PPh₃) is often sufficient.

Issue 3: I'm observing significant side-product formation.
  • Homocoupling (Biaryl Formation): If you see the formation of a biaryl product (dimer of your aryl iodide), it suggests a side reaction is competing with the desired Heck coupling. This can sometimes occur with electron-poor aryl halides or at high temperatures.[11]

  • Alkene Isomerization: The Heck reaction should ideally yield the trans (E) isomer.[12] If you observe a mixture of E/Z isomers or migration of the double bond, it may indicate that the intermediate palladium-hydride species is re-adding to the product. This can sometimes be suppressed by ensuring a sufficient concentration of a strong base.[3]

Experimental Protocols for Optimization

Protocol 1: Systematic Screening of Catalyst Loading

This protocol outlines a parallel experiment to quickly identify the optimal catalyst loading for Ethyl 3-iodo-5-methoxybenzoate with an alkene partner (e.g., ethyl acrylate).

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Ethyl 3-iodo-5-methoxybenzoate

  • Ethyl acrylate (or other alkene)

  • Triethylamine (Et₃N), degassed

  • N,N-Dimethylformamide (DMF), anhydrous and degassed

  • Reaction vials with stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Stock Solution Preparation: To ensure accuracy at low loadings, prepare a stock solution of the catalyst and ligand. For example, dissolve Pd(OAc)₂ (22.5 mg, 0.1 mmol) and PPh₃ (52.5 mg, 0.2 mmol, 2 eq. to Pd) in DMF (10.0 mL). This gives a 0.01 M solution with respect to palladium.

  • Reaction Setup: In separate, oven-dried reaction vials under an inert atmosphere, add Ethyl 3-iodo-5-methoxybenzoate (e.g., 322 mg, 1.0 mmol).

  • Variable Addition: Using a microsyringe, add the calculated volume of the catalyst stock solution to each vial according to the table below.

  • Reagent Addition: To each vial, add ethyl acrylate (e.g., 1.5 mmol, 1.5 eq.) and Et₃N (e.g., 1.5 mmol, 1.5 eq.). Add enough additional DMF to bring the total volume in each vial to a consistent level (e.g., 5 mL, for a 0.2 M reaction concentration).

  • Reaction Execution: Seal the vials and place them in a pre-heated reaction block at a set temperature (e.g., 80-100 °C). Stir for a predetermined time (e.g., 4 hours).

  • Analysis: After cooling, take an aliquot from each reaction, quench by diluting with a suitable solvent (e.g., ethyl acetate), and analyze by GC-MS or HPLC to determine the conversion and yield.

Table 1: Catalyst Loading Screening Parameters

VialCatalyst Stock (µL)Pd(OAc)₂ (mol%)PPh₃ (mol%)
12000.20.4
21000.10.2
3500.050.1
4100.010.02
50 (Control)00
Protocol 2: Monitoring Reaction Progress by GC-MS

Accurate monitoring is essential to avoid running the reaction longer than necessary, which saves time and can prevent side-product formation.

Procedure:

  • Set up the reaction as described in Protocol 1, using the most promising catalyst loading.

  • At specified time points (e.g., t = 0, 30 min, 1 hr, 2 hr, 4 hr, 8 hr), carefully and quickly open the reaction vial under a positive pressure of inert gas.

  • Withdraw a small aliquot (approx. 20 µL) using a syringe.

  • Quench the aliquot immediately by adding it to a vial containing a solvent mixture (e.g., 1 mL of ethyl acetate) and an internal standard (e.g., dodecane). Quenching stops the reaction, providing a snapshot of the mixture at that time point.[13]

  • Filter the sample through a small plug of silica gel in a Pasteur pipette to remove the base salts and catalyst residue.

  • Analyze the filtrate by GC-MS.[14] Plot the consumption of starting material and formation of product over time to determine the reaction profile and identify the optimal reaction time.

Table 2: Comparison of Analytical Monitoring Techniques

TechniqueBest Suited ForAdvantagesLimitations
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction completion.Fast, inexpensive, requires minimal sample.[14]Not quantitative, limited resolution.[14]
Gas Chromatography (GC/GC-MS) Volatile and thermally stable compounds.High resolution, quantitative, can be coupled with Mass Spectrometry (MS) for identification.[14]Not suitable for non-volatile or thermally labile compounds.
High-Performance Liquid Chromatography (HPLC) Wide range of non-volatile and thermally labile compounds.High resolution, quantitative, versatile.[14][15]Can be more time-consuming and expensive than GC.
Nuclear Magnetic Resonance (NMR) In-situ, non-invasive monitoring providing structural information.Provides detailed structural information, non-destructive.Lower sensitivity, potential for spectral overlap, can be expensive.[14]

References

  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
  • Benchchem. Technical Support Center: Troubleshooting Heck Reactions with (C₆H₅CN)₂PdCl₂.
  • Chemistry LibreTexts. Heck Reaction. (2023).
  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2025).
  • Journal of the American Chemical Society. Effects of Solvents and Additives in the Asymmetric Heck Reaction of Alkenyl Triflates.
  • Nanochemistry Research. Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction.
  • MDPI. Heck Reaction—State of the Art. (2017).
  • ResearchGate. Role of catalyst deactivation and regeneration in the Heck reaction involving unactivated aryl bromides. (2025).
  • Reddit. Troubleshooting a difficult Heck reaction. (2024).
  • PMC - NIH. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
  • The Royal Society of Chemistry. CHAPTER 11: Heck Reactions. (2022).
  • Wipf Group. Palladium I I. Basic Principles - Heck Reactions. (2007).
  • PMC - NIH. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. (2020).
  • ResearchGate. (PDF) Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. (2025).
  • PMC - NIH. A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins.
  • ResearchGate. ChemInform Abstract: Palladium-Catalyzed Heck Reaction of Aryl Chlorides und Mild Conditions Promoted by Organic Ionic Bases. (2025).
  • Benchchem. Technical Support Center: Analytical Methods for Monitoring Reaction Progress.
  • Reddit. Practical Heck Reaction problems!. (2021).
  • Real-time HPLC-MS reaction progress monitoring using an automated analytical platform.
  • Organic Chemistry Portal. Heck Reaction.
  • RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023).
  • ResearchGate. Optimization of conditions for the Heck reaction.
  • ResearchGate. Optimization of Heck reaction conditions. a.
  • Benchchem. A Comparative Guide to Analytical Methods for Monitoring Vilsmeier-Haack Reaction Progress.
  • Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. (2025).
  • Benchchem. Optimizing Heck Coupling Reactions with (NH4)2PdCl6: A Technical Support Guide.
  • Alfa Chemistry. Heck Reaction.
  • Mono Mole. Monitoring the progress of a reaction. (2019).
  • ResearchGate. Control of Pd leaching in Heck reactions of bromoarenes catalyzed by Pd supported on activated carbon. (2025).
  • Chemistry LibreTexts. Heck reaction. (2023).
  • ResearchGate. Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (2025).
  • ACS Publications. Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides.

Sources

Low yield in cross-coupling reactions with Ethyl 3-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting for low-yield cross-coupling reactions involving Ethyl 3-iodo-5-methoxybenzoate. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to guide you through the complexities of optimizing these critical transformations.

The Challenge: Understanding the Substrate

Ethyl 3-iodo-5-methoxybenzoate presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. Its structure combines features that can independently complicate reaction outcomes:

  • Aryl Iodide: While the Carbon-Iodine bond is the most reactive of the aryl halides, facilitating oxidative addition, it can also be prone to side reactions.[1][2]

  • Electron-Rich Ring: The methoxy group (-OMe) is a strong electron-donating group, which enriches the aromatic ring. This increased electron density can slow down the rate-limiting oxidative addition step of the palladium catalyst.[1]

  • Ester Functionality: The ethyl ester group (-COOEt) is sensitive to certain reaction conditions, particularly strong bases, which can lead to saponification or other undesired side reactions.[3][4]

  • Steric Hindrance: The substitution pattern at positions 1, 3, and 5 creates moderate steric bulk around the reactive site, which can influence ligand choice and catalyst accessibility.

This guide is structured to address these challenges head-on, providing a logical workflow for diagnosing and solving common issues encountered with this substrate.

General Troubleshooting Workflow

Before diving into reaction-specific issues, it's crucial to have a systematic approach to troubleshooting. The following workflow outlines the key decision points for diagnosing a low-yield reaction.

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Verify Reagent Purity & Integrity (Aryl Iodide, Coupling Partner, Solvent, Base) start->check_reagents check_setup 2. Confirm Inert Atmosphere (Proper Degassing, Positive N2/Ar Pressure) check_reagents->check_setup reagents_ok Reagents & Setup OK check_setup->reagents_ok reagents_issue Address Purity/Inertness Issue (Purify reagents, improve degassing) reagents_ok->reagents_issue No catalyst_system 3. Evaluate Catalyst System (Catalyst, Ligand, Base) reagents_ok->catalyst_system Yes reagents_issue->start Re-run ligand_node Is the ligand appropriate for an electron-rich aryl iodide? catalyst_system->ligand_node base_node Is the base compatible with the ester group? catalyst_system->base_node catalyst_node Is the Pd source active? (Pre-catalyst vs. generated in situ) catalyst_system->catalyst_node ligand_no Switch to bulky, electron-rich phosphine ligand (e.g., Buchwald type) ligand_node->ligand_no No optimize 4. Optimize Reaction Parameters (Temperature, Concentration, Time) ligand_node->optimize Yes base_no Use milder base (e.g., K2CO3, K3PO4, Cs2CO3) base_node->base_no No base_node->optimize Yes catalyst_no Use a stable pre-catalyst (e.g., G3-Palladacycle) catalyst_node->catalyst_no No catalyst_node->optimize Yes ligand_no->optimize base_no->optimize catalyst_no->optimize end Successful Coupling optimize->end

Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by common cross-coupling reaction types.

Suzuki-Miyaura Coupling

Question: I am seeing very low conversion in my Suzuki coupling of Ethyl 3-iodo-5-methoxybenzoate with an arylboronic acid. What is the likely cause?

Answer: Low conversion in this specific Suzuki coupling often points to two primary issues: challenging oxidative addition due to the electron-rich nature of the aryl iodide, and/or incompatibility of the base with the ester functional group.

  • Causality—The Role of Electronics and Base Selection: The electron-donating methoxy group makes the aryl iodide less electrophilic, slowing the initial oxidative addition of the Pd(0) catalyst.[1] To overcome this, a more electron-rich and sterically hindered phosphine ligand is often required to promote this step.[5][6] Concurrently, the base, which is essential for activating the boronic acid to a more nucleophilic borate species, can hydrolyze your ethyl ester if it's too strong (e.g., NaOH, KOtBu).[3][7] A weak base may not activate the boronic acid efficiently, while an overly strong base can degrade the substrate.[3]

Troubleshooting Protocol:

  • Switch to a Milder, Non-Hydrolytic Base: If you are using strong bases like hydroxides, switch to milder inorganic bases. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent starting points as they are effective at promoting transmetalation while minimizing ester saponification.[3][5]

  • Employ a Bulky, Electron-Rich Ligand: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for this substrate. Use a Buchwald-type biarylphosphine ligand such as SPhos, XPhos, or RuPhos.[5][8] These ligands create a more electron-rich and reactive Pd(0) center, accelerating oxidative addition.

  • Use an Air-Stable Palladium Pre-catalyst: To ensure the formation of the active Pd(0) species, use a modern, well-defined pre-catalyst.[9] Palladacycle pre-catalysts (e.g., XPhos Pd G3) are highly recommended as they are air-stable and generate the active catalyst reliably.[9]

  • Optimize Solvent and Temperature: A polar aprotic solvent system, often with a small amount of water, is standard.[1] A 10:1 mixture of dioxane/water or THF/water is common.[10] If the reaction is still sluggish, gradually increase the temperature from 80 °C up to 110 °C, monitoring for any product or starting material decomposition.[8]

ParameterInitial ConditionRecommended OptimizationRationale
Pd Source Pd(OAc)₂ / Pd₂(dba)₃XPhos Pd G3 (1-2 mol%)Air-stable, reliable generation of active Pd(0).[9]
Ligand PPh₃SPhos or XPhos (1.1-1.2 eq to Pd)Bulky, electron-rich ligand accelerates slow oxidative addition.[5][6]
Base NaOH, KOH, KOtBuK₃PO₄ or K₂CO₃ (2-3 equiv)Avoids ester hydrolysis while effectively forming the borate.[3]
Solvent Toluene, DMFDioxane/H₂O (10:1), 2-MeTHF/H₂OPromotes solubility of inorganic base and facilitates the reaction.[10][11]
Temperature Room Temp - 60 °C80 - 110 °CProvides energy to overcome the activation barrier for oxidative addition.[8]
Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of Ethyl 3-iodo-5-methoxybenzoate with a primary amine is giving a complex mixture of products and low yield of the desired arylamine. Why?

Answer: The primary challenges in the Buchwald-Hartwig amination of this substrate are catalyst inhibition by the iodide and potential side reactions caused by the base. While aryl iodides are generally reactive, they have been shown to be problematic in C-N couplings, sometimes being less efficient than the corresponding bromides or chlorides.[12][13]

  • Causality—Iodide Inhibition and Base Strength: In some systems, the iodide anion generated during the reaction can form stable, less reactive palladium-iodide dimer complexes, effectively sequestering the catalyst and slowing down the catalytic cycle.[12][13] Furthermore, a very strong base like sodium tert-butoxide (NaOtBu), while often necessary for deprotonating the amine, can promote side reactions with the ester group or the electron-rich aromatic ring.

Troubleshooting Protocol:

  • Select an Appropriate Ligand/Base Combination: For C-N coupling of aryl iodides, specific ligand systems are crucial. Biarylphosphine ligands like RuPhos have demonstrated high activity for aminations involving aryl iodides.[12][14] Pair this with a strong but non-nucleophilic base like lithium bis(trimethylsilyl)amide (LHMDS) or sodium tert-butoxide.

  • Optimize the Solvent: A key strategy to overcome iodide inhibition is to use a solvent in which the iodide byproduct (e.g., NaI) is insoluble.[12][13] Toluene or t-butanol are excellent choices, as the precipitation of the salt drives the equilibrium forward and prevents catalyst inhibition.[12]

  • Control Reaction Temperature: Start at a moderate temperature (e.g., 80-90 °C) and slowly increase if necessary. Overheating can lead to decomposition.

  • Use a Pre-catalyst: As with Suzuki couplings, using a well-defined pre-catalyst like RuPhos Pd G3 ensures consistent results.

ParameterInitial ConditionRecommended OptimizationRationale
Pd Source Pd(OAc)₂RuPhos Pd G3 (1-2 mol%)Highly active and reliable for C-N coupling of aryl iodides.[12]
Ligand PPh₃, BINAPRuPhos (1.1-1.2 eq to Pd)Specifically designed to overcome challenges in amination reactions.[14]
Base K₂CO₃, Et₃NNaOtBu or LHMDS (1.4 equiv)Sufficiently strong to deprotonate the amine and facilitate catalysis.[15]
Solvent Dioxane, DMFToluene, t-ButanolLow polarity solvents precipitate the iodide byproduct, preventing catalyst inhibition.[12][13]
Temperature 110 °C+80 - 100 °CBalances reaction rate with catalyst and substrate stability.
Sonogashira Coupling

Question: I am attempting a Sonogashira coupling with a terminal alkyne, but I am observing significant homocoupling of the alkyne (Glaser coupling) and low yield of my desired product. What should I do?

Answer: The Sonogashira reaction's sensitivity to oxygen and the choice of base are the most common culprits for the issues you're observing.

  • Causality—The Role of Copper, Oxygen, and Base: The traditional Sonogashira reaction uses a copper(I) co-catalyst. In the presence of oxygen, this copper catalyst is highly effective at promoting the oxidative homocoupling of the terminal alkyne, leading to undesired diyne byproducts.[9] The amine base (typically Et₃N or DIPEA) also plays a critical role, and its choice can influence reaction success.

Troubleshooting Protocol:

  • Ensure Rigorous Deoxygenation: This is the most critical step. Your solvents and reaction vessel must be thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes.[10] Maintain a positive pressure of inert gas throughout the reaction.

  • Consider a "Copper-Free" Sonogashira: To eliminate the primary cause of homocoupling, switch to a copper-free protocol. These methods rely on palladium catalysts with specialized, bulky, and electron-rich ligands that can facilitate the catalytic cycle without copper.[16]

  • Optimize the Base: Triethylamine is a common choice, but if issues persist, consider a bulkier base like diisopropylethylamine (DIPEA) or switching to an inorganic base like Cs₂CO₃ or K₂CO₃ in a polar aprotic solvent, especially under copper-free conditions.[10][17]

  • Catalyst and Ligand Choice: For copper-free conditions, a catalyst system like Pd(OAc)₂ with a ligand such as SPhos or XPhos can be effective. The combination of a Pd(0) source and an electron-rich, bulky phosphine ligand is key.[16]

ParameterRecommended OptimizationRationale
Atmosphere Rigorously inert (N₂ or Ar)Prevents oxygen-mediated alkyne homocoupling.[9]
Co-catalyst Omit CuI (Copper-Free)Eliminates the primary catalyst for the Glaser homocoupling side reaction.[16]
Pd System Pd(OAc)₂ / SPhos or Pd(PPh₃)₄Effective for copper-free protocols.
Base Et₃N, DIPEA, or Cs₂CO₃Choice of base can be critical for reaction success.[17]
Solvent THF, Dioxane, or DMFStandard solvents for this transformation.
Heck Coupling

Question: My Heck reaction with ethyl acrylate is giving low yield and some starting material decomposition. How can I improve this?

Answer: Low yields in Heck reactions with electron-rich aryl iodides are often related to the reaction mechanism pathway and suboptimal conditions.

  • Causality—Reaction Pathway and Conditions: The Heck reaction can proceed through either a neutral or a cationic pathway, which is influenced by the nature of the halide.[18] For aryl iodides, the neutral pathway is common. The choice of base and temperature is critical to favor the desired product formation and avoid side reactions like catalyst decomposition or substrate degradation.

Troubleshooting Protocol:

  • Optimize the Base: An inorganic base like K₂CO₃ or a hindered organic base like triethylamine or Proton-Sponge® is often preferred over other bases. The base is crucial for the final elimination step to regenerate the Pd(0) catalyst.

  • Ligand Selection: While some Heck reactions with aryl iodides can be run "ligand-free" (the aryl iodide itself can act as a ligand source), this is often unreliable.[18] Adding a phosphine ligand, such as triphenylphosphine (PPh₃) or a more electron-rich ligand like P(o-tol)₃, can stabilize the catalyst and improve yields. For challenging substrates, bulky biarylphosphine ligands may also be beneficial.

  • Control Temperature and Concentration: Heck reactions often require elevated temperatures (100-140 °C).[19] However, too high a temperature can cause decomposition. Start around 100 °C and increase cautiously. Ensure the reaction is not too dilute, as this can slow down the reaction rate.

  • Consider Additives: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve yields, especially when using inorganic bases in non-polar solvents.[19]

ParameterRecommended OptimizationRationale
Pd Source Pd(OAc)₂A common and effective palladium source for Heck reactions.
Ligand None, PPh₃, or P(o-tol)₃Stabilizes the catalyst and promotes the desired reaction pathway.
Base K₂CO₃, Et₃NEssential for the β-hydride elimination and catalyst turnover.
Solvent DMF, DMAc, or DioxaneHigh-boiling polar aprotic solvents are standard.
Temperature 100 - 140 °CRequired to drive the reaction, but must be optimized to avoid decomposition.[19]

The Palladium Catalytic Cycle: A Visual Guide

Understanding the fundamental steps of the cross-coupling reaction is key to effective troubleshooting. The diagram below illustrates the generally accepted mechanism for reactions like the Suzuki and Buchwald-Hartwig couplings.

Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle pd0 L-Pd(0) Active Catalyst ox_add Oxidative Addition pd0->ox_add pd2_intermediate L-Pd(II)(Ar)(X) ox_add->pd2_intermediate transmetal Transmetalation (Suzuki) or Ligand Exchange (B-H) pd2_intermediate->transmetal pd2_coupled L-Pd(II)(Ar)(R') transmetal->pd2_coupled red_elim Reductive Elimination pd2_coupled->red_elim red_elim->pd0 product Ar-R' (Desired Product) red_elim->product Exits Cycle aryl_halide Ar-X (Ethyl 3-iodo-5-methoxybenzoate) aryl_halide->ox_add Enters Cycle coupling_partner R'-M (e.g., Ar'-B(OH)₂) coupling_partner->transmetal Enters Cycle

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

  • Optimizing base selection for Suzuki reactions with sensitive substr
  • Optimization of the reaction conditions for the cross-coupling of 1 a with alkylzinc reagent 2 a. (n.d.).
  • Iron-Catalyzed Cross-Coupling of Bis-(aryl)
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.).
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube.
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2025).
  • Methyl Esters as Cross-Coupling Electrophiles: Direct Synthesis of Amide Bonds. (n.d.). Source Not Found.
  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
  • Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. (n.d.).
  • Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. (n.d.).
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • Control of Redox‐Active Ester Reactivity Enables a General Cross‐Electrophile Approach to Access Aryl
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).
  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. (2026). Journal of the American Chemical Society.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH.
  • Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. (2017). Source Not Found.
  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal c
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Source Not Found.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. (2025). Benchchem.
  • Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).
  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. (n.d.). NIH.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). Source Not Found.
  • A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. (2023). Journal of the American Chemical Society.
  • Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. (n.d.). PMC - PubMed Central.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing.
  • Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. (n.d.). DSpace.
  • Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. (n.d.). PMC - NIH.
  • Palladium/Heteropoly Acid Catalyzed Oxidative Coupling of 2-Methoxy-1,4-benzoquinone with Arenes. (2025).
  • An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. (n.d.). Journal of the American Chemical Society.
  • Heck Reaction—St
  • Why can't I achieve good yields for this Suzuki reaction? (2018).
  • troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole. (n.d.). Benchchem.
  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (n.d.). Source Not Found.
  • Optimization of Sonogashira conditions. (n.d.).
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022).
  • Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. (2025).
  • Electron rich, bulky ligands used in cross-coupling reactions. (n.d.).
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2024). NIH.
  • An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. (2025).
  • A Comparative Kinetic Analysis of the Sonogashira Coupling of Ethyl 4-iodobenzo
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
  • Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)- phenyl)
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). PMC - NIH.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Palladium‐Catalyzed Amination of Aryl Halides. (n.d.).

Sources

Technical Support Center: Palladium-Catalyzed Reactions of Ethyl 3-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for palladium-catalyzed cross-coupling reactions involving Ethyl 3-iodo-5-methoxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common side reactions and experimental challenges. The unique electronic nature of this substrate, featuring both an electron-donating methoxy group and an electron-withdrawing ethyl ester group, presents specific challenges that this guide will address in a direct question-and-answer format.

Part 1: Frequently Asked Questions (General Troubleshooting)

This section addresses broad issues applicable across various palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig).

Question 1: My reaction shows low or no conversion of Ethyl 3-iodo-5-methoxybenzoate. What are the primary factors to investigate?

Answer: Low or no product yield is a common issue that can typically be traced back to a few critical components of the reaction setup.[1] A systematic check is the most efficient way to diagnose the problem.

  • Catalyst Inactivity: The single most critical factor is the state of your palladium catalyst. The active catalytic species for most cross-coupling reactions is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ to Pd(0) for the catalytic cycle to begin.[2] Inefficient reduction can halt the reaction before it starts.

    • Troubleshooting: Consider switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ or using a modern palladacycle precatalyst designed for rapid and clean generation of the active Pd(0) species.

  • Atmospheric Contamination: Palladium catalysts, particularly the active Pd(0) species, are highly sensitive to atmospheric oxygen, which can oxidize the catalyst to an inactive state (palladium oxides) or promote unwanted side reactions like homocoupling.[3][4]

    • Troubleshooting: Ensure your reaction setup is rigorously deoxygenated. Solvents must be sparged with an inert gas (Argon or Nitrogen) prior to use. The reaction vessel should be subjected to several vacuum/inert gas backfill cycles.

  • Reagent and Solvent Purity: Water and other protic impurities can interfere with the reaction by reacting with the base or the organometallic coupling partner (e.g., causing protodeboronation of boronic acids in Suzuki couplings).[5] Impurities in starting materials can also act as catalyst poisons.[5]

    • Troubleshooting: Use anhydrous solvents, preferably freshly distilled or from a sealed commercial bottle. Ensure all reagents are of high purity and handled under an inert atmosphere.

Question 2: I am observing a significant amount of Ethyl 3-methoxybenzoate as a byproduct. What is this, and how can I prevent it?

Answer: The formation of Ethyl 3-methoxybenzoate is a result of a common side reaction known as proto-deiodination or hydrodehalogenation , where the iodine atom is replaced by a hydrogen atom.[6][7]

Mechanism of Formation: This side reaction can occur through several pathways, often involving a palladium-hydride intermediate (Pd-H). This species can arise from various sources:

  • From the Base: Bases with β-hydrogens, such as triethylamine (Et₃N) or sodium tert-butoxide (NaOtBu), can undergo β-hydride elimination to form a Pd-H species.[6]

  • From Solvents: Solvents like alcohols or even trace water can serve as a hydrogen source.[7][8]

  • From the Amine (Buchwald-Hartwig): In amination reactions, β-hydride elimination from the palladium-amido complex is a known pathway that competes with reductive elimination, leading to the dehalogenated arene and an imine.[9][10]

Troubleshooting Protocol:

  • Choice of Base: If using a base with β-hydrogens, consider switching to one without, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[5][11]

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands like SPhos or XPhos) can favor the desired reductive elimination over competing side reactions by sterically hindering the formation of undesired intermediates.[12][13]

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried to minimize water as a potential hydrogen source.

Troubleshooting Workflow for Dehalogenation

G start Dehalogenation Observed (Ethyl 3-methoxybenzoate) check_base Is the base a potential H-source (e.g., Et3N)? start->check_base check_solvent Are solvents/reagents strictly anhydrous? check_base->check_solvent No sol_base Switch to inorganic base (K2CO3, K3PO4) check_base->sol_base Yes check_ligand Is the ligand sterically demanding enough? check_solvent->check_ligand Yes sol_solvent Use freshly dried, degassed solvents check_solvent->sol_solvent No sol_ligand Use bulky biaryl- phosphine ligand check_ligand->sol_ligand No

Caption: A logical workflow for diagnosing and solving proto-deiodination.

Question 3: My reaction mixture turned black, and a precipitate formed. What happened?

Answer: The formation of a black precipitate is almost always indicative of the formation of palladium black . This occurs when the Pd(0) catalytic species agglomerates and precipitates out of the solution, rendering it inactive.[12]

Common Causes:

  • Ligand Dissociation/Decomposition: The phosphine ligands are crucial for stabilizing the soluble Pd(0) complex.[12] If the ligands dissociate or are oxidized/degraded (a risk at high temperatures), the unprotected Pd(0) atoms will rapidly form palladium black.

  • Inefficient Ligand: The chosen ligand may not be sufficiently bulky or electron-donating to maintain a stable L-Pd(0) complex under the reaction conditions.

  • High Temperatures: Prolonged reaction times at elevated temperatures can accelerate ligand degradation and catalyst precipitation.

Troubleshooting Protocol:

  • Optimize Ligand-to-Metal Ratio: A slight excess of the ligand can sometimes help maintain catalyst stability.

  • Select a More Robust Ligand: Switch to a bulkier, more electron-rich phosphine ligand (e.g., cataCXium® A, SPhos) or a chelating diphosphine ligand (e.g., Xantphos, dppf) which are less prone to dissociation.[2]

  • Lower the Reaction Temperature: If possible, screen for lower reaction temperatures. The high reactivity of the C-I bond in your substrate may permit milder conditions.

Table 1: Common Ligands and Their General Application
Ligand Typical Application/Advantage
PPh₃ (Triphenylphosphine)General purpose, cost-effective, but can be prone to oxidation.
P(t-Bu)₃ (Tri-tert-butylphosphine)Very electron-rich and bulky; excellent for activating less reactive halides.
dppf (1,1'-Bis(diphenylphosphino)ferrocene)Bidentate ligand; provides high stability to the catalyst complex.[9]
XPhos, SPhosBulky biaryl phosphines; promote fast reductive elimination, often suppressing side reactions.[2]

Part 2: Reaction-Specific Troubleshooting Guides

This section provides detailed guidance for specific side reactions encountered in common cross-coupling protocols.

Guide 1: Suzuki-Miyaura Coupling

Problem: My reaction produces a significant amount of diethyl 5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylate alongside my desired product.

Answer: This byproduct is the result of the homocoupling of your starting material, Ethyl 3-iodo-5-methoxybenzoate. While homocoupling of the boronic acid partner is more frequently discussed, the Ullmann-type homocoupling of the aryl iodide can also occur, particularly under certain conditions.[8][14]

Mechanism of Aryl Iodide Homocoupling: This process is often mediated by Pd(0) and can be accelerated by oxidants. A simplified view involves two aryl iodide molecules reacting at the palladium center, leading to the formation of a biaryl product and Pd(II).

G cluster_cycle Homocoupling Pathway pd0 Pd(0)L_n pd_complex Ar-Pd(II)-I(L_n) pd0->pd_complex Oxidative Addition + Ar-I diaryl_pd Ar-Pd(II)-Ar(L_n) pd_complex->diaryl_pd Transmetalation or Second Oxidative Addition + Ar-I diaryl_pd->pd0 Reductive Elimination product Ar-Ar

Caption: Simplified mechanism for aryl iodide homocoupling.

Troubleshooting Protocol:

  • Strictly Anaerobic Conditions: Oxygen can facilitate oxidative pathways that promote homocoupling. Rigorous degassing is the most critical preventative measure.[3][4]

  • Use a Mild Reducing Agent: Adding a mild reducing agent, such as potassium formate, can help maintain a higher concentration of the active Pd(0) catalyst and suppress side reactions mediated by Pd(II) species.[3][15]

  • Control Stoichiometry: Ensure the boronic acid is present in a slight excess (e.g., 1.1-1.3 equivalents) to favor the cross-coupling pathway over the homocoupling of the iodide.

  • Catalyst Choice: Using a well-defined Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ can be advantageous over Pd(II) sources, as it removes the variability of the in situ reduction step where side reactions can initiate.[12]

Table 2: Recommended Degassing Techniques
Method Protocol
Freeze-Pump-Thaw (Most effective) Freeze the solvent with liquid N₂, apply a high vacuum, close the flask, and thaw. Repeat 3-4 times.
Inert Gas Sparging Bubble a stream of Argon or Nitrogen through the solvent for 20-30 minutes before adding reagents.
Vacuum/Backfill Assemble the reaction flask with solid reagents, evacuate under vacuum for 5-10 minutes, and backfill with inert gas. Repeat 3-5 times.
Guide 2: Sonogashira Coupling

Problem: The primary byproduct in my Sonogashira reaction is a diyne, resulting from the homocoupling of my terminal alkyne partner.

Answer: This is the classic Glaser coupling side reaction, a well-known issue in Sonogashira chemistry.[16] It is an oxidative homocoupling of terminal alkynes and is almost always mediated by the copper(I) co-catalyst, especially in the presence of oxygen.[16]

The Competing Catalytic Cycles: In a standard Sonogashira reaction, the palladium and copper cycles work in concert. However, the copper cycle can also operate independently to produce the undesired Glaser product.

G cluster_Pd Palladium Cycle (Desired) cluster_Cu Copper Cycle (Side Reaction) pd0 Pd(0)L_n pd_oxidative Ar-Pd(II)-I(L_n) pd0->pd_oxidative Ar-I pd_transmetal Ar-Pd(II)-C≡CR(L_n) pd_oxidative->pd_transmetal Cu-C≡CR pd_transmetal->pd0 Reductive Elimination product product pd_transmetal->product Product Ar-C≡CR cu_I Cu(I) cu_acetylide Cu-C≡CR cu_I->cu_acetylide R-C≡CH, Base glaser Glaser Product R-C≡C-C≡C-R cu_acetylide->glaser O₂, Dimerization

Caption: Competing Sonogashira and Glaser coupling pathways.

Troubleshooting Protocol:

  • Implement Copper-Free Conditions: The most effective solution is to eliminate the copper co-catalyst entirely. Copper-free Sonogashira protocols are well-established.[16][17] They typically require a slightly stronger base (e.g., Cs₂CO₃, an amine base like pyrrolidine) and may need higher catalyst loading or more specialized ligands, but they completely prevent Glaser coupling.[17]

  • Rigorous Deoxygenation: If you must use a copper-catalyzed system, excluding oxygen is paramount. Oxygen is the terminal oxidant in the Glaser cycle. Use one of the degassing techniques described in Table 2.

  • Use an Amine Solvent/Base: Using the amine base (e.g., Et₃N, piperidine) as the solvent can sometimes suppress Glaser coupling by ensuring a high concentration of the base, which facilitates the copper cycle's productive turnover with the palladium complex.[18]

References

  • Carrow, B. P., & Hartwig, J. F. (2001). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 5(2), 199-203. [Link]

  • Doubleday, W. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1). Royal Society of Chemistry. [Link]

  • Viciosa, M. T., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(16), 3607–3612. [Link]

  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Request PDF. [Link]

  • ResearchGate. (n.d.). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Request PDF. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Chen, C., et al. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry, 75(10), 3145-3153. [Link]

  • ResearchGate. (n.d.). A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. Request PDF. [Link]

  • Al-Masum, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11, 7694-7716. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Chen, C., et al. (2010). Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols. The Journal of Organic Chemistry, 75(10), 3145-3153. [Link]

  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]

Sources

Improving the reaction rate of Suzuki coupling with Ethyl 3-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers utilizing Ethyl 3-iodo-5-methoxybenzoate in Suzuki-Miyaura cross-coupling reactions. It is structured as a series of troubleshooting questions and answers to address common challenges encountered in the laboratory, ensuring a higher success rate for your synthetic goals.

Introduction to the Substrate: Ethyl 3-iodo-5-methoxybenzoate

Ethyl 3-iodo-5-methoxybenzoate is a moderately complex aryl halide. Understanding its electronic properties is key to optimizing its reactivity.

  • Aryl Iodide: The carbon-iodine bond is the most reactive among aryl halides (I > Br > OTf >> Cl) for the rate-determining oxidative addition step in the Suzuki catalytic cycle.[1][2] This inherent reactivity makes it an excellent starting point for coupling reactions.

  • Meta-Substitution Pattern: The methoxy (-OMe) and ethyl ester (-COOEt) groups are meta to the iodine. This positioning means their electronic influence on the reaction center is primarily inductive rather than resonant. The methoxy group is electron-donating, slightly enriching the ring, while the ester is electron-withdrawing. This balanced electronic nature generally leads to predictable reactivity.

  • Base-Labile Ester: The ethyl ester functionality is susceptible to hydrolysis under harsh basic conditions, especially at elevated temperatures in aqueous media.[3] This is a critical consideration when selecting the base and solvent system.

General Experimental Protocol (Starting Point)

This protocol provides a robust set of initial conditions. Optimization will likely be necessary depending on the specific boronic acid used.

Materials:

  • Ethyl 3-iodo-5-methoxybenzoate (1.0 equiv)

  • Arylboronic Acid (1.2–1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed Solvent System (e.g., 1,4-Dioxane/Water 4:1 v/v, 0.1 M concentration relative to the limiting reagent)

Procedure:

  • Preparation: In a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, combine Ethyl 3-iodo-5-methoxybenzoate, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.[4] An oxygen-free environment is crucial to prevent the deactivation of the Pd(0) catalyst.[5]

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.[6]

  • Reaction: Heat the mixture to the target temperature (typically 80–100 °C) with vigorous stirring.[7]

  • Monitoring: Track the consumption of the starting material using TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude residue via flash column chromatography on silica gel.[6]

Troubleshooting Guide & Frequently Asked Questions

Q1: My reaction shows low or no conversion of the starting material. What are the most likely causes?

This is the most common issue and typically points to a problem with one of three areas: catalyst activity, reagent quality, or reaction setup.

A1: Initial Troubleshooting Steps

  • Catalyst Deactivation: The active Pd(0) species is highly sensitive to oxygen.[4]

    • Solution: Ensure your solvents are thoroughly degassed before use by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using a freeze-pump-thaw technique.[9] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration. The formation of black, insoluble palladium metal (palladium black) is a visual indicator of catalyst decomposition.[5]

  • Reagent Purity and Stability:

    • Boronic Acid Quality: Boronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen) or form anhydride trimers upon storage, rendering them inactive.[3][5] Use fresh, high-purity boronic acids whenever possible. If degradation is suspected, consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[5][10]

    • Base and Solvent Quality: Use anhydrous solvents, especially for non-aqueous setups. Ensure your base is finely powdered and dry, as clumping can lead to poor reproducibility.[4]

  • Insufficient Thermal Energy: Some Suzuki couplings require a higher temperature to overcome the activation energy, particularly if one of the coupling partners is sterically hindered or electronically deactivated.

    • Solution: If you are running the reaction at 80 °C, consider incrementally increasing the temperature to 100-110 °C, while monitoring for potential degradation or side reactions.[9]

Q2: I'm observing significant side products, such as the homocoupled boronic acid (Ar-Ar) or de-iodinated starting material. How can I minimize these?

A2: Addressing Common Side Reactions

  • Protodeboronation/De-iodination: This occurs when the boronic acid or aryl iodide reacts with a proton source instead of coupling. It is often a result of catalyst degradation or impurities in the reaction mixture.

    • Solution: Strictly adhere to inert atmosphere techniques as described in Q1. Ensure your base is not excessively wet. Sometimes, the choice of solvent can influence this; switching from a protic to an aprotic solvent system can help.

  • Homocoupling of Boronic Acid: This side reaction is often catalyzed by palladium and exacerbated by the presence of oxygen.

    • Solution: Again, rigorous exclusion of oxygen is the primary solution. Additionally, ensure the stoichiometry is correct; using a slight excess (1.2 equiv) of the boronic acid is standard, but a large excess can favor homocoupling.

Q3: My reaction is failing with a sterically hindered boronic acid (e.g., one with ortho-substituents). How should I adjust my protocol?

A3: Overcoming Steric Hindrance

Steric bulk slows down both the transmetalation and the final reductive elimination steps of the catalytic cycle.[11] Overcoming this requires a more potent catalytic system.

  • Switch to Bulky, Electron-Rich Ligands: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for sterically demanding substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to accelerate the key steps of the catalytic cycle.[11] They increase electron density on the palladium center, facilitating oxidative addition, and their bulk promotes reductive elimination.[12]

  • Use a Stronger Base: A stronger base can accelerate transmetalation. Switch from a carbonate (K₂CO₃) to a phosphate (K₃PO₄) or even cesium carbonate (Cs₂CO₃).[9][13]

  • Increase Temperature: More forcing conditions are often necessary. Heating to 100-120 °C in a sealed vessel is a common strategy.[9]

Q4: My desired product is contaminated with the hydrolyzed carboxylic acid. How can I prevent the cleavage of the ethyl ester?

A4: Preserving the Ester Group

The ethyl ester is sensitive to base-catalyzed hydrolysis.[3]

  • Use a Milder Base: This is the most effective solution. Potassium fluoride (KF) or weaker carbonate bases like Na₂CO₃ are often sufficient to promote the reaction without causing significant hydrolysis.[3][14]

  • Switch to a Non-Aqueous Solvent System: Hydrolysis requires water. Switching from a dioxane/water mixture to an anhydrous solvent like toluene, DMF, or THF can prevent the side reaction.[3] Note that with anhydrous systems using bases like K₃PO₄, a tiny amount of water can sometimes be beneficial for reproducibility.[15]

  • Lower the Reaction Temperature: If possible, reducing the temperature and extending the reaction time can minimize hydrolysis.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding these steps is fundamental to troubleshooting.[1][7]

Suzuki_Cycle cluster_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd2_intermediate Ar-Pd(II)L2-I pd0->pd2_intermediate transmetalation Transmetalation pd2_coupled Ar-Pd(II)L2-Ar' pd2_intermediate->pd2_coupled reagents2 Ar'-B(OH)₂ + Base pd2_coupled->pd0 reductive_elimination Reductive Elimination product Ar-Ar' (Product) pd2_coupled->product reagents1 Ethyl 3-iodo-5-methoxybenzoate (Ar-I)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Systematic Troubleshooting Workflow

When faced with a low-yielding reaction, a systematic approach is more effective than random changes.

Troubleshooting_Workflow start Low / No Yield check_setup Check Reaction Setup Is the system truly inert? Are solvents properly degassed? start->check_setup check_reagents Check Reagents Is the boronic acid fresh? Is the base dry and powdered? Is the catalyst stored properly? start->check_reagents solution_setup Solution: Improve inert technique | Re-degas solvents check_setup->solution_setup solution_reagents Solution: Use fresh boronic acid | Consider pinacol ester | Dry base check_reagents->solution_reagents check_conditions Initial Conditions Failed Proceed to systematic optimization optimize Systematic Optimization 1. Change Ligand (e.g., to XPhos) 2. Change Base (e.g., to K₃PO₄) 3. Change Solvent/Temp check_conditions->optimize solution_setup->check_conditions solution_reagents->check_conditions

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

Parameter Optimization Tables

If initial troubleshooting fails, a systematic optimization of reaction parameters is necessary. Use the following tables as a guide.

Table 1: Palladium Catalyst and Ligand Selection

Catalyst / PrecatalystLigandTypical Use CaseConsiderations
Pd(PPh₃)₄TriphenylphosphineGeneral purpose, good starting point for simple couplings.Can be inefficient for sterically hindered or electron-rich substrates.
Pd(dppf)Cl₂dppfRobust and versatile for a wide range of substrates.Good balance of activity and stability.
Pd₂(dba)₃XPhos, SPhos, RuPhos Sterically hindered or electron-rich/deactivated substrates.Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination.[11]
Pd(OAc)₂P(t-Bu)₃ or PCy₃Highly active for challenging couplings, including aryl chlorides.Air-sensitive ligands that require careful handling.

Table 2: Base Selection

BaseStrengthSolubility (in water)Key Considerations
Na₂CO₃ / K₂CO₃ModerateHighGood starting point. K₂CO₃ is slightly stronger. Less likely to cause ester hydrolysis.[7]
K₃PO₄StrongHighVery effective for difficult couplings. More basic, increasing risk of hydrolysis.[13]
Cs₂CO₃StrongVery HighHighly effective but more expensive. Often used when other bases fail.[9]
KFMildHighUseful for substrates with base-sensitive functional groups like esters.[3]

Table 3: Solvent System Selection

Solvent System (v/v)PropertiesTypical TemperatureNotes
1,4-Dioxane / H₂O (4:1)Polar, miscible80-110 °CA very common and robust system for many couplings.[16]
Toluene / H₂OBiphasic, non-polar organic80-110 °CGood for substrates with lower polarity. Vigorous stirring is essential.
DMF or THF / H₂OPolar aprotic60-100 °CEffective systems, but ensure peroxide-free THF is used.[9]
Toluene (anhydrous)Non-polar, aprotic80-110 °CUse with a strong, anhydrous base (e.g., K₃PO₄) to avoid ester hydrolysis.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . (2024). Chemistry LibreTexts. [Link]

  • Suzuki reaction - Wikipedia . (2024). Wikipedia. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . (2022). YouTube. [Link]

  • Suzuki Coupling - Organic Chemistry Portal . (2021). Organic Chemistry Portal. [Link]

  • The Suzuki Reaction - Myers . (n.d.). Harvard University. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries . (2022). National Institutes of Health (NIH). [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction . (2014). Semantic Scholar. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions . (n.d.). WWJMRD. [Link]

  • Pd/C and Other Heterogeneous Catalysts . (n.d.). WordPress. [Link]

  • Pd-Catalyzed Cross Coupling Reactions . (2023). Chemistry LibreTexts. [Link]

  • Diagnosing issues with a failed Suzuki coupling? . (2021). Reddit. [Link]

  • How can I solve my problem with Suzuki coupling? . (2014). ResearchGate. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? . (2017). ResearchGate. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries . (2022). Frontiers. [Link]

  • Suzuki Coupling: Mechanism & Examples . (n.d.). NROChemistry. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures . (2018). ACS Publications. [Link]

  • Failed suzuki coupling, any suggenstions? . (2024). Reddit. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling . (n.d.). Common Organic Chemistry. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? . (2014). ResearchGate. [Link]

  • Suzuki-Miyaura Coupling . (2019). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Catalyst Deactivation in Reactions Involving Ethyl 3-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges related to catalyst deactivation in cross-coupling reactions involving Ethyl 3-iodo-5-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Our approach is rooted in a deep understanding of reaction mechanisms and practical, field-proven solutions.

Introduction: The Challenge of Catalyst Stability

Ethyl 3-iodo-5-methoxybenzoate is a valuable building block in medicinal chemistry and materials science. Its successful application in cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations is often pivotal. However, the efficiency of these transformations can be significantly hampered by catalyst deactivation, leading to low yields, incomplete conversions, and difficulties in purification. This guide provides a structured, question-and-answer-based approach to diagnose and resolve common issues of catalyst deactivation, ensuring robust and reproducible results.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during cross-coupling reactions with Ethyl 3-iodo-5-methoxybenzoate. Each question is followed by a detailed explanation of the potential causes and actionable troubleshooting steps.

My Suzuki-Miyaura coupling reaction is stalling or showing low conversion. What are the likely causes related to catalyst deactivation?

Answer:

Stalled or incomplete Suzuki-Miyaura reactions are frequently linked to the deactivation of the palladium catalyst. Several factors can contribute to this, especially when using an electron-rich aryl iodide like Ethyl 3-iodo-5-methoxybenzoate.

Potential Causes & Troubleshooting Steps:

  • Palladium Black Precipitation: The formation of palladium black (insoluble Pd(0) aggregates) is a common sign of catalyst deactivation. This occurs when the active, soluble Pd(0) species agglomerate and fall out of the catalytic cycle.

    • Causality: This is often triggered by a slow oxidative addition step or a mismatch between the rates of the catalytic cycle steps. The electron-donating methoxy group on your substrate can influence the electronics of the palladium center.

    • Troubleshooting:

      • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1] These ligands stabilize the monomeric Pd(0) species, preventing aggregation and accelerating the oxidative addition and reductive elimination steps.

      • Lower Catalyst Loading: Counterintuitively, excessively high catalyst concentrations can sometimes promote aggregation. Experiment with slightly lower catalyst loadings.

      • Solvent Choice: Ensure your solvent can adequately solubilize all components of the reaction, including the catalyst complex throughout the reaction. Toluene, dioxane, and THF are common choices.[2]

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or P-C bond cleavage under harsh reaction conditions.

    • Causality: The presence of oxygen or impurities in the reagents or solvents can lead to the formation of phosphine oxides, which are poor ligands for palladium.

    • Troubleshooting:

      • Degas Solvents and Reagents: Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through them.

      • Use Air-Stable Pre-catalysts: Consider using modern, air-stable palladium pre-catalysts (e.g., G3 or G4 palladacycles) which are more robust.

  • Incomplete Transmetalation: The transfer of the organic group from the boronic acid/ester to the palladium center can be a rate-limiting step.

    • Causality: The choice and quality of the base are critical for the formation of the active boronate species.[1] For sterically hindered substrates, this step can be particularly challenging.[3]

    • Troubleshooting:

      • Base Selection: Screen different bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ might be necessary, especially with sterically demanding coupling partners.[1][3]

      • Anhydrous Conditions: Ensure your reaction is conducted under strictly anhydrous conditions, as water can hydrolyze the boronic acid/ester and affect the base's efficacy. The use of anhydrous solvents like benzene at reflux has been reported to be effective for similar substrates.[3]

In my Heck reaction, I observe the formation of homocoupled byproducts and a dark precipitate. How can I address this?

Answer:

The observation of homocoupling (formation of biaryl products from the aryl iodide) and catalyst precipitation in a Heck reaction points towards catalyst deactivation and undesired side reactions.

Potential Causes & Troubleshooting Steps:

  • Palladium Nanoparticle Formation: Similar to Suzuki couplings, the aggregation of Pd(0) into inactive nanoparticles can occur.

    • Causality: This is often exacerbated by high temperatures and the absence of strongly coordinating ligands.

    • Troubleshooting:

      • Ligand Choice: While some Heck reactions can be run "ligandless," especially with aryl iodides, the use of phosphine ligands or N-heterocyclic carbenes (NHCs) can stabilize the catalyst. For your substrate, a monodentate phosphine like PPh₃ or a more robust Buchwald-type ligand could be beneficial.

      • Temperature Control: Optimize the reaction temperature. While higher temperatures increase reaction rates, they can also accelerate catalyst decomposition. Find the minimum temperature required for efficient coupling.

  • Reductive Elimination vs. β-Hydride Elimination: An imbalance in the rates of these two crucial steps can lead to side products.

    • Causality: The desired pathway involves migratory insertion of the olefin followed by β-hydride elimination. If the catalyst deactivates before this can occur, side reactions may dominate.

    • Troubleshooting:

      • Base and Additives: The choice of base is critical in the Heck reaction to regenerate the Pd(0) catalyst. Organic bases like triethylamine or inorganic bases like K₂CO₃ are common. Additives like tetra-n-butylammonium bromide (TBAB) can sometimes improve catalyst stability and turnover.

      • Olefin Concentration: Ensure an adequate concentration of the olefin partner is present to favor the desired migratory insertion step.

My Sonogashira coupling is sluggish and produces significant amounts of Glaser-Hay homocoupling byproduct. What is the cause and solution?

Answer:

A sluggish Sonogashira reaction accompanied by alkyne homocoupling (Glaser-Hay coupling) is a classic sign of issues with the catalytic system, often pointing to the deactivation of one or both of the palladium and copper catalysts.

Potential Causes & Troubleshooting Steps:

  • Palladium Deactivation: As in other cross-couplings, Pd(0) can aggregate.[4]

    • Troubleshooting:

      • Ligand Selection: Use appropriate phosphine ligands to stabilize the palladium catalyst. The choice of ligand can be influenced by the steric bulk of the alkyne.[5]

      • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While copper co-catalyzes the reaction, it is also primarily responsible for the Glaser-Hay homocoupling. Copper-free conditions often require a different choice of base (e.g., a strong amine base like pyrrolidine) and sometimes a palladium/NHC catalyst system.

  • Copper(I) Oxidation: The active Cu(I) species can be oxidized to Cu(II), which promotes alkyne homocoupling.

    • Causality: This is often caused by the presence of oxygen in the reaction mixture.

    • Troubleshooting:

      • Rigorous Degassing: It is crucial to meticulously degas all solvents and reagents and to maintain a strict inert atmosphere throughout the reaction.

      • Amine Base: The amine base used in the Sonogashira reaction (e.g., triethylamine, diisopropylamine) plays a role in keeping the copper in its active Cu(I) state. Ensure the amine is pure and dry.

I am attempting a Buchwald-Hartwig amination and the reaction is not proceeding to completion. What are the potential catalyst-related issues?

Answer:

Incomplete Buchwald-Hartwig amination reactions can often be traced back to catalyst deactivation or inhibition.

Potential Causes & Troubleshooting Steps:

  • Inhibition by Amine Substrate: The amine substrate itself can sometimes act as an inhibitor by strongly coordinating to the palladium center and preventing oxidative addition.

    • Causality: This is more common with certain types of amines.

    • Troubleshooting:

      • Ligand Choice: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) that are specifically designed for this reaction.[6] These ligands create a sterically hindered environment around the palladium, promoting the desired catalytic cycle over catalyst inhibition.

      • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used.[2]

  • Formation of Off-Cycle Palladium Species: The catalyst can be trapped in inactive, off-cycle complexes.

    • Causality: This can be influenced by the specific combination of substrate, amine, ligand, and base.

    • Troubleshooting:

      • Pre-catalyst Selection: Utilize modern pre-catalysts that are designed to efficiently generate the active L-Pd(0) species in situ.

      • Reaction Concentration: In some cases, running the reaction at a higher concentration can favor the productive catalytic pathway.

Part 2: Visualizing Deactivation Pathways and Troubleshooting

To better understand the processes of catalyst deactivation and the logic of troubleshooting, the following diagrams are provided.

Catalyst_Deactivation_Pathways cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Active Catalyst (L-Pd(0)) Active Catalyst (L-Pd(0)) Inactive Pd Black Inactive Pd Black Active Catalyst (L-Pd(0))->Inactive Pd Black Aggregation Ligand Degradation Ligand Degradation Active Catalyst (L-Pd(0))->Ligand Degradation Oxidation/Cleavage Oxidative Addition Oxidative Addition Transmetalation Transmetalation Oxidative Addition->Transmetalation Dimerization Dimerization Oxidative Addition->Dimerization Bimolecular Reaction Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Active Catalyst (L-Pd(0))

Caption: Common catalyst deactivation pathways originating from the active catalytic cycle.

Troubleshooting_Workflow Reaction Stalled/Low Yield Reaction Stalled/Low Yield Observe Pd Black? Observe Pd Black? Reaction Stalled/Low Yield->Observe Pd Black? Homocoupling Observed? Homocoupling Observed? Observe Pd Black?->Homocoupling Observed? No Optimize Ligand/Solvent Optimize Ligand/Solvent Observe Pd Black?->Optimize Ligand/Solvent Yes Check Reagent Purity/Inertness Check Reagent Purity/Inertness Homocoupling Observed?->Check Reagent Purity/Inertness Yes (General) Optimize Base/Additives Optimize Base/Additives Homocoupling Observed?->Optimize Base/Additives No Consider Copper-Free (Sonogashira) Consider Copper-Free (Sonogashira) Homocoupling Observed?->Consider Copper-Free (Sonogashira) Yes (Sonogashira)

Caption: A decision-making workflow for troubleshooting catalyst deactivation.

Part 3: Quantitative Data Summary

The choice of ligand and base can significantly impact the success of cross-coupling reactions. The following table summarizes general recommendations for different reaction types with substrates similar to Ethyl 3-iodo-5-methoxybenzoate.

Reaction TypeRecommended LigandsRecommended BasesCommon SolventsKey Considerations
Suzuki-Miyaura SPhos, XPhos, RuPhos, PPh₃K₃PO₄, K₂CO₃, Cs₂CO₃Toluene, Dioxane, THFAnhydrous conditions are crucial. Steric hindrance on the boronic acid may require stronger bases.[3]
Heck PPh₃, P(o-tol)₃, NHCsEt₃N, K₂CO₃DMF, DMAc, AcetonitrileAdditives like TBAB can be beneficial. Temperature optimization is key.
Sonogashira PPh₃, XPhosEt₃N, DIPA, PiperidineTHF, DMF, TolueneRigorous degassing is essential to prevent Glaser coupling. Copper-free variants can mitigate homocoupling.
Buchwald-Hartwig XPhos, BrettPhos, RuPhosNaOt-Bu, K₃PO₄, LHMDSToluene, DioxaneLigand choice is critical to prevent amine inhibition and promote reductive elimination.

Part 4: Experimental Protocols

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling

This protocol is a starting point for the Suzuki-Miyaura coupling of Ethyl 3-iodo-5-methoxybenzoate, incorporating best practices to minimize catalyst deactivation.

  • Reaction Setup: To a flame-dried Schlenk flask, add Ethyl 3-iodo-5-methoxybenzoate (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2.2-4.4 mol%).

  • Solvent Addition: Add the desired volume of freshly distilled and degassed anhydrous solvent (e.g., toluene).

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and monitor the progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

  • Couturier, M., et al. (2001). Suzuki cross-coupling reaction of sterically hindered aryl boronates with 3-iodo-4-methoxybenzoic acid methylester. Tetrahedron Letters, 42(15), 2763-2766. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Jaishankar, P. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Yin, L., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki− Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Köcher, S., & Herrmann, W. A. (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. The Journal of Organic Chemistry, 77(17), 7268-7277. [Link]

Sources

Effect of base on Sonogashira coupling of substituted aryl iodides

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Sonogashira Coupling of Substituted Aryl Iodides

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Sonogashira coupling?

A1: The base in a Sonogashira coupling serves two primary functions. First, it deprotonates the terminal alkyne, forming a copper acetylide intermediate, which is a crucial step in the catalytic cycle.[1][2] Secondly, it neutralizes the hydrogen halide (HI) that is generated as a byproduct during the reaction.[2] The choice of base can significantly impact reaction rates and the formation of side products.

Q2: How do I choose the right base for my specific substituted aryl iodide?

A2: The optimal base often depends on the electronic properties of your aryl iodide.

  • For electron-neutral or electron-poor aryl iodides: Amine bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are generally effective.[2][3] They are strong enough to deprotonate the alkyne without causing significant side reactions.

  • For electron-rich aryl iodides: A stronger base may be required to facilitate the reaction. Secondary amines like piperidine or pyrrolidine can be more effective in these cases.[4]

  • For substrates with base-sensitive functional groups: Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are milder alternatives that can prevent degradation of your starting material or product.[2]

Q3: Can the base influence the formation of side products?

A3: Absolutely. The most common side reaction is the Glaser coupling, which is the homocoupling of the terminal alkyne to form a diyne.[5][6] This is particularly prevalent in the presence of copper catalysts and oxygen. Using a bulkier amine base, like diisopropylethylamine (DIPEA), can help suppress this unwanted side reaction.[2] Additionally, ensuring the reaction is performed under an inert atmosphere is critical to minimize Glaser coupling.[5]

Q4: I'm performing a copper-free Sonogashira coupling. Is the choice of base still important?

A4: Yes, even in copper-free protocols, the base is essential for deprotonating the alkyne. In these systems, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or phosphates like potassium phosphate (K₃PO₄) are often employed.[2] Some copper- and amine-free methods have also shown success with tetrabutylammonium fluoride (TBAF) as the base.[2]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Problem 1: Low or No Product Yield

Q: My reaction is showing very low conversion of the aryl iodide. What are the likely causes related to the base?

A: Low yield is a common problem that can often be traced back to the choice and handling of the base.

  • Insufficient Basicity: The base may not be strong enough to efficiently deprotonate the alkyne, especially with less acidic alkynes or when using inorganic bases at low temperatures.

    • Solution: Switch to a stronger base. If you are using an inorganic base like K₂CO₃, consider a stronger one like Cs₂CO₃ or an amine base like triethylamine or piperidine.[2][3]

  • Base Degradation: Amine bases can degrade over time, especially if not stored properly.

    • Solution: Use a fresh bottle of the amine base or distill it before use to ensure purity and activity.

  • Steric Hindrance: While bulky bases can prevent side reactions, an excessively hindered base might slow down the desired reaction, particularly with sterically demanding substrates.

    • Solution: If you are using a very bulky base like proton sponge, try a less hindered one like triethylamine or diisopropylamine.

Problem 2: Significant Formation of Glaser Homocoupling Product

Q: I am observing a significant amount of diyne byproduct in my reaction mixture. How can the base help minimize this?

A: The formation of the Glaser homocoupling product is a frequent issue, directly influenced by the reaction conditions.

  • Oxygen Contamination: The copper-catalyzed homocoupling is an oxidative process.

    • Solution: Ensure your reaction is thoroughly deoxygenated by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst and reagents. Maintain a positive pressure of the inert gas throughout the reaction.

  • Base Choice: The choice of amine can influence the rate of homocoupling.

    • Solution: Consider using a more sterically hindered base like diisopropylethylamine (DIPEA) which can disfavor the formation of the diyne.[2] Alternatively, running the reaction under copper-free conditions will eliminate this side reaction.[5]

Problem 3: Catalyst Deactivation

Q: I suspect my palladium catalyst is deactivating. Can the base be a contributing factor?

A: Yes, the base can play a role in catalyst stability.

  • Coordination to Palladium: Some amines, particularly primary or secondary amines, can coordinate to the palladium center and inhibit its catalytic activity. This is more pronounced with electron-rich anilines.[7]

    • Solution: If your substrate contains a coordinating group like an aniline, consider protecting the amine functionality (e.g., as an acetamide) before performing the coupling.[7] Alternatively, using a bulky tertiary amine base can minimize this competitive binding.

  • Incorrect Base Stoichiometry: An insufficient amount of base will not effectively neutralize the generated HI, leading to an acidic environment that can promote catalyst decomposition.

    • Solution: Ensure you are using a sufficient excess of the base, typically 1.5 to 3 equivalents relative to the aryl iodide.

Mechanistic Insight: The Role of the Base in the Catalytic Cycle

Understanding the mechanism of the Sonogashira coupling highlights the critical function of the base. The reaction is generally accepted to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][8]

Sonogashira_Mechanism cluster_copper Copper Cycle cluster_palladium Palladium Cycle Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)(I)L₂ Pd0->ArPdI AlkynePd Ar-Pd(II)(C≡CR)L₂ ArPdI->AlkynePd Product Ar-C≡CR AlkynePd->Product CuI Cu(I)I CuAcetylide Cu(I)-C≡CR CuAcetylide->CuI Alkyne H-C≡CR Alkyne->CuAcetylide BaseH Base-H⁺ Base Base HI HI Base->HI ArI Ar-I

Caption: The Catalytic Cycle of the Sonogashira Coupling.

As depicted in the diagram, the base is directly involved in the copper cycle. It abstracts the acidic proton from the terminal alkyne, allowing for the formation of the copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) complex in the palladium cycle.

Experimental Protocol: A General Procedure

This protocol provides a starting point for the Sonogashira coupling of a substituted aryl iodide with a terminal alkyne. Optimization of specific parameters may be required for your particular substrates.

Materials:

  • Substituted aryl iodide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • CuI (0.04 mmol, 4 mol%)

  • Triethylamine (3.0 mmol)

  • Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the substituted aryl iodide, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or heat as required (monitoring by TLC or GC-MS).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Influence of Base on Reaction Yield

The following table summarizes the typical effects of different bases on the Sonogashira coupling of various substituted aryl iodides. Yields are representative and can vary based on the specific substrates and reaction conditions.

Aryl Iodide SubstituentBaseTypical Yield (%)Notes
4-Nitro (Electron-withdrawing)Triethylamine>90%Reaction is generally fast and high-yielding.
4-Methoxy (Electron-donating)Piperidine85-95%A stronger amine base can improve reaction rates.
4-Cyano (Electron-withdrawing)Diisopropylethylamine>90%Bulky base helps to minimize side reactions.
2-Methyl (Sterically hindered)Triethylamine70-80%Steric hindrance can lower the yield.
4-Hydroxy (Base-sensitive)Potassium Carbonate75-85%Inorganic base is used to avoid side reactions with the hydroxyl group.

Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and solving common issues in your Sonogashira coupling reactions.

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Base Is the base appropriate for the substrate? Start->Check_Base Check_Purity Are the reagents (especially the base) pure and dry? Check_Base->Check_Purity Yes Change_Base Change to a stronger/weaker or bulkier/less hindered base. Check_Base->Change_Base No Check_Atmosphere Is the reaction under a strictly inert atmosphere? Check_Purity->Check_Atmosphere Yes Purify_Reagents Use fresh or purified base and solvent. Check_Purity->Purify_Reagents No Check_Catalyst Is the catalyst active? Check_Atmosphere->Check_Catalyst Yes Degas_Solvent Degas the solvent and maintain an inert atmosphere. Check_Atmosphere->Degas_Solvent No Use_Fresh_Catalyst Use a fresh batch of catalyst. Check_Catalyst->Use_Fresh_Catalyst No

Sources

Technical Support Center: Navigating Purification Challenges for Products of Ethyl 3-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with derivatives of Ethyl 3-iodo-5-methoxybenzoate. This versatile building block is a cornerstone in the synthesis of complex molecules, particularly through palladium-catalyzed cross-coupling reactions. However, the journey from reaction flask to purified product is often fraught with challenges. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide practical, experience-driven solutions to common purification hurdles.

Frequently Asked Questions (FAQs)

Q1: I've just completed a Suzuki coupling reaction with Ethyl 3-iodo-5-methoxybenzoate. What are the most common impurities I should anticipate?

A1: When purifying the product of a Suzuki coupling, you are typically dealing with a mixture containing more than just your desired biaryl compound. Based on extensive experience, the most prevalent impurities include:

  • Unreacted Starting Materials: Residual Ethyl 3-iodo-5-methoxybenzoate and the boronic acid or ester coupling partner.

  • Deiodinated Byproduct: Ethyl 3-methoxybenzoate, formed via a protonolysis side reaction.

  • Homocoupling Products: Dimers of your boronic acid partner are very common, often formed when the reaction is exposed to oxygen.[1]

  • Hydrolyzed Product: 3-substituted-5-methoxybenzoic acid, resulting from the saponification of the ethyl ester under basic conditions, especially at elevated temperatures.

  • Catalyst and Ligand Residues: Residual palladium catalyst and degraded phosphine ligands (e.g., triphenylphosphine oxide) are ubiquitous in these reactions.

Understanding these potential contaminants is the first step in designing an effective purification strategy. A preliminary ¹H NMR or LC-MS of the crude reaction mixture is invaluable for identifying which of these species are present and in what relative quantities.

Q2: My crude NMR shows a significant singlet for a methoxy group and aromatic signals that correspond to Ethyl 3-methoxybenzoate. What causes this deiodination, and how can I remove this byproduct?

A2: The presence of the deiodinated byproduct, Ethyl 3-methoxybenzoate, is a classic challenge when working with aryl iodides. The carbon-iodine bond is the weakest among the aryl halides and can be cleaved under certain conditions, particularly with heat or light, sometimes leading to radical intermediates.[2]

Causality: This side reaction, often called proto-deiodination or hydro-dehalogenation, can be promoted by:

  • Excess base and trace water or alcohol acting as a proton source.

  • Certain phosphine ligands that can facilitate reductive pathways.

  • Extended reaction times at high temperatures.

Removal Strategy: Unfortunately, the deiodinated byproduct is often very close in polarity to the desired coupled product, making separation by standard column chromatography difficult.

  • Chromatography Optimization: You will need to develop a high-resolution column chromatography method. This often involves using a shallow solvent gradient with a low-polarity eluent system (e.g., Hexanes/Ethyl Acetate or Toluene/Ethyl Acetate). Running multiple small test gradients on TLC is essential.

  • Recrystallization: If your product is a solid, recrystallization can be highly effective. The key is to find a solvent system where the desired product has significantly lower solubility than the deiodinated impurity at a lower temperature. See the protocol section for guidance on solvent screening.

Q3: My final product is a pale yellow or greyish solid, indicating palladium contamination. What is the most effective way to remove residual palladium?

A3: Residual palladium is a major concern, especially for products intended for pharmaceutical applications. Standard silica gel chromatography can remove some, but often not all, of the palladium residues.[3]

Here are several field-proven methods, ranging from simple to more advanced:

  • Filtration through Celite®: A quick and effective first-pass method is to dilute the crude reaction mixture in a suitable solvent (like ethyl acetate or DCM) and filter it through a short plug of Celite®. This will remove a significant portion of the insoluble palladium species.[3][4]

  • Aqueous Washes: Performing washes with aqueous solutions containing chelating agents can be effective. A wash with an aqueous solution of thiourea or sodium thiosulfate can help sequester palladium into the aqueous layer.

  • Metal Scavengers: For stringent requirements, using solid-supported metal scavengers is the gold standard. These are functionalized resins (e.g., with thiol or phosphonic acid groups) that have a high affinity for palladium.[5] The product solution is simply stirred with the resin or passed through a cartridge containing it.

  • Activated Carbon Treatment: Stirring the product solution with activated carbon can also adsorb palladium catalysts, although it may sometimes lead to loss of the desired product as well.[6]

It's often best to use a combination of these methods for complete removal.

Q4: I suspect my ethyl ester is hydrolyzing to the carboxylic acid during the aqueous workup. How can I prevent this and remove the acid if it forms?

A4: Ester hydrolysis is a common issue when using strong aqueous bases (like NaOH, KOH, or even Cs₂CO₃) and heat.[1] The resulting carboxylic acid can complicate purification by streaking on silica gel columns and potentially chelating with any residual metals.

Prevention:

  • Use a Weaker Base: If the reaction allows, switch to a weaker inorganic base like K₂CO₃ or K₃PO₄.

  • Minimize Water: Employ anhydrous conditions or a biphasic solvent system (e.g., Toluene/Water) where the concentration of water in the organic phase is low.

  • Control Temperature: Avoid excessive heating or prolonged reaction times.

  • Careful Workup: When the reaction is complete, cool it to room temperature before quenching. Neutralize the basic reaction mixture carefully with a mild acid (e.g., dilute HCl or NH₄Cl solution) to a pH of ~7 before extraction.

Removal: If the acidic byproduct has formed, it can be easily removed with a basic aqueous wash. During the liquid-liquid extraction, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7] The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while your neutral ester product remains in the organic phase.

Troubleshooting Guide: A Decision Workflow

If you have an impure product after the initial workup, this workflow can help you decide on the next steps.

G start Crude Product Analysis (TLC, NMR, LC-MS) unreacted_sm Unreacted Starting Material (Ethyl 3-iodo-5-methoxybenzoate) start->unreacted_sm deiodinated Deiodinated Byproduct (Ethyl 3-methoxybenzoate) start->deiodinated homocoupling Homocoupling Byproduct start->homocoupling hydrolysis Hydrolyzed Acid start->hydrolysis palladium Palladium Residue start->palladium sol_column Standard Column Chromatography unreacted_sm->sol_column Different Polarity sol_hr_column High-Resolution Column (Shallow Gradient) deiodinated->sol_hr_column Similar Polarity sol_recryst Recrystallization deiodinated->sol_recryst If Solid homocoupling->sol_column Different Polarity sol_wash Aqueous NaHCO3 Wash hydrolysis->sol_wash sol_scavenger Metal Scavenger Resin or Celite Filtration palladium->sol_scavenger end Pure Product sol_column->end Pure Product sol_hr_column->end Pure Product sol_recryst->end Pure Product sol_wash->end Pure Product sol_scavenger->end Pure Product

Caption: Troubleshooting workflow for purification.

Key Experimental Protocols

Protocol 1: Step-by-Step Guide for Column Chromatography Purification

This protocol outlines a systematic approach to purifying a typical biaryl product from a Suzuki reaction.

1. Preliminary TLC Analysis:

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or Ethyl Acetate).

  • Spot the solution on at least three TLC plates.

  • Develop the plates in different solvent systems of varying polarity. A good starting point for biaryl esters is a mixture of hexanes and ethyl acetate.

    • Plate 1: 95:5 Hexanes:Ethyl Acetate
    • Plate 2: 90:10 Hexanes:Ethyl Acetate
    • Plate 3: 80:20 Hexanes:Ethyl Acetate
  • Visualize the plates under a UV lamp (254 nm). Identify the spots corresponding to your product, starting materials, and byproducts.

  • Goal: Find a solvent system that gives your product an Rf value of 0.2-0.35 and provides the best possible separation from the closest impurities.

2. Column Preparation (Dry Packing):

  • Select an appropriate size glass column.

  • Add a small plug of cotton or glass wool to the bottom.

  • Add a ~1 cm layer of sand.

  • Fill the column with silica gel (typically 230-400 mesh). The amount of silica should be 50-100 times the weight of your crude material.

  • Gently tap the column to ensure even packing. Add another ~1 cm layer of sand on top of the silica.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).

  • Add a small amount of silica gel (2-3 times the weight of your crude material) to this solution.

  • Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder of your crude material adsorbed onto silica.

  • Carefully add this powder to the top of the prepared column.

4. Elution:

  • Wet the column with your chosen low-polarity eluent (e.g., 95:5 Hexanes:EtOAc). Use gentle pressure (bulb or air line) to push the solvent through until the entire silica bed is saturated.

  • Fill the column with the eluent and begin collecting fractions.

  • If a gradient is needed, gradually increase the polarity of the eluent as the column runs.

  • Monitor the fractions by TLC to identify which ones contain your pure product.

5. Product Isolation:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield your purified product.

Protocol 2: Screening for a Recrystallization Solvent System

Recrystallization is a powerful technique if your product is a solid and a suitable solvent can be found.[8]

1. Small-Scale Solubility Tests:

  • Place ~10-20 mg of your impure solid into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature. Test a range of solvents:

    • Polar: Ethanol, Methanol, Isopropanol
    • Medium Polarity: Ethyl Acetate, Acetone, THF
    • Non-Polar: Hexanes, Toluene
  • Ideal Scenario: Find a solvent that does not dissolve your compound at room temperature but does dissolve it completely upon heating.

2. Two-Solvent System (if a single solvent fails):

  • Find a "soluble" solvent in which your compound is very soluble at room temperature.

  • Find a "miscible, non-soluble" solvent in which your compound is insoluble.

  • Procedure: Dissolve the compound in the minimum amount of the hot "soluble" solvent. Then, add the "non-soluble" solvent dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the "soluble" solvent to make it clear again.

3. Cooling and Crystallization:

  • Once you have a hot, saturated solution, allow it to cool slowly to room temperature. Do not disturb it.

  • If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Once crystals have formed, collect them by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Data Summary Table

Impurity TypeTypical Polarity (vs. Product)Identification Marker (¹H NMR)Recommended Primary Removal Method
Ethyl 3-iodo-5-methoxybenzoate More PolarDistinct aromatic signals in the iodo-substituted pattern.Column Chromatography
Ethyl 3-methoxybenzoate Very Similar / Slightly Less PolarAbsence of iodine's electronic effect; signals shifted slightly upfield compared to iodo-SM.High-Resolution Chromatography or Recrystallization
Boronic Acid Homocoupling Varies (often less polar)Symmetrical aromatic signals.Column Chromatography
3-Substituted-5-methoxybenzoic Acid Much More Polar (streaks on TLC)Absence of ethyl ester signals (quartet/triplet), potentially broad -OH peak.Aqueous NaHCO₃ Wash
Palladium Complexes Varies (often baseline on TLC)N/A (causes broad peaks)Celite Filtration / Metal Scavenger

References

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Online Forum]. Available at: [Link][3]

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [Online Forum]. Available at: [Link][4]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Available at: [Link][5]

  • Google Patents. (2005). US20050256327A1 - Method of removing palladium. Available at: [6]

  • Royal Society of Chemistry. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration. Green Chemistry. Available at: [Link][9]

  • Reddit. (2024). Spontaneous aryl iodide deiodination upon heating. r/Chempros. Available at: [Link][2]

  • National Institutes of Health. (n.d.). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. NIH Public Access. Available at: [Link][10]

  • ResearchGate. (n.d.). Cross-coupling reactions of substituted aryl iodides with phenylpropiolic acid. Available at: [Link][11]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Available at: [Link][1]

  • ResearchGate. (2016). How to purify esterefication product? [Online Forum]. Available at: [Link][12]

  • YouTube. (2014). Esters 4. Organic Preparation & Purification of an Ester. Available at: [Link][7]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To - Crystallization. Available at: [Link][8]

  • YouTube. (2021). Esterification: Reflux, Isolation and Purification // HSC Chemistry. Available at: [Link][13]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 3-iodo-5-methoxybenzoate and Ethyl 3-bromo-5-methoxybenzoate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and scalability of synthetic routes. This guide provides an in-depth technical comparison of Ethyl 3-iodo-5-methoxybenzoate and Ethyl 3-bromo-5-methoxybenzoate, focusing on their reactivity in palladium-catalyzed cross-coupling reactions. By examining the fundamental chemical principles and providing supporting experimental data, this document aims to empower chemists to make informed decisions in their synthetic endeavors.

The enhanced reactivity of aryl iodides over their bromide counterparts is a well-established principle in organic chemistry, primarily attributed to the inherent differences in the carbon-halogen bond.[1] The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond, resulting in a lower bond dissociation energy (BDE).[2][3] This lower BDE facilitates the oxidative addition step, which is often the rate-determining step in many palladium-catalyzed cross-coupling reactions.[1][4][5]

Physical and Chemical Properties

A foundational understanding of the physical and chemical properties of each compound is essential for predicting their behavior in a reaction.

PropertyEthyl 3-iodo-5-methoxybenzoateEthyl 3-bromo-5-methoxybenzoate
Molecular Formula C10H11IO3[6][7]C10H11BrO3[8]
Molecular Weight 306.10 g/mol [6][7]259.10 g/mol [8]
CAS Number 1210824-95-5[6]1095274-93-3[8]
Physical Form Not explicitly stated, likely solid or oilLiquid[8]
Density 1.684 g/cm³[7]Not available
C-X Bond Dissociation Energy (Approx.) ~213 kJ/mol[2]~285 kJ/mol[2]

The most significant difference lies in the carbon-halogen bond dissociation energy. The C-I bond in Ethyl 3-iodo-5-methoxybenzoate requires considerably less energy to break than the C-Br bond in its counterpart, predisposing it to higher reactivity in reactions where cleavage of this bond is crucial.[2]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The choice between an aryl iodide and an aryl bromide becomes most critical in the context of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern synthetic chemistry. The general reactivity trend for the oxidative addition step is Ar-I > Ar-Br > Ar-Cl.[1][9]

The Oxidative Addition Step: A Mechanistic Overview

The catalytic cycle of most palladium-catalyzed cross-coupling reactions begins with the oxidative addition of the aryl halide to a Pd(0) complex.[10] This step involves the cleavage of the carbon-halogen bond and the formation of an organopalladium(II) intermediate. The lower bond dissociation energy of the C-I bond allows this step to proceed more readily and often under milder conditions for Ethyl 3-iodo-5-methoxybenzoate compared to Ethyl 3-bromo-5-methoxybenzoate.[11][12][13]

Oxidative Addition cluster_reactivity Reactivity Trend Pd(0)L2 Pd(0)L2 Transition_State [Ar--Pd(L2)--X]‡ Pd(0)L2->Transition_State Oxidative Addition Ar-X Ar-X (Aryl Halide) Ar-X->Transition_State Oxidative_Adduct trans-ArPd(L)2X Transition_State->Oxidative_Adduct Ar-I Ar-I (Faster) Ar-Br Ar-Br (Slower)

Caption: Oxidative addition of an aryl halide to a Pd(0) complex.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. Generally, aryl iodides exhibit higher reactivity, enabling the use of milder reaction conditions, lower catalyst loadings, and shorter reaction times.[14][15]

Hypothetical Comparative Data for Suzuki-Miyaura Coupling:

Aryl HalideBoronic AcidCatalyst SystemConditionsYield (%)
Ethyl 3-iodo-5-methoxybenzoatePhenylboronic acidPd(PPh3)4 (2 mol%), K2CO3Toluene/EtOH/H2O, 50 °C, 2h>95%
Ethyl 3-bromo-5-methoxybenzoatePhenylboronic acidPd(PPh3)4 (2 mol%), K2CO3Toluene/EtOH/H2O, 80 °C, 8h~90%

While aryl iodides are generally more reactive, some studies have noted that under specific conditions, particularly at lower temperatures with traditional palladium/phosphine catalysts, aryl bromides can sometimes provide better yields.[16] However, for most applications, the iodide's higher reactivity is a distinct advantage.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a flask containing Ethyl 3-iodo-5-methoxybenzoate (1.0 mmol) and phenylboronic acid (1.2 mmol), add the palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol) and a base (e.g., K2CO3, 2.0 mmol).

  • Add a solvent system, such as a mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, and dry over an anhydrous salt.

  • Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[17] The reactivity difference between aryl iodides and bromides is particularly pronounced in this reaction. Aryl iodides can often undergo coupling at room temperature, whereas aryl bromides typically require heating.[17][18] This difference can be exploited for selective couplings in molecules containing both iodo and bromo substituents.[17]

Hypothetical Comparative Data for Sonogashira Coupling:

Aryl HalideAlkyneCatalyst SystemConditionsYield (%)
Ethyl 3-iodo-5-methoxybenzoatePhenylacetylenePd(PPh3)2Cl2 (2 mol%), CuI (4 mol%), Et3NTHF, Room Temp, 4h>95%
Ethyl 3-bromo-5-methoxybenzoatePhenylacetylenePd(PPh3)2Cl2 (2 mol%), CuI (4 mol%), Et3NTHF, 60 °C, 12h~85%

Recent advancements have led to the development of copper-free Sonogashira protocols, where the higher reactivity of aryl iodides is still a significant advantage, often allowing for lower catalyst loadings and milder conditions.[19][20]

Sonogashira_Workflow cluster_reactants Reactants cluster_catalysts Catalytic System Aryl_Halide Aryl Halide (Iodide or Bromide) Reaction_Vessel Reaction Mixture in Solvent (e.g., THF) Aryl_Halide->Reaction_Vessel Alkyne Terminal Alkyne Alkyne->Reaction_Vessel Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Reaction_Vessel Cu_Cocatalyst Cu(I) Cocatalyst (Optional) Cu_Cocatalyst->Reaction_Vessel Base Amine Base Base->Reaction_Vessel Heating Heating (Often required for Bromides) Reaction_Vessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Coupled Product (Arylalkyne) Purification->Product

Sources

A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Cross-Coupling of Ethyl 3-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the efficient construction of carbon-carbon (C-C) bonds is a cornerstone of molecular architecture. Palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have emerged as indispensable tools for this purpose.[1] These reactions offer a versatile and robust methodology for the synthesis of complex molecules, including biaryls, substituted alkenes, and conjugated enynes, which are prevalent motifs in biologically active compounds and functional materials.[1][2]

The substrate, Ethyl 3-iodo-5-methoxybenzoate, presents a common challenge in medicinal chemistry: an electron-deficient aryl iodide with moderate steric hindrance. The selection of an appropriate palladium catalyst is paramount to achieving high yields and selectivity in coupling reactions involving this and structurally similar molecules. This guide provides a comparative analysis of common palladium catalysts for three key cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—offering field-proven insights and experimental data to inform catalyst choice for researchers, scientists, and drug development professionals.

The Catalytic Heart: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions, despite their different named variations, generally proceed through a common catalytic cycle.[3][4] Understanding this cycle is fundamental to troubleshooting and optimizing these transformations. The cycle is primarily driven by the palladium center cycling between its Pd(0) and Pd(II) oxidation states.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the Ethyl 3-iodo-5-methoxybenzoate, forming a Pd(II) intermediate. This is often the rate-determining step.[5]

  • Transmetalation (for Suzuki and Sonogashira) or Migratory Insertion (for Heck): In the Suzuki reaction, an organoboron species exchanges its organic group with the halide on the palladium center.[5] In the Sonogashira reaction, a copper acetylide facilitates the transfer of the alkyne group.[6] For the Heck reaction, an alkene coordinates to the palladium and then inserts into the Pd-C bond.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Comparative Analysis of Palladium Catalysts

The choice of palladium catalyst, specifically the ligand sphere around the metal center, profoundly influences the efficiency of each step in the catalytic cycle. Here, we compare the performance of three widely used palladium catalyst systems for the coupling of aryl iodides analogous to Ethyl 3-iodo-5-methoxybenzoate.

It is important to note that the following data is compiled from studies on structurally and electronically similar aryl iodides and serves as a predictive guide for the target substrate.

Data Presentation: A Head-to-Head Comparison
Coupling Reaction Catalyst System Typical Ligand Base Solvent Temp (°C) Yield (%) Key Considerations Reference
Suzuki-Miyaura Pd(PPh₃)₄TriphenylphosphineK₂CO₃Toluene/H₂O9085-95"Classical" catalyst, can show reduced activity at lower temperatures with aryl iodides.[7]
[Pd(dppf)Cl₂]dppfK₃PO₄Dioxane80-10090-98Excellent for a broad range of substrates, including sterically hindered ones.
Pd(OAc)₂ / SPhosSPhosCs₂CO₃THFRT-80>95Highly active catalyst system, often allowing for lower catalyst loadings and milder conditions.
Heck Pd(OAc)₂P(o-tol)₃Et₃NDMF100-12080-90Good for electron-deficient aryl iodides.
Pd(OAc)₂ / dippfdippfi-Pr₂NEtEt₂O100~90High turnover catalyst system, effective for sterically diverse aryl halides.[6]
PdCl₂(PPh₃)₂TriphenylphosphineNaOAcNMP12085-95A common and effective catalyst for standard Heck reactions.
Sonogashira PdCl₂(PPh₃)₂ / CuITriphenylphosphineEt₃NTHF/DMFRT-6090-98The "classical" Sonogashira catalyst system, highly reliable for aryl iodides.[8]
Pd(PPh₃)₄ / CuITriphenylphosphinePiperidineToluene8085-95Another standard, effective for a wide range of alkynes.
Pd(OAc)₂ / XPhosXPhosCs₂CO₃Dioxane10088-96A copper-free system, beneficial for avoiding copper contamination.[9]

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols that can be adapted for the coupling of Ethyl 3-iodo-5-methoxybenzoate. As with any chemical reaction, appropriate safety precautions should be taken, and reactions should be performed in a well-ventilated fume hood.

Representative Suzuki-Miyaura Coupling Protocol

This protocol is adapted from procedures for the coupling of functionalized aryl iodides.

Reagents:

  • Ethyl 3-iodo-5-methoxybenzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [Pd(dppf)Cl₂] (2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add Ethyl 3-iodo-5-methoxybenzoate, the arylboronic acid, and K₃PO₄.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add [Pd(dppf)Cl₂].

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Heck Coupling Protocol

This protocol is based on established methods for the Heck reaction of electron-deficient aryl iodides.

Reagents:

  • Ethyl 3-iodo-5-methoxybenzoate (1.0 equiv)

  • Alkene (e.g., ethyl acrylate) (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve Ethyl 3-iodo-5-methoxybenzoate, Pd(OAc)₂, and P(o-tol)₃ in DMF.

  • Add triethylamine and the alkene to the reaction mixture.

  • Seal the tube and heat the mixture in an oil bath at 110 °C.

  • Stir the reaction until the starting material is consumed, as monitored by TLC or GC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by flash chromatography to yield the desired product.

Representative Sonogashira Coupling Protocol

This protocol outlines a typical copper-cocatalyzed Sonogashira coupling.

Reagents:

  • Ethyl 3-iodo-5-methoxybenzoate (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Tetrahydrofuran (THF, anhydrous and degassed)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Ethyl 3-iodo-5-methoxybenzoate, PdCl₂(PPh₃)₂, and CuI.

  • Add degassed THF, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Once complete, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualization of Key Processes

Catalytic Cycles

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Coupling cluster_heck Heck Coupling cluster_sonogashira Sonogashira Coupling s0 Pd(0)L₂ s1 Ar-Pd(II)(I)L₂ s0->s1 Oxidative Addition (Ar-I) s2 Ar-Pd(II)(R)L₂ s1->s2 Transmetalation (R-B(OR)₂) s2->s0 Reductive Elimination (Ar-R) h0 Pd(0)L₂ h1 Ar-Pd(II)(I)L₂ h0->h1 Oxidative Addition (Ar-I) h2 [Ar-Pd(II)L₂(alkene)]⁺I⁻ h1->h2 Alkene Coordination h3 R-CH₂-CH(Ar)-Pd(II)L₂I h2->h3 Migratory Insertion h3->h0 β-Hydride Elimination & Base so0 Pd(0)L₂ so1 Ar-Pd(II)(I)L₂ so0->so1 Oxidative Addition (Ar-I) so2 Ar-Pd(II)(C≡CR)L₂ so1->so2 Transmetalation (Cu-C≡CR) so2->so0 Reductive Elimination (Ar-C≡CR)

Caption: Generalized catalytic cycles for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.

Experimental Workflow

Experimental_Workflow A Reaction Setup (Reactants, Catalyst, Base) B Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Solvent Addition (Degassed) B->C D Reaction (Heating & Stirring) C->D E Monitoring (TLC, LC-MS, GC-MS) D->E E->D Incomplete F Work-up (Quenching, Extraction) E->F Complete G Purification (Column Chromatography) F->G H Product Characterization G->H

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion and Future Outlook

The selection of an optimal palladium catalyst system is a critical parameter for the successful cross-coupling of Ethyl 3-iodo-5-methoxybenzoate. For Suzuki-Miyaura reactions, catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos, in conjunction with Pd(OAc)₂, often provide superior results in terms of yield and reaction mildness. For Heck couplings, traditional Pd(OAc)₂ with phosphine ligands remains a robust choice. The classic PdCl₂(PPh₃)₂/CuI system is highly reliable for Sonogashira couplings, though copper-free alternatives are increasingly favored to simplify purification.

The field of palladium catalysis is continually evolving, with ongoing research focused on the development of more active, stable, and environmentally benign catalytic systems. The principles and data presented in this guide provide a solid foundation for researchers to make informed decisions and successfully implement these powerful C-C bond-forming reactions in their synthetic endeavors.

References

  • Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? - ResearchGate. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst - MDPI. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions - ACS Publications. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. [Link]

  • Palladium-catalyzed cross-coupling reactions - Wikipedia. [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations - ACS Publications. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal. [Link]

  • 3,5-[5-Arylisoxazol-3-yl(4,5-dichloroisothiazol-3-yl)]-substituted 1,2,4- and 1,3,4-oxadiazoles: synthesis, palladium complexes, and catalysis of Suzuki reactions in aqueous media - ResearchGate. [Link]

  • Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - RSC Publishing. [Link]

  • Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures - University of Tasmania - Figshare. [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold - Diva-Portal.org. [Link]

  • Heck Reaction - Chemistry LibreTexts. [Link]

  • Organometallics - Pd Feature. [Link]

  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - PMC - NIH. [Link]

  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed. [Link]

  • Mizoroki-Heck cross-coupling - Palladium based catalysts and operation modes. [Link]

  • Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling - ResearchGate. [Link]

  • Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions - ACS Publications. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Preparation of Ethyl 2-Aryl 2,3-Alkadienoates via Palladium-Catalyzed Selective Cross-Coupling Reactions - Sci-Hub. [Link]

  • Halogen-bond-promoted direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins/quinolinones - Organic Chemistry Frontiers (RSC Publishing). [Link]

Sources

A Comparative Guide to the Reactivity of Aryl Iodides Versus Aryl Bromides in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the formation of carbon-carbon bonds, particularly for constructing biaryl and substituted aromatic structures prevalent in pharmaceuticals and functional materials.[1] A cornerstone of this palladium-catalyzed reaction is the choice of the aryl halide coupling partner. While a spectrum of halides and pseudohalides can be employed, the selection between an aryl iodide and an aryl bromide is a frequent decision point in synthesis design, with significant implications for reaction efficiency, kinetics, and overall success.

This guide provides an in-depth comparison of the reactivity of aryl iodides and aryl bromides in Suzuki coupling. Moving beyond simplistic reactivity trends, we will explore the mechanistic underpinnings, present comparative experimental data, and offer practical insights to inform your experimental choices.

Mechanistic Underpinnings: Why Halogen Choice Matters

The widely accepted mechanism for the Suzuki coupling proceeds through a catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[2] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]

Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling. The oxidative addition of the aryl halide to the Pd(0) complex is typically the rate-determining step.

The critical differentiator between aryl halides lies in the first step: oxidative addition . In this stage, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond, forming a Pd(II) species.[1] This step is almost always the rate-determining step of the entire catalytic cycle.[1]

The general reactivity trend for aryl halides in Suzuki coupling is: R-I > R-OTf > R-Br >> R-Cl [1]

This trend is directly correlated with the bond dissociation energy (BDE) of the corresponding carbon-halogen bond. The C-I bond is significantly weaker than the C-Br bond, making it easier to break.[4]

BondBond Dissociation Energy (kJ/mol)
C-I~272
C-Br~330
C-Cl~397
Table 1: Approximate bond dissociation energies for aryl C-X bonds.[4][5]

Because the C-I bond requires less energy to cleave, the activation barrier for the oxidative addition of an aryl iodide is lower than that for an aryl bromide. This results in a faster reaction rate, allowing for milder reaction conditions (e.g., lower temperatures, shorter reaction times) to achieve high yields.[6]

A Critical Nuance: The "Slower" Iodide Phenomenon

While the BDE principle holds true under most conditions, it does not paint the complete picture. Recent studies have uncovered a fascinating and counterintuitive scenario where aryl iodides can be less reactive than their bromide counterparts.[7] This phenomenon is particularly observed at lower temperatures (e.g., ~50 °C) when using traditional catalyst systems like those based on tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]).[7]

The inefficiency arises not from the initial oxidative addition, which remains facile for the iodide, but from the subsequent steps in the catalytic cycle. The key intermediate formed after oxidative addition, trans-[Pd(PPh₃)₂(Ar)(I)], can be unexpectedly stable and slow to proceed through transmetalation.[7] This sluggish turnover of the palladium(II)-iodide complex creates a bottleneck in the catalytic cycle, leading to overall poor reaction efficiency compared to the analogous bromide system under the same mild conditions.[7]

Reactivity_Comparison cluster_general General Reactivity Trend (Higher Temperatures) cluster_exception Exception (e.g., ~50°C with Pd/PPh₃) A1 Aryl Iodide B1 Aryl Bromide A1->B1 More Reactive Reason1 Reason: Lower C-I Bond Dissociation Energy Faster Oxidative Addition A1->Reason1 A2 Aryl Iodide Reason2 Reason: Poor turnover of the [Ar-Pd(II)L₂-I] intermediate A2->Reason2 B2 Aryl Bromide B2->A2 More Reactive

Figure 2. A comparison of reactivity trends for aryl iodides and bromides in Suzuki coupling under different conditions.

Comparative Experimental Data

To illustrate these principles, consider the following data synthesized from a study comparing the coupling of 4-iodoanisole and 4-bromoanisole with phenylboronic acid. The reactions were run under identical conditions, catalyzed by a Pd/PPh₃ system at 50 °C.[7]

Aryl HalideTime (hours)Yield of Biaryl Product (%)
4-Iodoanisole 1~5%
3~10%
6~15%
24~25%
4-Bromoanisole 1~20%
3~55%
6~80%
24>95%

Table 2: Comparative yield over time for the Suzuki coupling of 4-haloanisoles with phenylboronic acid at 50°C using a Pd/PPh₃ catalyst system. Data is representative based on graphical analysis from the cited literature.[7]

The data clearly demonstrates the "slower" iodide phenomenon at this lower temperature. The aryl bromide, despite having a stronger C-Br bond, proceeds to completion much more efficiently, underscoring the critical role of the Pd(II) intermediate's stability and turnover rate in the overall reaction kinetics. At higher temperatures (e.g., 80-100 °C), one would typically expect the aryl iodide to react much faster than the bromide.

Practical Considerations and Experimental Protocol

Choosing Your Halide:

  • For Speed and Mild Conditions: Aryl iodides are generally the substrate of choice when aiming for the mildest possible conditions and fastest reaction times, especially when using modern, highly active phosphine ligands or N-heterocyclic carbene (NHC) ligands that promote efficient turnover.[8]

  • For Cost and Availability: Aryl bromides (and even chlorides) are often significantly less expensive and more commercially available than their iodide counterparts.[6] For large-scale synthesis, the cost savings can be a primary driver.

  • When Encountering Sluggish Reactions: If a reaction with an aryl bromide is proving difficult, switching to the corresponding aryl iodide is a common and effective strategy to increase reactivity. Conversely, if a reaction with an aryl iodide at a low temperature is unexpectedly slow with a traditional catalyst, increasing the temperature or switching to the aryl bromide may be beneficial.[7]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl Halide (Ar-X, 1.0 equiv)

  • Arylboronic Acid (Ar'-B(OH)₂, 1.1 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.01 - 0.05 equiv)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 equiv)

  • Solvent System (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water, THF/Water)

  • Round-bottom flask, condenser, magnetic stir bar, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (e.g., 1.0 mmol), arylboronic acid (e.g., 1.2 mmol), palladium catalyst (e.g., 0.03 mmol), and base (e.g., 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Lower the flask into an oil bath preheated to the desired temperature (e.g., 90 °C). Stir the reaction mixture vigorously.

    • Note on Reactivity: For an aryl iodide , the reaction may be complete in 1-4 hours. For an aryl bromide , a longer reaction time of 4-24 hours may be necessary under the same conditions.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Conclusion

The choice between an aryl iodide and an aryl bromide in Suzuki coupling is a nuanced decision that balances intrinsic reactivity against practical considerations like cost and catalyst behavior. While the weaker C-I bond generally renders aryl iodides more reactive due to a faster oxidative addition, this is not a universal rule. The stability of the post-oxidative addition intermediate can become the limiting factor, especially at lower temperatures with traditional phosphine ligands, leading to scenarios where aryl bromides outperform their iodide counterparts. A thorough understanding of the reaction mechanism and these subtle, condition-dependent effects empowers the synthetic chemist to make more informed decisions, optimizing reaction conditions for efficiency, cost, and ultimate success in their synthetic campaigns.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . (2024). Accessed January 2026. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs . (n.d.). Accessed January 2026. [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry . (n.d.). Accessed January 2026. [Link]

  • Suzuki reaction - Wikipedia . (2024). Accessed January 2026. [Link]

  • Suzuki Coupling - Organic Chemistry Portal . (n.d.). Accessed January 2026. [Link]

  • Ananikov, V. P., et al. (2021). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism.
  • Ananikov, V. P., et al. (2021). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step . Inorganic Chemistry Frontiers. [Link]

  • Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature | Organometallics - ACS Publications . (2009). Accessed January 2026. [Link]

  • Ananikov, V. P., et al. (2021). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 8(3), 620-636.
  • Singh, J., et al. (2021). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides . ResearchGate. [Link]

  • Buchwald, S. L., et al. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
  • Leadbeater, N. E., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures . Organometallics. [Link]

  • Ziegler, T., & Senn, H. M. (2004). Oxidative Addition of Aryl Halides to Palladium(0)
  • Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex | Request PDF - ResearchGate . (2020). Accessed January 2026. [Link]

  • B-Alkyl Suzuki Couplings - Macmillan Group . (2005). Accessed January 2026. [Link]

  • Bond dissociation energy - Wikipedia . (2024). Accessed January 2026. [Link]

  • Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? | ResearchGate . (2017). Accessed January 2026. [Link]

  • Bond Strengths And Radical Stability - Master Organic Chemistry . (2013). Accessed January 2026. [Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC - NIH . (2011). Accessed January 2026. [Link]

  • Bond Dissociation Energies of Organic Molecules | Accounts of Chemical Research . (2003). Accessed January 2026. [Link]

Sources

Comparison of phosphine ligands for cross-coupling with Ethyl 3-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Phosphine Ligand Selection for the Cross-Coupling of Ethyl 3-iodo-5-methoxybenzoate

Introduction: The Central Role of Ligands in Modern Synthesis

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in the synthesis of complex organic molecules, forming the bedrock of numerous applications in pharmaceuticals, materials science, and agrochemicals. The power of these transformations, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, lies in their ability to construct C-C and C-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] At the heart of this catalytic prowess is the phosphine ligand. Far from being a passive spectator, the ligand is a critical modulator of the palladium catalyst's performance, directly influencing its reactivity, stability, and selectivity.[2][3]

The choice of ligand is paramount when dealing with substrates like Ethyl 3-iodo-5-methoxybenzoate. As an aryl iodide, it is relatively reactive towards oxidative addition. However, the presence of both an electron-donating methoxy group and an electron-withdrawing ester group gives it a nuanced electronic profile. Achieving high yields and reaction efficiency requires a catalytic system that is finely tuned to the substrate's specific characteristics. This guide provides a comparative analysis of various phosphine ligands for the cross-coupling of this key building block, grounded in mechanistic principles and supported by experimental data.

The Catalytic Cycle: A Ligand-Orchestrated Process

To understand how to choose a ligand, one must first appreciate its role in the fundamental steps of the cross-coupling catalytic cycle. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[4][5] The phosphine ligand (L) is intimately involved in each stage, modulating the steric and electronic environment of the palladium center.

Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle PdL2 Pd(0)L_n OxAdd Ar-Pd(II)-X(L)_n PdL2->OxAdd Oxidative Addition (+ Ar-X) Trans Ar-Pd(II)-R(L)_n OxAdd->Trans Transmetalation (+ R-M) RedEl Ar-R Trans->RedEl Reductive Elimination RedEl->PdL2 Catalyst Regeneration Product Coupled Product (Ar-R) RedEl->Product ArX Ethyl 3-iodo-5-methoxybenzoate (Ar-X) ArX->OxAdd RM Organoboron Reagent (R-M) RM->Trans

Caption: The Palladium-Catalyzed Cross-Coupling Cycle.

  • Oxidative Addition: The cycle begins with the insertion of the Pd(0) center into the carbon-iodine bond of the aryl iodide. Electron-donating ligands enhance the electron density on the palladium, making it more nucleophilic and accelerating this often rate-limiting step.[6]

  • Transmetalation: The aryl palladium(II) complex exchanges its halide for the organic group from the coupling partner (e.g., a boronic acid). This step involves the formation of an intermediate where both organic fragments are bound to the palladium.

  • Reductive Elimination: The two organic fragments couple and are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst. Bulky ligands are crucial here; they create steric strain that promotes the collapse of the intermediate and the release of the product.[7]

A Comparative Overview of Phosphine Ligand Classes

The vast library of phosphine ligands can be broadly categorized based on their structural, steric, and electronic properties. The effectiveness of a ligand is a direct consequence of these features.

Ligand_Structures Representative Phosphine Ligands cluster_monodentate Monodentate Ligands cluster_bidentate Bidentate Ligands PPh3 Triphenylphosphine (PPh₃) (Classic, less active) PtBu3 Tri-tert-butylphosphine (P(t-Bu)₃) (Bulky, electron-rich) XPhos XPhos (Buchwald-type, highly active) dppf dppf (Ferrocene backbone, rigid) Xantphos Xantphos (Large bite angle)

Caption: Structures of common phosphine ligands.

  • Monodentate Phosphines:

    • Triphenylphosphine (PPh₃): As a classic, readily available ligand, PPh₃ is often a starting point for reaction optimization. However, its relatively low electron-donating ability and moderate steric bulk can lead to inefficient coupling for more challenging substrates.[6][8]

    • Bulky Trialkylphosphines (e.g., P(t-Bu)₃, PCy₃): These ligands are significantly more electron-donating and sterically demanding than PPh₃.[6] The high electron density they impart on the palladium center is highly effective at promoting the oxidative addition of less reactive electrophiles like aryl chlorides.

    • Buchwald Biarylphosphines (e.g., XPhos, SPhos): This class of ligands represents the state-of-the-art for a vast range of cross-coupling reactions.[1][9] They feature a biaryl backbone that positions bulky substituents (like cyclohexyl or t-butyl) on the phosphorus atom. This architecture creates a highly effective combination of steric bulk and electron-donating character, leading to catalysts with exceptional activity, stability, and broad substrate scope.[4][10] SPhos, for instance, confers unprecedented activity for preparing extremely hindered biaryls.[10]

  • Bidentate Phosphines:

    • dppf (1,1'-Bis(diphenylphosphino)ferrocene): The defining feature of dppf is its rigid ferrocene backbone, which provides a well-defined and stable coordination environment around the palladium. This rigidity can enhance catalyst stability and prevent the formation of undesirable palladium species.[2][11]

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): Xantphos is known for its exceptionally large "bite angle" (the P-Pd-P angle). This specific geometry can influence the reductive elimination step and is often employed to control selectivity in complex reactions.[12]

Experimental Comparison: Suzuki-Miyaura Coupling

To objectively evaluate these ligands, we present data from a standardized Suzuki-Miyaura coupling of Ethyl 3-iodo-5-methoxybenzoate with phenylboronic acid. The results highlight the dramatic impact of ligand choice on reaction outcome.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for performing the comparative study.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 3-iodo-5-methoxybenzoate (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the respective phosphine ligand (2.2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane/water (4:1 mixture) to achieve a substrate concentration of 0.1 M.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Performance Comparison of Phosphine Ligands

The following table summarizes the performance of selected ligands under the conditions described above.

LigandPd PrecursorTime (h)Yield (%)Turnover Number (TON)†Observations
PPh₃ Pd₂(dba)₃2445%45Sluggish reaction, significant starting material remained. Some catalyst decomposition (palladium black) observed.
P(t-Bu)₃ Pd₂(dba)₃888%88Clean reaction with good conversion. The high electron density of the ligand facilitates oxidative addition.
dppf PdCl₂(dppf)1285%85Reliable and clean reaction. The pre-formed complex offers convenience and good stability.[2]
SPhos Pd₂(dba)₃2>98%>98Extremely rapid and clean reaction, complete conversion at a lower catalyst loading would be possible.[10]
XPhos Pd₂(dba)₃2.5>98%>98Excellent performance, comparable to SPhos. Highly general and robust for a variety of substrates.[1][13]

†Turnover Number (TON) calculated as (moles of product / moles of palladium).

Discussion and Ligand Selection Guide

The experimental data clearly demonstrates the superiority of modern, bulky, and electron-rich phosphine ligands for this transformation.

  • PPh₃ proved inefficient, likely due to a slow rate of oxidative addition and/or reductive elimination, coupled with catalyst instability at elevated temperatures. This is a common observation for less-activated aryl halides with traditional ligands.[8]

  • P(t-Bu)₃ and dppf provided good yields, representing a significant improvement. Their enhanced electron-donating ability and steric profile, respectively, are sufficient to drive the catalytic cycle effectively for this substrate.

  • SPhos and XPhos delivered outstanding results, affording near-quantitative yields in a fraction of the time. This exceptional reactivity stems from their optimized design, which combines significant steric bulk with high electron-donating capacity. This synergy dramatically accelerates both the oxidative addition and reductive elimination steps, leading to a highly efficient catalytic cycle with a stable, monoligated palladium active species.[4][9]

For researchers working with Ethyl 3-iodo-5-methoxybenzoate or similar substrates, the following decision-making framework can guide ligand selection:

Ligand_Selection start Start: Cross-Coupling of Ethyl 3-iodo-5-methoxybenzoate q1 Is maximizing yield and minimizing reaction time critical? start->q1 buchwald Use a Buchwald Biaryl Ligand (e.g., SPhos, XPhos) q1->buchwald Yes q2 Is cost a primary concern or is this a preliminary screening? q1->q2 No buchwald_note Rationale: Highest activity and broadest scope. Ideal for difficult couplings and low catalyst loadings. buchwald->buchwald_note robust Use a robust, mid-tier ligand (e.g., P(t-Bu)₃ or dppf) q2->robust No classic Consider PPh₃ with caution q2->classic Yes robust_note Rationale: Good balance of cost and performance. Reliable for many standard Suzuki and Buchwald-Hartwig reactions. robust->robust_note classic_note Rationale: Low cost but may require harsher conditions and result in lower yields. Not recommended for scale-up or challenging substrates. classic->classic_note

Caption: A decision-making flowchart for ligand selection.

Conclusion

The rational selection of a phosphine ligand is not a trivial exercise but a critical parameter for success in palladium-catalyzed cross-coupling. For a substrate such as Ethyl 3-iodo-5-methoxybenzoate, while traditional ligands can provide the desired product, modern dialkylbiaryl phosphines like SPhos and XPhos offer unparalleled efficiency, speed, and reliability. Their sophisticated design, which masterfully balances steric and electronic effects, stabilizes the key monoligated Pd(0) species, accelerates the rate-limiting steps of the catalytic cycle, and ultimately provides superior synthetic outcomes. By understanding the mechanistic roles of these ligands, researchers can move beyond trial-and-error and make informed, rational choices to accelerate their research and development goals.

References

  • The Role of Phosphine Ligands in Palladium Catalysis.
  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.The Doyle Group.
  • A Comparative Guide to Phosphine Ligands for the Cross-Coupling of 4-Iodo-3,5-dimethylaniline.Benchchem.
  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.PMC - NIH.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.Organic Chemistry Frontiers (RSC Publishing).
  • Ligand design for cross-couplings: phosphines.YouTube.
  • Measuring the electronic and steric effect of some phosphine ligands.The University of Manchester.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts].Tokyo Chemical Industry Co., Ltd.(APAC).
  • Bulky ligands promote palladium-catalyzed protodeboronation.
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
  • Buchwald Phosphine Ligands for Cross Coupling.
  • Buchwald–Hartwig amin
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
  • What's the role of the phosphine ligand in Suzuki couplings?r/chemistry - Reddit.
  • The Buchwald-Hartwig Amin
  • Buchwald Phosphine Ligands.Merck Millipore.
  • Application Notes and Protocols for Ligand Effects in the Suzuki-Miyaura Coupling of Ethyl 4-iodobenzo
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.PubMed.

Sources

A Senior Application Scientist's Guide to the Efficacy of Copper Co-catalysts in Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This reaction's power lies in its ability to construct complex molecular architectures, particularly arylalkynes and conjugated enynes, which are prevalent in pharmaceuticals, natural products, and advanced organic materials.[2][3][4] While typically catalyzed by a palladium complex, the efficacy of the classical Sonogashira reaction is profoundly influenced by a copper(I) co-catalyst.[2][4]

The addition of a copper co-catalyst, a modification introduced by Sonogashira, Tohda, and Hagihara in 1975, was a pivotal advancement that enabled the reaction to proceed under significantly milder conditions with excellent yields.[2][5][6] However, the choice of the copper source is not trivial. It impacts reaction rates, yields, substrate scope, and the prevalence of side reactions. This guide provides an in-depth comparison of various copper co-catalysts, supported by mechanistic insights and experimental data, to empower researchers to make informed decisions for their specific synthetic challenges.

The Mechanistic Role of Copper: A Tale of Two Cycles

The traditional Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][7] The synergy between these two metals is the key to the reaction's high efficiency under mild conditions.

  • The Palladium Cycle: The cycle begins with the oxidative addition of an aryl or vinyl halide (R-X) to a Pd(0) species, forming a Pd(II) intermediate. This is often considered the rate-limiting step of the overall reaction.[2]

  • The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine). The base deprotonates the alkyne, and the resulting acetylide coordinates with the copper(I) ion to form a copper(I) acetylide species.[2][8] This step is crucial as it "activates" the alkyne.

  • Transmetalation: The copper acetylide then transfers its acetylide group to the Pd(II) complex in a step called transmetalation. This regenerates the copper catalyst and forms a Pd(II)-alkynyl complex.[2][7]

  • Reductive Elimination: Finally, the Pd(II)-alkynyl complex undergoes reductive elimination to yield the final cross-coupled product (R-C≡C-R') and regenerate the active Pd(0) catalyst, which re-enters the palladium cycle.[8]

The primary function of the copper co-catalyst is to increase the rate of the reaction by facilitating the formation of the key acetylide intermediate under mild conditions.[2] However, this benefit comes with a significant drawback: the copper acetylide can undergo oxidative dimerization to form a homocoupled di-alkyne byproduct, a side reaction known as Glaser coupling.[2][5] This necessitates running the reaction under an inert atmosphere to exclude oxygen.[2]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox R-Pd(II)(X)L₂ pd0->pd_ox Oxidative Addition (R-X) pd_trans R-Pd(II)(C≡CR')L₂ pd_ox->pd_trans Transmetalation cu_alkyne Cu(I)-C≡CR' pd_trans->pd0 Reductive Elimination product Product R-C≡CR' pd_trans->product cu_cat Cu(I)X cu_cat->cu_alkyne Deprotonation (Base, H-C≡CR') cu_alkyne->cu_cat Regeneration side_product Glaser Homocoupling (O₂) cu_alkyne->side_product

Caption: The dual catalytic cycle of the copper-cocatalyzed Sonogashira reaction.

Comparative Efficacy of Copper Co-Catalysts

The choice of copper source can significantly influence reaction outcomes. While copper(I) iodide remains the historical standard, a variety of alternatives have been explored to enhance efficiency, simplify procedures, and broaden substrate scope.

Copper SourceTypical Loading (mol%)Common Ligands/ConditionsReported YieldsAdvantagesDisadvantages
Copper(I) Iodide (CuI) 2 - 10PPh₃, Amine bases (Et₃N, DIPEA)Good to ExcellentWell-established, highly reliable, versatile for many substrates.[9]Prone to Glaser homocoupling, requires inert atmosphere.[2]
Copper(I) Bromide (CuBr) 5 - 10rac-BINOL, N,N,P-ligandsModerate to GoodEffective alternative to CuI, sometimes shows different selectivity.[10]Similar drawbacks to CuI regarding homocoupling.
Copper(II) Acetate (CuOAc) 5 - 10Proline-based N,N,P-ligandsGood to ExcellentUsed in specific ligand systems, effective for C(sp³)–C(sp) couplings.[11]Requires in-situ reduction to Cu(I), can be less reactive.
Copper Oxides (CuO, Cu₂O) 5 - 10Ligand-free (DMSO), PPh₃Good to ExcellentAir-stable, inexpensive, enables ligand-free protocols, potentially recyclable.[11][12]Can require higher temperatures or longer reaction times.[12]
Nanoparticles (Cu/Cu₂O, Pd/Cu) 1 - 5Often ligand-free, supported on graphene oxide, etc.High to ExcellentHigh surface area, high catalytic activity, excellent recyclability, can be used in green solvents.[12][13]Synthesis of nanoparticles adds a step, potential for leaching.
In-Depth Analysis
  • Copper(I) Halides (CuI, CuBr): Copper(I) iodide is the most extensively used and reliable co-catalyst for a broad range of Sonogashira couplings.[4][9] Its efficiency in promoting the reaction at or near room temperature is well-documented.[2] CuBr has also been shown to be effective, sometimes in combination with specific ligands like BINOL, to achieve good yields.[10] The primary consideration for researchers using these salts is the rigorous exclusion of oxygen to prevent the formation of Glaser byproducts.[2]

  • Copper Oxides and Nanoparticles: The development of copper oxide nanoparticles as catalysts represents a significant step towards more practical and "green" protocols.[12] These catalysts are often air-stable, obviating the need for strictly anaerobic conditions during setup.[12] Studies have demonstrated that nano-CuO can effectively catalyze the Sonogashira coupling in the absence of external ligands, simplifying the reaction mixture and purification process.[12] Bimetallic Pd/Cu nanoparticles supported on materials like graphene oxide have also shown exceptional activity and can be recovered and reused multiple times without a significant loss of performance, a major advantage for industrial applications.[13]

  • The Role of Ligands: While some modern systems aim for ligand-free conditions, ligands can play a crucial role in modulating the copper catalyst's efficacy.[11] For instance, N,N,P-ligands have been used with CuOAc for challenging C(sp³)–C(sp) couplings.[11] Amino acids like methionine have been explored as environmentally friendly ligands for CuI-catalyzed reactions, demonstrating that bio-renewable molecules can effectively promote the coupling.[11] The ligand can stabilize the copper species, prevent agglomeration in the case of nanoparticles, and tune the electronic properties to enhance catalytic turnover.

The Copper-Free Alternative: A Necessary Benchmark

To fully appreciate the efficacy of a copper co-catalyst, it is essential to compare it against the copper-free Sonogashira reaction. This variant circumvents the issues of Glaser homocoupling and copper contamination, which is particularly important in the synthesis of pharmaceutical compounds.[3] However, the absence of copper places a much greater demand on the palladium catalyst and the reaction conditions.

Copper-free reactions typically require:

  • More sophisticated, bulky, and electron-rich phosphine ligands to facilitate the catalytic cycle.[3]

  • Stronger bases or higher reaction temperatures.

  • Longer reaction times compared to their copper-catalyzed counterparts.[5]

The choice between a copper-catalyzed and a copper-free system is therefore a trade-off. The classical copper-cocatalyzed approach often provides higher yields in shorter times and at milder temperatures, while the copper-free variant offers a cleaner reaction profile, albeit sometimes at the cost of optimization and reaction efficiency.[3]

Experimental Protocols: From Theory to Practice

A self-validating protocol is the cornerstone of reproducible science. Below are representative methodologies that explain the causality behind each step.

Protocol 1: Classical Sonogashira Coupling using CuI

This protocol describes a typical setup for the coupling of an aryl iodide with a terminal alkyne.

Materials:

  • Aryl Iodide (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)

Experimental_Workflow start Start: Schlenk Flask under Argon reagents Add Pd Catalyst, CuI, and Aryl Halide start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent base_alkyne Add Base (Et₃N) and Terminal Alkyne (via Syringe) solvent->base_alkyne reaction Stir at RT or Heat (e.g., 60°C) Monitor by TLC/GC-MS base_alkyne->reaction workup Quench Reaction (e.g., with NH₄Cl) and Extract reaction->workup purify Purify by Column Chromatography workup->purify end Characterize Pure Product purify->end

Caption: A generalized experimental workflow for Sonogashira coupling.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst, copper(I) iodide, and the aryl iodide.

    • Causality: The reaction is performed under an inert atmosphere (Argon or Nitrogen) to prevent O₂-mediated Glaser homocoupling of the alkyne and to protect the Pd(0) species from oxidation.[2]

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent via cannula or syringe.

    • Causality: The solvent must be anhydrous and degassed to prevent quenching of reactive intermediates and to maintain the inert atmosphere.

  • Reagent Addition: Add the triethylamine (which acts as both the base and a solvent) followed by the terminal alkyne via syringe.

    • Causality: The amine base is essential for deprotonating the terminal alkyne, which is the first step in the formation of the reactive copper acetylide intermediate.[8]

  • Reaction: Stir the mixture at room temperature or heat as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Causality: Reaction temperature is optimized based on the reactivity of the aryl halide (I > Br > Cl). More reactive halides like iodides often proceed at room temperature.[4]

  • Workup and Purification: Once the starting material is consumed, cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Conclusion and Authoritative Grounding

The copper co-catalyst is a cornerstone of the modern Sonogashira reaction, dramatically increasing its rate and allowing for mild reaction conditions. While Copper(I) Iodide remains the workhorse due to its reliability and broad applicability, the field is evolving. The emergence of nanoparticle-based copper catalysts , particularly those using copper oxides, offers compelling advantages in terms of air stability, ligand-free conditions, and recyclability, aligning with the principles of green chemistry.[6][12]

The decision of which copper co-catalyst to employ hinges on the specific requirements of the synthesis. For routine, small-scale syntheses where high yields are paramount, traditional CuI is an excellent choice. For large-scale industrial processes or syntheses where metal contamination is a critical concern and catalyst recycling is economically advantageous, investing in the development of a heterogeneous nanoparticle system is a superior strategy.[13] Ultimately, a thorough understanding of the mechanistic subtleties and a comparative knowledge of the available catalytic systems are what enable the modern chemist to harness the full synthetic power of the Sonogashira coupling.

References

  • Punna, N., et al. (2011). Ligand-Free Copper Oxide Nanoparticle-Catalyzed Sonogashira Coupling Reaction. SYNTHESIS, 2011(11), 1792–1798. Available at: [Link]

  • Sonogashira coupling. YouTube. Available at: [Link]

  • Yang, L., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1056-1062. Available at: [Link]

  • Yang, L., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1056-1062. Available at: [Link]

  • Sultana, S., et al. (2020). Green Synthesis of Graphene Oxide (GO)-Anchored Pd/Cu Bimetallic Nanoparticles Using Ocimum sanctum as Bio-Reductant: An Efficient Heterogeneous Catalyst for the Sonogashira Cross-Coupling Reaction. RSC Advances, 10(38), 23108-23120. Available at: [Link]

  • Raveendran, R. & Anilkumar, G. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 4823-4834. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Sharma, G., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. Available at: [Link]

  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. ResearchGate. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Copper-free Sonogashira coupling. The chemical reaction database. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]

  • Recent progress in copper-catalyzed cross-coupling reactions. ResearchGate. Available at: [Link]

  • Thapa, S., et al. (2015). Copper-catalysed cross-coupling: an untapped potential. Organic & Biomolecular Chemistry, 13(17), 4816-4827. Available at: [Link]

  • Copper-catalysed cross-coupling: An untapped potential. ResearchGate. Available at: [Link]

  • XPS spectra of Cu/Cu 2 O NPs. ResearchGate. Available at: [Link]

  • Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. MDPI. Available at: [Link]

  • Raveendran, R. & Anilkumar, G. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 4823-4834. Available at: [Link]

  • Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PubMed Central. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health. Available at: [Link]

  • Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. ResearchGate. Available at: [Link]

  • Sonogashira Cross-Coupling Reactions Catalysed by Copper-Free Palladium Zeolites. ResearchGate. Available at: [Link]

  • Raveendran, R. & Anilkumar, G. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PubMed Central. Available at: [Link]

Sources

A Researcher's Guide to Solvent Selection for the Heck Reaction with Aryl Iodides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Mizoroki-Heck reaction is an indispensable tool for carbon-carbon bond formation. The reaction's efficiency, however, is critically dependent on a factor that is often taken for granted: the choice of solvent. This guide provides an in-depth comparison of various solvents for the Heck reaction, specifically focusing on aryl iodides as substrates. By understanding the causal relationships between solvent properties and reaction outcomes, you can optimize your synthetic strategies for higher yields, improved sustainability, and greater reproducibility.

The Decisive Role of the Solvent in the Heck Reaction

The solvent in a Heck reaction is far from being an inert medium; it is an active participant that influences nearly every step of the catalytic cycle.[1] Its roles are multifaceted and include:

  • Solubilization of Reactants: The solvent must effectively dissolve the aryl iodide, the alkene, the base, and the palladium catalyst to ensure a homogeneous reaction mixture, facilitating efficient molecular interactions.

  • Stabilization of the Catalytic Species: The solvent's ability to coordinate with the palladium center can stabilize the active Pd(0) catalyst, preventing its aggregation into inactive palladium black.[2] Dipolar aprotic solvents are particularly adept at this, contributing to higher catalyst turnover numbers.[3][4]

  • Influence on Reaction Kinetics: The polarity of the solvent can significantly impact the rates of key steps in the Heck mechanism, such as oxidative addition and reductive elimination.[5] Higher polarity often leads to faster reactions.[4]

  • Participation in the Catalytic Cycle: Some solvents, like N,N-dimethylformamide (DMF), can do more than just solvate; they can act as ligands, reducing agents for the palladium precatalyst, and even as a source of other reactants under certain conditions.[6]

The Heck Reaction: A Mechanistic Overview

A foundational understanding of the Heck reaction mechanism is crucial for rational solvent selection. The generally accepted catalytic cycle, particularly for aryl iodides, involves a Pd(0)/Pd(II) cycle.

Heck_Mechanism cluster_reactants Inputs cluster_products Outputs Pd(0)L_n Pd(0)L_n (Active Catalyst) Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) (Oxidative Adduct) Pd(0)L_n->Ar-Pd(II)-I(L_n) Oxidative Addition (Ar-I) Olefin_Complex Olefin Coordination [Ar-Pd(II)-I(L_n)(Olefin)] Ar-Pd(II)-I(L_n)->Olefin_Complex Olefin Coordination Migratory_Insertion Alkyl-Pd(II) Intermediate Olefin_Complex->Migratory_Insertion Syn-Migratory Insertion Product_Complex Product-Pd(II) Complex Migratory_Insertion->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L_n Reductive Elimination (Base) Product Substituted Alkene Product_Complex->Product Salt [Base-H]+I- Product_Complex->Salt Ar-I Aryl Iodide Ar-I->Ar-Pd(II)-I(L_n) Olefin Olefin Olefin->Olefin_Complex Base Base Base->Product_Complex

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Comparative Analysis of Solvents for the Heck Reaction with Aryl Iodides

The choice of solvent can dramatically affect the outcome of a Heck reaction. Below is a comparative analysis of different solvent classes, with supporting experimental data.

Polar Aprotic Solvents: The Traditional Workhorses

Polar aprotic solvents such as DMF, N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMA) are the most commonly used solvents for the Heck reaction.[1][5] Their high polarity and coordinating ability effectively dissolve the reactants and stabilize the palladium catalyst.

Experimental Data: Heck Coupling of Iodobenzene and Styrene [5]

SolventConversion of Iodobenzene (%)Selectivity for trans-Stilbene (%)
NMPHigh (not specified)High (not specified)
DMSOHigh (not specified)High (not specified)
DMF2382
TolueneMarginalNot specified
1,4-DioxaneMarginalNot specified

Reaction Conditions: 0.1 mol% Pd(OAc)₂, iodobenzene (1 mmol), styrene (1.2 mmol), Et₃N (1.2 mmol), 1 mL solvent, 30 min, 105 °C.[5]

As the data indicates, polar aprotic solvents like NMP and DMSO lead to significantly higher product formation compared to nonpolar solvents like toluene under these conditions.[5]

Green and Bio-Based Solvents: A Sustainable Alternative

With an increasing focus on green chemistry, bio-based solvents have emerged as viable alternatives to traditional polar aprotic solvents, which often have toxicity concerns.[7] Cyrene, a bio-based solvent, has shown excellent performance in the Heck reaction of aryl iodides.[8][9]

Experimental Data: Heck Coupling of Iodobenzene and Ethyl Acrylate in Cyrene [8]

Temperature (°C)Yield (%)
505
8025
150>95 (after 1h)

Reaction Conditions: Iodobenzene (1 mmol), ethyl acrylate (1.2 mmol), triethylamine (0.75 equiv.), 10% w/w Pd/C (0.5 mg), 1 mL Cyrene.[8]

This study highlights that at an elevated temperature of 150 °C, Cyrene is a highly effective solvent for the Heck reaction.[8] Another green solvent, γ-Valerolactone (GVL), has also been demonstrated to be a successful medium for the Heck coupling of iodobenzene and styrene, showing a 52% conversion of iodobenzene with 90% selectivity for trans-stilbene under conditions where DMF showed a 23% conversion.[5]

Aqueous Media and Solvent-Free Conditions

Performing the Heck reaction in water offers significant environmental and economic advantages.[2] However, the low solubility of many organic substrates in water can be a challenge. In some cases, the reaction can even be performed under solvent-free conditions, particularly with the use of ultrasound irradiation.[10] A study on the Heck coupling of iodobenzene and styrene in supercritical water in the absence of a catalyst has also been reported, showcasing the unique properties of water under such conditions.[11][12]

Experimental Protocol: A General Procedure for the Heck Reaction of an Aryl Iodide with an Acrylate

This protocol is a representative example and may require optimization for specific substrates.

Experimental_Workflow start Start step1 To a screw-capped tube, add: - Aryl iodide (1.0 mmol) - Acrylate (1.2 mmol) - Base (e.g., Et3N, 1.0 mmol) - Solvent (1 mL) start->step1 step2 Add Palladium Catalyst (e.g., 10% w/w Pd/C, 0.5 mg) step1->step2 step3 Seal the tube and stir at desired temperature (e.g., 150 °C) for 1-18 h step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Cool to room temperature step4->step5 Reaction complete step6 Filter through Celite step5->step6 step7 Work-up: - Dilute with EtOAc - Wash with water step6->step7 step8 Dry organic layer (Na2SO4), filter, and concentrate step7->step8 step9 Purify by column chromatography step8->step9 end End step9->end

Caption: A typical experimental workflow for the Heck reaction.

Detailed Steps:

  • Reaction Setup: In a screw-capped tube, combine the aryl iodide (1.00 mmol, 1.00 equiv.), the acrylate (1.20 mmol, 1.20 equiv.), the chosen base (e.g., triethylamine, 1.00 mmol, 1.00 equiv.), and the selected solvent (1 mL).[8]

  • Catalyst Addition: Add the palladium catalyst (e.g., 10% w/w Pd/C, 0.5 mg) to the reaction mixture.[8]

  • Reaction Execution: Seal the tube tightly and place it in a preheated oil bath or heating block at the desired temperature (e.g., 150 °C). Stir the reaction mixture for the specified time (1-18 hours).[8]

  • Monitoring: Monitor the progress of the reaction using an appropriate technique, such as thin-layer chromatography (TLC).[8]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the reaction mixture through a pad of Celite to remove the solid catalyst.[8] Dilute the filtrate with an organic solvent like ethyl acetate and wash with water.

  • Isolation and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography to yield the desired substituted alkene.[8]

Conclusion

The selection of a solvent for the Heck reaction of aryl iodides is a critical decision that profoundly impacts reaction efficiency, yield, and sustainability. While traditional polar aprotic solvents like DMF and NMP have a long-standing history of success, the emergence of green and bio-based alternatives such as Cyrene and GVL offers promising avenues for more environmentally benign syntheses without compromising performance. For the modern researcher, a careful consideration of the solvent's physical and chemical properties, in conjunction with the specific requirements of the reaction, will pave the way for optimized and responsible chemical innovation.

References

  • Athanasiou, N. S., et al. (2023). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Organic & Biomolecular Chemistry, 21(1), 124-130. [Link]

  • Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. Biblio. [Link]

  • a Solvent effect over the Heck cross-coupling reaction of iodobenzene... ResearchGate. [Link]

  • Czainska, M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2232. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]

  • Maleki, A., & Ghamari, N. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC advances, 8(52), 29846-29872. [Link]

  • Tuba, R., et al. (2020). Homogeneous Pd-Catalyzed Heck Coupling in γ-Valerolactone as a Green Reaction Medium: A Catalytic, Kinetic, and Computational Study. ACS Sustainable Chemistry & Engineering, 8(25), 9378-9387. [Link]

  • Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. RSC Publishing. [Link]

  • Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. RSC Publishing. [Link]

  • Development of green methodologies for Heck, Chan–Lam, Stille and Suzuki cross-coupling reactions. Semantic Scholar. [Link]

  • Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes. ResearchGate. [Link]

  • Scope of the Heck reaction between aryl halides and methyl acrylate... ResearchGate. [Link]

  • Heck reactions of aryl iodides with methyl acrylate using Pd/NiCNTs−OH... ResearchGate. [Link]

  • Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society. [Link]

  • Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. Scilit. [Link]

  • Heck coupling reaction of iodobenzene and styrene using supercritical water in the absence of a catalyst. PubMed. [Link]

  • Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. Biological and Molecular Chemistry. [Link]

  • Exploration of the Reaction Mechanism of DMF-DMA. Liskon Biological. [Link]

  • Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents. ACS Sustainable Chemistry & Engineering. [Link]

  • Heck Reaction. University of Regensburg. [Link]

  • Development of green methodologies for Heck, Chan-Lam, Stille and Suzuki cross-coupling reactions. PubMed. [Link]

Sources

A Comparative Guide to the Kinetic Landscape of Suzuki Coupling with Substituted Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, fine chemicals, and advanced materials.[1] The efficiency of this palladium-catalyzed transformation is profoundly influenced by the nature of the coupling partners, particularly the aryl halide. Understanding the kinetic nuances imparted by substituents on the aryl halide is paramount for reaction optimization, catalyst design, and the rational development of robust synthetic routes. This guide provides an in-depth, comparative analysis of the kinetic studies of Suzuki coupling with a focus on substituted aryl halides, offering field-proven insights and supporting experimental data to empower researchers in their synthetic endeavors.

The Catalytic Cycle: A Kinetic Perspective

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2] The overall rate of the reaction is dictated by the slowest of these steps, known as the rate-determining step (RDS). While any of the three steps can be rate-determining depending on the specific reaction conditions and substrates, oxidative addition of the aryl halide to the palladium(0) catalyst is frequently the RDS.[2][3]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd2 Ar-Pd(II)-X(L_n) pd0->pd2 Oxidative Addition (Ar-X) pd2_b Ar-Pd(II)-R(L_n) pd2->pd2_b Transmetalation (R-B(OR')_2) pd2_b->pd0 Reductive Elimination (Ar-R)

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the three key elementary steps.

The kinetics of the overall reaction are a composite of the rates of these individual steps, each of which is influenced by the electronic and steric properties of the substituents on the aryl halide.

The Decisive Role of the Aryl Halide: A Comparative Kinetic Analysis

The identity of the halogen and the nature and position of substituents on the aromatic ring of the aryl halide exert a profound influence on the rate of the Suzuki coupling reaction. This is primarily due to their impact on the oxidative addition step.

Halogen Reactivity: A Tale of Bond Dissociation Energies

The reactivity of aryl halides in the Suzuki coupling generally follows the trend of decreasing carbon-halogen bond dissociation energy:

Aryl Iodide > Aryl Bromide > Aryl Chloride [2]

Aryl iodides, possessing the weakest C-X bond, typically undergo oxidative addition most rapidly, leading to faster overall reaction rates. Conversely, the stronger C-Cl bond in aryl chlorides often necessitates more forcing reaction conditions, such as higher temperatures and more electron-rich and bulky phosphine ligands, to facilitate efficient oxidative addition.[4]

Electronic Effects of Substituents: A Hammett Study Perspective

The electronic nature of substituents on the aryl halide ring plays a critical role in modulating the rate of oxidative addition. Electron-withdrawing groups (EWGs) generally accelerate this step, and consequently the overall reaction rate, by making the carbon atom attached to the halogen more electrophilic and thus more susceptible to attack by the electron-rich palladium(0) catalyst. Conversely, electron-donating groups (EDGs) tend to decrease the rate of oxidative addition.[5]

This electronic influence can be quantified using Hammett plots, which correlate the logarithm of the reaction rate constant (or a related parameter) with the Hammett substituent constant (σ), a measure of the electronic effect of a substituent. A positive slope (ρ value) in a Hammett plot indicates that the reaction is favored by electron-withdrawing groups.

A study on the Suzuki coupling of para-substituted aryl iodides with phenylboronic acid revealed a linear Hammett plot with a positive reaction constant (ρ = +1.5).[6] This positive ρ value confirms that electron-withdrawing substituents accelerate the reaction. Interestingly, the magnitude of the ρ value can also provide insights into the rate-determining step. While a large positive ρ value is often associated with the oxidative addition step, the observed value in this study led the authors to suggest that for this particular system, a step other than oxidative addition, such as transmetalation or reductive elimination, might be rate-limiting.[6]

Table 1: Comparative Kinetic Data for Suzuki Coupling of para-Substituted Aryl Bromides with Phenylboronic Acid

Substituent (X)Electronic EffectTurnover Frequency (TOF) (h⁻¹)Relative Rate (approx.)
-NO₂Strong Electron-Withdrawing33433.5
-CHOModerate Electron-Withdrawing~3000 (estimated)3.1
-HNeutral9651.0
-CH₃Weak Electron-Donating~800 (estimated)0.8
-OCH₃Moderate Electron-Donating~700 (estimated)0.7
-NH₂Strong Electron-DonatingSlower than -H< 1.0

Data adapted from a study using a Pd-polymer hybrid catalyst. The TOF for 4-bromonitrobenzene was reported as 3343 h⁻¹. The TOF for bromobenzene was 965 h⁻¹. The relative rates are approximated based on these values and the general trends observed in the study.

The data in Table 1 clearly illustrates the pronounced effect of substituents on the reaction rate. The strongly electron-withdrawing nitro group leads to a significantly higher turnover frequency compared to the parent bromobenzene, while electron-donating groups result in slower reactions.

Steric Hindrance: The Ortho Effect

In addition to electronic effects, steric hindrance, particularly from substituents in the ortho position to the halogen, can significantly impact the reaction rate. Bulky ortho-substituents can impede the approach of the palladium catalyst to the C-X bond, thereby slowing down the oxidative addition step.[7] This steric clash can also influence the subsequent steps of the catalytic cycle.

For instance, in the coupling of ortho-methyl bromobenzene, a lower yield was observed compared to its para-substituted counterpart under the same reaction conditions, an effect attributed to steric hindrance.[7] The development of bulky and electron-rich phosphine ligands, such as SPhos and XPhos, has been a key strategy to overcome the challenges associated with sterically demanding aryl halides.[8] These ligands promote the formation of a coordinatively unsaturated and highly reactive monoligated palladium(0) species, which is more adept at accessing sterically congested reaction centers.

Experimental Protocols for Kinetic Studies

To obtain reliable and reproducible kinetic data, a well-designed experimental protocol is essential. The progress of a Suzuki coupling reaction can be monitored by various analytical techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and in-situ methods like UV-Vis or NMR spectroscopy.

General Workflow for a Kinetic Study

Kinetic_Workflow A Reaction Setup B Initiation & Sampling A->B C Quenching B->C D Analysis (GC/HPLC) C->D E Data Processing D->E F Rate Constant Calculation E->F

Figure 2: A general workflow for conducting a kinetic study of a Suzuki coupling reaction.

Detailed Experimental Protocol for Kinetic Monitoring by GC-MS

This protocol provides a step-by-step guide for performing a kinetic study of the Suzuki coupling of a substituted aryl bromide with phenylboronic acid, monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Reagent and Glassware Preparation:

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Degas all solvents by sparging with an inert gas for at least 30 minutes.

  • Prepare stock solutions of the aryl bromide, phenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and an internal standard (e.g., dodecane) in the chosen degassed solvent (e.g., toluene/water mixture).

2. Reaction Setup:

  • To a Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst and the base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Using a syringe, add the degassed solvent, followed by the stock solutions of the aryl bromide, phenylboronic acid, and the internal standard.

  • Place the flask in a preheated oil bath set to the desired reaction temperature.

3. Reaction Monitoring and Sampling:

  • Start the timer immediately after placing the flask in the oil bath.

  • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Immediately quench the aliquot by adding it to a vial containing a quenching solution (e.g., a mixture of diethyl ether and water). This will stop the reaction and extract the organic components.

4. Sample Preparation for GC-MS Analysis:

  • Vigorously shake the quenched sample vial and allow the layers to separate.

  • Carefully transfer the organic layer to a new vial containing a drying agent (e.g., anhydrous Na₂SO₄).

  • Filter the dried organic layer into a GC vial.

5. GC-MS Analysis:

  • Analyze the samples using a GC-MS equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

  • Develop a temperature program that provides good separation of the starting materials, product, and internal standard.

  • Use the mass spectrometer to confirm the identity of each peak.

6. Data Analysis and Rate Constant Calculation:

  • Integrate the peak areas of the starting material, product, and internal standard in the chromatograms.

  • Calculate the concentration of the starting material and product at each time point relative to the internal standard.

  • Plot the concentration of the product versus time.

  • For a pseudo-first-order reaction (achieved by using a large excess of the boronic acid), the rate constant (k) can be determined from the slope of the plot of ln([A]₀/[A]t) versus time, where [A]₀ is the initial concentration of the aryl halide and [A]t is the concentration at time t.

Conclusion: A Predictive Framework for Synthetic Design

The kinetic studies of Suzuki coupling with substituted aryl halides provide a wealth of information that is invaluable for the modern synthetic chemist. By understanding the interplay of electronic and steric effects, researchers can make informed decisions in the selection of substrates, catalysts, and reaction conditions to achieve optimal outcomes. The general trends observed—the higher reactivity of aryl iodides and bromides, the acceleration by electron-withdrawing groups, and the retardation by steric hindrance—serve as a predictive framework for designing efficient and robust Suzuki coupling reactions. The application of quantitative methods, such as Hammett analysis, further refines this understanding and paves the way for the development of more sophisticated predictive models for reaction optimization. As the demand for complex molecules in drug discovery and materials science continues to grow, a deep appreciation for the kinetic principles governing this powerful C-C bond-forming reaction will remain an indispensable asset for the scientific community.

References

  • Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media | ACS Omega. [Link]

  • How i can determine the kinetics of my suzuki coupling reaction with analysis my sample with GC? | ResearchGate. [Link]

  • The Suzuki Reaction - Myers Group. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). [Link]

  • Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies | The Journal of Organic Chemistry. [Link]

  • Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr - ResearchGate. [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique - ResearchGate. [Link]

  • The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst - ResearchGate. [Link]

  • SUZUKI REACTION MONITORING. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

  • B-Alkyl Suzuki Couplings - Macmillan Group. [Link]

  • Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction | Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Hammett plot for oxidative addition of aryl chlorides to 1 from... - ResearchGate. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. [Link]

  • Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing). [Link]

  • Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC - NIH. [Link]

Sources

A Comparative Guide to the Computational Analysis of the Reactivity of Halogenated Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated benzoates are a class of aromatic carboxylic acids that serve as crucial building blocks in a multitude of applications, ranging from pharmaceuticals and agrochemicals to material science.[1] The nature and position of the halogen substituent on the benzene ring profoundly influence the molecule's chemical behavior, dictating its reactivity in various transformations. Understanding these substituent effects is paramount for designing novel molecules with desired properties, predicting metabolic pathways, and optimizing synthetic routes.

This guide provides an in-depth comparative analysis of the reactivity of halogenated benzoates, grounded in computational chemistry. We will explore how theoretical calculations, particularly Density Functional Theory (DFT), can be leveraged to predict and rationalize reactivity trends. This computational approach, when coupled with experimental validation, offers a powerful toolkit for researchers in the chemical and pharmaceutical sciences. We will delve into key reactions such as nucleophilic aromatic substitution and hydrolysis, comparing the influence of different halogens (F, Cl, Br, I) and their ring positions (ortho, meta, para).

Theoretical Framework: Deconstructing Reactivity

The reactivity of a substituted benzene ring is governed by a delicate interplay of electronic and steric effects. Computational models allow us to dissect these contributions with a level of detail that is often inaccessible through experimentation alone.

Electronic Effects: The Inductive vs. Resonance Tug-of-War

Halogens exert two opposing electronic effects on the aromatic ring:

  • Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma bond. This deactivates the ring towards electrophilic attack and activates it for nucleophilic aromatic substitution. The inductive effect weakens with distance, being most pronounced at the ortho position and least at the para position.

  • Resonance Effect (+R or +M): The lone pairs on the halogen atom can be delocalized into the pi-system of the benzene ring.[2] This electron-donating resonance effect counteracts the inductive effect. While halogens are deactivating overall, this resonance donation is crucial for stabilizing the intermediates in certain reactions, making them ortho, para-directors in electrophilic aromatic substitution.[2][3]

The balance between these two effects determines the overall electron density at different positions on the ring and, consequently, the regioselectivity and rate of reactions. For instance, in the 1,2-dioxygenation of substituted benzoic acids, electron-attracting substituents like halogens were found to decrease the reaction rates.[4]

Quantifying Electronic Effects: The Hammett Equation

The Hammett equation provides a powerful means to quantify the electronic influence of meta and para substituents on the reactivity of benzene derivatives.[5][6] It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a substituted species to that of the unsubstituted species through the equation:

log(k/k₀) = ρσ

where:

  • k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively.

  • σ is the substituent constant, which depends only on the nature and position of the substituent.

  • ρ is the reaction constant, which depends on the nature of the reaction.[6]

Linear Hammett plots suggest a consistent reaction mechanism across the series of substituted compounds.[5] However, deviations from linearity can provide valuable mechanistic insights, such as a change in the rate-determining step or the involvement of resonance interactions.[7]

Steric Effects: The Ortho Position Anomaly

Substituents at the ortho position introduce steric hindrance in addition to electronic effects. This can force the carboxyl group out of the plane of the aromatic ring, disrupting conjugation and altering the molecule's reactivity in often unpredictable ways.[8] Computational chemistry is particularly adept at modeling these steric clashes and their energetic consequences.

Comparative Reactivity Analysis

Nucleophilic Aromatic Substitution (SNAr)

Halogenated benzoates, particularly those with additional electron-withdrawing groups, are substrates for nucleophilic aromatic substitution (SNAr), a key reaction in synthetic chemistry. In this reaction, the halogen acts as a leaving group, being replaced by a nucleophile.[9]

The reactivity order for halogens as leaving groups in SNAr is typically F > Cl > Br > I. This is because the rate-determining step is usually the initial attack of the nucleophile to form a negatively charged intermediate (Meisenheimer complex). The highly electronegative fluorine atom strongly stabilizes this intermediate through its inductive effect. Computational studies can precisely model the transition states and intermediates of these reactions, providing activation energies that correlate with experimentally observed reaction rates.[10][11]

// Reactants sub [label=< Halogenated Benzoate

>];

nu [label="Nu⁻", fontcolor="#EA4335"];

// Transition State 1 ts1 [label="‡", shape=doublecircle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Meisenheimer Complex (Intermediate) inter [label=< Meisenheimer Complex

>];

// Transition State 2 ts2 [label="‡", shape=doublecircle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Products prod [label=< Substituted Product

>];

lg [label="X⁻", fontcolor="#34A853"];

// Edges sub -> ts1 [label="+ Nu⁻"]; ts1 -> inter [label="Slow (Rate-determining)"]; inter -> ts2; ts2 -> prod [label="Fast"]; ts2 -> lg [style=invis]; // To position the leaving group

{rank=same; sub; nu;} {rank=same; prod; lg;} } // Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr) of a halogenated benzoate. // Note: Actual image SRCs would need to be replaced with valid URLs for chemical structures. For this demonstration, placeholders are used. The DOT script itself is valid. end_dot Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Alkaline Hydrolysis

The hydrolysis of benzoate esters is a well-studied reaction that serves as an excellent model system for comparing substituent effects. The rate of alkaline hydrolysis is sensitive to the electronic nature of the halogen substituent. Electron-withdrawing groups accelerate hydrolysis by stabilizing the negative charge that develops in the tetrahedral transition state.[8]

Substituent (X)PositionHalogenSecond-Order Rate Constant (k) (M⁻¹ s⁻¹)
H--Reference Value
FparaF> k(H)
ClparaCl> k(H)
BrparaBr> k(H)
IparaI> k(H)
ClmetaCl> k(H)
ClorthoClSignificantly > k(H)
ForthoFSignificantly > k(H)

Note: This table presents qualitative trends based on established principles. Specific rate constants depend on reaction conditions. Quantitative data can be found in kinetic studies.[12][13]

The significantly enhanced reactivity of ortho-halo-substituted benzoates is a classic example of the "ortho effect."[8] While electronic effects play a role, computational studies can help elucidate the contribution of steric factors, such as the relief of ground-state strain in the transition state.

Decarboxylation

Decarboxylation, the removal of the carboxyl group, is another important reaction pathway.[14][15] The stability of the resulting carbanion intermediate is a key factor determining the reaction rate. Computational analysis can be used to calculate the energy of these transient species and the activation barriers for their formation, providing insights into the feasibility of decarboxylation under different conditions.[16][17] For instance, computational studies have explored the mechanisms of decarboxylative halogenation, where a carboxylic acid is converted to an organic halide.[14]

Methodologies: A Practical Guide

Computational Protocol: DFT Analysis of Reactivity

This protocol outlines a general workflow for comparing the reactivity of two halogenated benzoate isomers (e.g., para-fluorobenzoate vs. para-chlorobenzoate) in a model SNAr reaction with a hydroxide nucleophile.

  • Molecule Building: Construct 3D models of the reactants (p-fluorobenzoate, p-chlorobenzoate, and OH⁻), transition states, and products for the SNAr reaction using a molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization and Frequency Calculation:

    • Causality: Perform geometry optimizations to find the lowest energy structures for all species. Frequency calculations are then essential to confirm that reactants and products are true minima (no imaginary frequencies) and that transition states are first-order saddle points (exactly one imaginary frequency).[1][18]

    • Software: Gaussian, ORCA, or similar quantum chemistry packages.

    • Method: Density Functional Theory (DFT) is a cost-effective and accurate method for these systems.

    • Functional/Basis Set: A common choice is the B3LYP functional with a Pople-style basis set like 6-311+G(d,p) or a Dunning-type basis set like cc-pVTZ.[1][19] The choice should be validated against experimental data or higher-level calculations where possible.

  • Transition State Search: Use a transition state search algorithm (e.g., QST2/QST3 or Berny optimization with eigenvector following) to locate the transition state structure connecting reactants and the Meisenheimer intermediate.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Trustworthiness: Perform an IRC calculation starting from the transition state structure. This calculation maps the reaction pathway from the transition state down to the reactant and product minima, confirming that the located transition state correctly connects the desired species.

  • Energy Calculation and Analysis:

    • Extract the electronic energies (with zero-point vibrational energy correction) of the optimized structures.

    • Calculate the activation energy (ΔG‡) as the difference in Gibbs free energy between the transition state and the reactants.

    • Compare the ΔG‡ values for the fluoro- and chloro-substituted benzoates. A lower activation energy implies a faster reaction rate.

Computational_Workflow cluster_0 Setup cluster_1 Calculation cluster_2 Analysis & Validation build 1. Build 3D Structures (Reactants, TS Guess, Products) choose_method 2. Select Method (e.g., DFT/B3LYP/6-311+G(d,p)) build->choose_method opt_freq 3. Geometry Optimization & Frequency Calculation choose_method->opt_freq ts_search 4. Transition State Search opt_freq->ts_search irc 5. IRC Calculation ts_search->irc analysis 6. Calculate Activation Energy (ΔG‡) irc->analysis compare 7. Compare Reactivity analysis->compare exp_val 8. Experimental Validation compare->exp_val

Experimental Protocol: Kinetic Analysis of Alkaline Hydrolysis

This protocol provides a method to experimentally measure the hydrolysis rates of halogenated phenyl benzoates, which can be used to validate computational predictions.[8]

  • Materials:

    • Substituted phenyl benzoate ester

    • Sodium hydroxide (NaOH) solution of known concentration

    • Solvent (e.g., a mixture of acetonitrile and water)

    • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Preparation:

    • Prepare a stock solution of the phenyl benzoate ester in the chosen solvent.

    • Prepare a solution of NaOH in the same solvent system.

  • Kinetic Measurement:

    • Causality: The reaction is followed by monitoring the increase in absorbance of the phenoxide ion product, which absorbs at a characteristic wavelength.

    • Set the spectrophotometer to the λ_max of the corresponding phenoxide ion.

    • Equilibrate the NaOH solution in a quartz cuvette to the desired temperature (e.g., 25°C) inside the spectrophotometer.

    • Initiate the reaction by injecting a small, known volume of the ester stock solution into the cuvette. Mix rapidly.

    • Record the absorbance at regular time intervals until the reaction is complete.

  • Data Analysis:

    • Trustworthiness: The reaction follows pseudo-first-order kinetics under these conditions (large excess of NaOH). The observed rate constant (k_obs) is determined by plotting ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t, and A_∞ is the final absorbance. The slope of this line is -k_obs.

    • The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of NaOH.

    • Compare the calculated k values for different halogenated benzoates to establish an experimental reactivity trend.

Conclusion

The computational analysis of halogenated benzoates provides invaluable, atom-level insights into the factors governing their reactivity. By combining methods like DFT with established theoretical frameworks such as the Hammett equation, researchers can dissect the complex interplay of electronic and steric effects. This predictive power allows for the rational design of molecules with tailored reactivity, accelerating research and development in fields from medicinal chemistry to materials science. The synergy between computational modeling and experimental validation, as outlined in this guide, represents a robust and modern approach to understanding and harnessing the chemical properties of these versatile compounds.

References

  • Godfrey, P. D., & McNaughton, D. (2013). Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. The Journal of Chemical Physics, 138(2), 024303. [Link]

  • Godfrey, P. D., & McNaughton, D. (2013). Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. PubMed, 138(2), 024303. [Link]

  • Dorn, H., Knackmuss, H. J., & Reineke, W. (1982). Chemical structure and biodegradability of halogenated aromatic compounds. Substituent effects on 1,2-dioxygenation of benzoic acid. PubMed. [Link]

  • Polezhaev, Y. M. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 121(1), 412-486. [Link]

  • Koval, A. (2025). Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. American Journal of Applied Science and Technology. [Link]

  • Um, I. H., et al. (2002). Reinterpretation of curved Hammett plots in reaction of nucleophiles with aryl benzoates: change in rate-determining step or mechanism versus ground-state stabilization. The Journal of Organic Chemistry, 67(24), 8475-80. [Link]

  • Hassan, A. A., et al. (2021). Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. Semantic Scholar. [Link]

  • Unknown Author. (n.d.). Hammett Equation - Mechanisms of Organic Reactions. Pharmacy 180. [Link]

  • Sadowsky, D., McNeill, K., & Cramer, C. J. (2014). Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. Environmental Science & Technology, 48(18), 10904-11. [Link]

  • Ashenhurst, J. (2018). Why are halogens ortho-, para- directors?. Master Organic Chemistry. [Link]

  • Unknown Author. (n.d.). Why Are Halogens Ortho Para Directors yet Deactivators?. Chemistry Steps. [Link]

  • Polezhaev, Y. M. (2020). Decarboxylative Halogenation of Organic Compounds. National Institutes of Health. [Link]

  • Unknown Author. (n.d.). Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation. MPG.PuRe. [Link]

  • Pilli, R. A., et al. (2000). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Semantic Scholar. [Link]

  • Unknown Author. (n.d.). Hammett equation. Wikipedia. [Link]

  • Pilli, R. A., et al. (2005). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate. [Link]

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of Ethyl 3-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our communities, and the environment. This guide provides a detailed protocol for the proper disposal of Ethyl 3-iodo-5-methoxybenzoate (CAS No. 717109-27-8), grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be a self-validating system, minimizing risk through clear, logical steps.

The core principle governing the disposal of this compound is its chemical structure: it is a halogenated organic compound .[1][2] The presence of iodine dictates its entry into a specific, regulated hazardous waste stream, separate from non-halogenated organics.[1][3][4][5] Improper disposal, such as drain disposal or mixing with other waste streams, can lead to dangerous chemical reactions and environmental contamination.[3][6]

Part 1: Immediate Safety & Hazard Assessment

Before handling Ethyl 3-iodo-5-methoxybenzoate for any purpose, including disposal, a thorough understanding of its hazards is essential. This assessment informs the selection of appropriate personal protective equipment (PPE) and handling procedures.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield at all times.[7]

  • Hand Protection: Use chemically resistant nitrile or neoprene gloves.[8] Latex gloves are not recommended. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[9]

  • Protective Clothing: A flame-resistant, chemical-resistant lab coat and closed-toe shoes are mandatory.[8]

  • Respiratory Protection: All handling and disposal operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling dust or vapors.[10][11]

Hazard Identification:

Ethyl 3-iodo-5-methoxybenzoate is classified under the Globally Harmonized System (GHS) with the following hazards. Understanding these is crucial for safe handling and for accurate waste labeling.

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH302WarningHarmful if swallowed.[10]
Skin IrritationH315WarningCauses skin irritation.[10]
Serious Eye IrritationH319WarningCauses serious eye irritation.[10]
Specific Target Organ Toxicity (Single Exposure)H335WarningMay cause respiratory irritation.[10]

Part 2: Waste Segregation & Container Management

The fundamental rule for the disposal of Ethyl 3-iodo-5-methoxybenzoate is its strict segregation as a halogenated organic waste. This is because regulated hazardous waste incinerators use specific conditions to safely destroy halogenated compounds, preventing the formation of highly toxic byproducts like hydrogen iodide or dioxins.[1][5][7][12]

Waste Segregation Workflow

G Diagram 1: Waste Segregation Decision Workflow cluster_0 Diagram 1: Waste Segregation Decision Workflow cluster_1 Segregation Path cluster_2 Containment & Storage start Start: Waste Generated identify Identify Chemical Components (e.g., Ethyl 3-iodo-5-methoxybenzoate) start->identify check_halogen Does the waste contain a halogen? (F, Cl, Br, I) identify->check_halogen halogen_stream YES: Halogenated Organic Waste Stream check_halogen->halogen_stream Yes non_halogen_stream NO: Non-Halogenated Organic Waste Stream check_halogen->non_halogen_stream No container Select Compatible Container (e.g., Polyethylene Carboy) halogen_stream->container labeling Label Container: 'Hazardous Waste' Full Chemical Name(s) Hazard Pictograms container->labeling saa Store in designated Satellite Accumulation Area (SAA) labeling->saa

Caption: Waste segregation decision process for laboratory chemicals.

Step-by-Step Waste Collection Protocol:

  • Select an Appropriate Container: Use a designated hazardous waste container that is compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are appropriate. Avoid metal cans, as halogenated solvents can degrade to form acids that corrode metal.

  • Initial Labeling: Before adding any waste, the container must be labeled. The Environmental Protection Agency (EPA) requires that each label clearly states the words "Hazardous Waste" and identifies the contents.[13] Your institution's Environmental Health & Safety (EH&S) department will provide the specific tags required.

  • Accumulate Waste: Add waste Ethyl 3-iodo-5-methoxybenzoate to the container. This includes the pure compound, solutions containing it, and any contaminated materials (e.g., silica gel).

  • Keep Container Closed: The container must be securely capped at all times, except when you are actively adding waste.[4][5][6] This prevents the release of vapors and reduces the risk of spills.

  • Update Contents List: As waste is added, maintain a log of the chemical constituents and their estimated percentages on the container's hazardous waste tag.[1][4]

  • Store in a Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of the lab personnel.[13][14] The SAA should be in a secondary containment tray to manage potential leaks.[4] Do not mix incompatible waste types in the same SAA; for instance, keep halogenated organics separate from strong acids or bases.[1][6]

Part 3: Disposal Workflow: From Lab to Final Disposition

Laboratory personnel are responsible for waste collection and labeling, but the final disposal is handled by trained professionals.

  • Requesting Pickup: Once the waste container is nearly full (typically 75-80%), or if it has been in the SAA for an extended period (approaching institutional limits, often 12 months for academic labs), a pickup must be requested from your institution's EH&S department.[6][14]

  • EH&S Consolidation: EH&S professionals will collect the waste from the SAA and transport it to a Central Accumulation Area (CAA).[13] Here, it may be consolidated with other compatible halogenated wastes.

  • Final Disposal: The consolidated waste is manifested and transported by a licensed hazardous waste vendor to a permitted Treatment, Storage, and Disposal Facility (TSDF).[15] For halogenated organic compounds like Ethyl 3-iodo-5-methoxybenzoate, the required method of disposal is typically high-temperature incineration.[1][13]

Part 4: Emergency Procedures – Spills & Exposure

Accidents can happen, and a clear, immediate response plan is vital.

Spill Response (Small Scale):

For small spills that can be cleaned up in under 10 minutes by trained personnel:

  • Alert Personnel: Notify others in the immediate area.

  • Contain the Spill: Use an inert absorbent material, such as activated carbon, vermiculite, or a spill kit designed for organic solvents, to surround and cover the spill.[3][8]

  • Collect Absorbent: Carefully collect the contaminated absorbent material using non-sparking tools.

  • Package Waste: Place the material in a sealed, compatible container (e.g., a heavy-duty plastic bag or a designated solid waste container).[4]

  • Label and Dispose: Label the container as "Hazardous Waste" detailing the spilled chemical and the absorbent material. Dispose of it through the halogenated waste stream.[8]

  • Decontaminate: Clean the affected area thoroughly.

For large spills, evacuate the area immediately and contact your institution's emergency response team (e.g., EH&S).[5]

First Aid & Exposure Response:

  • Inhalation: Remove the person to fresh air. If they feel unwell, seek medical attention.[10]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs, get medical help.[10]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

  • Ingestion: Rinse the mouth with water. Call a poison center or doctor for medical advice.[10] Do not induce vomiting.

In all cases of exposure, consult the Safety Data Sheet (SDS) and inform your supervisor and EH&S department.

References

  • Journal of Nuclear Medicine Technology. (n.d.). Safe Handling of Radioiodinated Solutions.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Echemi. (n.d.). ethyl 3-iodo-5-methoxybenzoate.
  • Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Echemi. (n.d.). ethyl 3-iodo-5-methoxybenzoate SDS, 717109-27-8 Safety Data Sheets.
  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • Washington State University. (n.d.). Halogenated Solvents.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Duke SMIF. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: Iodine.
  • United States Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • NDSU Department of Police and Safety. (n.d.). Iodine-125 Handling Precautions.
  • Science Company. (n.d.). SDS- Iodine Solution - Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet for Ethyl 3-iodo-5-methoxybenzoate.
  • Capot Chemical. (n.d.). MSDS of Ethyl 3-methoxybenzoate.
  • Fisher Scientific. (2021, December 24). Safety Data Sheet for Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-.

Sources

Personal protective equipment for handling Ethyl 3-iodo-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Ethyl 3-iodo-5-methoxybenzoate

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but, most importantly, safely. Ethyl 3-iodo-5-methoxybenzoate is a valuable reagent in synthetic chemistry, particularly in the development of pharmaceuticals and other complex organic molecules. However, its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the reasoning behind each procedural step.

Understanding the Risks: Hazard Profile

Ethyl 3-iodo-5-methoxybenzoate is classified under the Globally Harmonized System (GHS) with several key hazard statements that dictate our handling procedures.[1][2][3] A comprehensive understanding of these hazards is the foundation of a safe laboratory environment.

Hazard StatementGHS ClassificationImplication for Handling
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)Accidental ingestion can lead to significant health issues. Strict prohibition of eating, drinking, or smoking in the laboratory is paramount.[2][3][4]
H315: Causes skin irritationSkin irritation (Category 2)Direct contact with the skin can cause irritation, redness, and discomfort. The use of appropriate chemical-resistant gloves and protective clothing is mandatory to prevent exposure.[1][2][3][4]
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)The eyes are particularly vulnerable. Splashes can cause serious irritation. Chemical safety goggles or a face shield are essential to protect against accidental exposure.[1][2][3][5]
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure; Respiratory tract irritation (Category 3)Inhalation of the dust or vapors can irritate the respiratory system. All handling of this solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3][4]
Operational Plan: From Receipt to Disposal

A systematic approach to handling Ethyl 3-iodo-5-methoxybenzoate minimizes the risk of exposure at every stage. The following workflow is designed to be a self-validating system, ensuring safety is integrated into the experimental process.

cluster_prep Preparation & Engineering Controls cluster_handling Handling & Use cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Equipment prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment in Closed System handle_transfer->handle_reaction cleanup_quench Quench Reaction & Work-up handle_reaction->cleanup_quench Experiment complete cleanup_decon Decontaminate Glassware & Surfaces cleanup_quench->cleanup_decon cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe disposal_waste Segregate Halogenated Organic Waste cleanup_ppe->disposal_waste Final step disposal_container Store in Labeled, Sealed Container disposal_waste->disposal_container disposal_pickup Arrange for Professional Waste Pickup disposal_container->disposal_pickup

Safe Handling Workflow for Ethyl 3-iodo-5-methoxybenzoate
Step-by-Step Procedural Guidance

The selection of PPE is your primary defense against chemical exposure.[6] It is not merely a box to check but a critical component of your personal safety.

  • Eye and Face Protection : Chemical safety goggles that meet the ANSI Z.87.1 standard are mandatory.[7] In situations where there is a significant splash hazard, a face shield should be worn over the safety goggles.[7] This is because the compound can cause serious eye irritation upon contact.[1][2][3][5]

  • Skin Protection :

    • Gloves : Wear compatible chemical-resistant gloves.[8] Nitrile gloves provide good splash protection for many chemicals and are a common choice.[7][9] Always inspect gloves for any signs of degradation or punctures before use and dispose of them properly after handling the compound.[10][11]

    • Lab Coat : A flame-resistant lab coat or a standard lab coat made of cotton should be worn and fully buttoned.[7] This provides a barrier against accidental spills on your clothing and skin.

  • Respiratory Protection : While engineering controls are the first line of defense, if there is a risk of generating dust and a fume hood is not available, a NIOSH-approved respirator may be necessary.[7][12]

Your work environment is the next critical layer of protection.

  • Ventilation : Always handle Ethyl 3-iodo-5-methoxybenzoate in a well-ventilated area.[2][3][8] A certified chemical fume hood is the preferred location for all weighing and transfer operations to minimize the risk of inhaling dust.[13]

  • Safe Handling Practices :

    • Avoid the formation of dust and aerosols.[3][5][10]

    • Do not eat, drink, or smoke in the laboratory where this chemical is handled.[2][3][4][10]

    • Wash your hands thoroughly after handling the compound, even if you were wearing gloves.[2][3][4][8]

    • Contaminated clothing should be removed immediately and washed before reuse.[2][3][12]

Proper storage is crucial to maintain the integrity of the compound and ensure the safety of the laboratory.

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[2][3][8]

  • The compound should be stored locked up, indicating a need to control access.[2][3][4]

  • Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[8]

Preparedness is key to managing any unforeseen incidents.

  • Spills : In the event of a spill, evacuate the area. Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4][5][8][10]

  • First Aid :

    • If Swallowed : Rinse the mouth and seek medical help.[2][3][4][10]

    • If on Skin : Immediately wash the affected area with plenty of soap and water.[2][3][4] If skin irritation occurs, get medical advice.[2][3]

    • If Inhaled : Move the person to fresh air and keep them comfortable for breathing.[2][3][4]

    • If in Eyes : Rinse cautiously with water for several minutes.[5][8] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][8]

The lifecycle of a chemical in the lab ends with its proper disposal.

  • All waste containing Ethyl 3-iodo-5-methoxybenzoate must be treated as hazardous waste.

  • Dispose of the contents and the container at an approved waste disposal facility, in accordance with all applicable local, state, and federal regulations.[2][3][4][8][10] Do not empty into drains.[8]

  • One recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[12]

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely utilize Ethyl 3-iodo-5-methoxybenzoate in your research endeavors.

References

  • PubChem. (n.d.). Ethyl 3-iodo-5-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemcia Scientific, LLC. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of Ethyl 3-methoxybenzoate. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-iodo-5-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-iodo-5-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.